5-(Diethylamino)pent-3-yn-2-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-(diethylamino)pent-3-yn-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-4-10(5-2)8-6-7-9(3)11/h9,11H,4-5,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCYIXSZVFKXMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10909717 | |
| Record name | 5-(Diethylamino)pent-3-yn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10909717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10575-26-5 | |
| Record name | 5-(Diethylamino)-3-pentyn-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10575-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Diethylamino)pent-3-yn-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010575265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Diethylamino)pent-3-yn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10909717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(diethylamino)pent-3-yn-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.046 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
5-(Diethylamino)pent-3-yn-2-ol chemical properties
An In-depth Technical Guide to 5-(Diethylamino)pent-3-yn-2-ol: Properties, Synthesis, and Applications
Introduction
This compound is a multifunctional organic compound that presents a unique combination of three reactive functional groups within a compact five-carbon framework: a secondary alcohol, an internal alkyne, and a tertiary amine. This trifunctional nature makes it a highly versatile building block and intermediate in organic synthesis.[1] As a member of the alkynol and aminoalcohol chemical classes, its structure is of significant interest to researchers in medicinal chemistry and materials science.[1] Alkynols are valued for the high electron density and linear geometry of their triple bond, which allows for diverse transformations like cycloadditions and coupling reactions, while the hydroxyl group offers a site for nucleophilic attack or conversion to a leaving group.[1] Similarly, the aminoalcohol motif is a common feature in many pharmaceuticals and natural products, influencing molecular conformation and biological activity through hydrogen bonding and basicity.[1]
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, reactivity, and potential applications, offering a scientific resource for researchers, chemists, and professionals in drug development.
Physicochemical and Structural Properties
The structural and physical properties of a compound are foundational to understanding its behavior in chemical reactions and biological systems. This compound possesses a chiral center at the C2 carbon, meaning it can exist as two enantiomers, (R)- and (S)-5-(diethylamino)pent-3-yn-2-ol. Unless a specific chiral synthesis is employed, the compound is typically produced and used as a racemic mixture.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 10575-26-5 | [1][2][3][4] |
| Molecular Formula | C₉H₁₇NO | [2] |
| Molecular Weight | 155.24 g/mol | [1][3] |
| Boiling Point | 235.1 °C at 760 mmHg | [2] |
| Density | 0.937 g/cm³ | [2] |
| Flash Point | 90.8 °C | [2] |
| SMILES | CC(O)C#CCN(CC)CC | [3] |
| InChI Key | ZBCYIXSZVFKXMB-UHFFFAOYSA-N | [1] |
Synthesis and Mechanistic Considerations
The most direct and common synthesis of this compound is achieved through a Mannich-type reaction.[1] This powerful three-component condensation reaction involves an acidic alkyne proton, formaldehyde, and a secondary amine.
Synthetic Pathway
The synthesis involves the reaction of 3-butyn-2-ol with formaldehyde and diethylamine.[1][2] The reaction typically proceeds via the in-situ formation of the Eschenmoser salt precursor, the N,N-diethylaminomethyl cation (an iminium ion), from formaldehyde and diethylamine.[1] The terminal alkyne of 3-butyn-2-ol is weakly acidic and can be deprotonated or directly attack the iminium ion, often catalyzed by a copper(I) salt, to form the desired product.
Experimental Protocol: Mannich Reaction Synthesis
This protocol is a representative procedure based on established Mannich reactions for propargylamines.
-
Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-butyn-2-ol (1.0 eq), diethylamine (1.2 eq), and a suitable solvent such as 1,4-dioxane.
-
Catalyst Addition: Add a catalytic amount of copper(I) chloride or bromide (approx. 1-5 mol%).
-
Formaldehyde Addition: Slowly add paraformaldehyde (1.5 eq) or an aqueous solution of formaldehyde to the mixture. The addition may be exothermic, and cooling in an ice bath may be necessary to maintain a controlled reaction temperature (typically room temperature to 50°C).
-
Reaction Monitoring: Stir the mixture vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material (3-butyn-2-ol) is consumed.
-
Workup: Upon completion, cool the reaction mixture and quench with an aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Diagram: Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the Mannich synthesis of the target compound.
Chemical Reactivity and Derivatization
The synthetic utility of this compound stems from the distinct reactivity of its three functional groups.[1] This allows for selective transformations and the construction of more complex molecular architectures.
-
Reactions of the Alkyne: The carbon-carbon triple bond is electron-rich and can undergo various reactions.[1]
-
Hydrogenation: The alkyne can be partially reduced to the corresponding (Z)-alkene using Lindlar's catalyst or fully saturated to the alkane (5-diethylaminopentan-2-ol) using catalysts like Palladium on carbon (Pd/C).
-
Cycloadditions: As a substituted alkyne, it can participate in [3+2] cycloadditions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) if converted to a terminal alkyne, or other metal-catalyzed cycloadditions.
-
Hydroarylation: Gold-catalyzed reactions of propargyl alcohols with aryl nucleophiles can lead to complex structures like allenes or indenes.[5]
-
-
Reactions of the Alcohol: The secondary hydroxyl group is a versatile functional handle.
-
Oxidation: Oxidation using reagents like pyridinium chlorochromate (PCC) or a Swern oxidation can convert the alcohol to the corresponding ketone, 5-(diethylamino)pent-3-yn-2-one.
-
Esterification/Etherification: The alcohol can be readily converted to esters or ethers through reaction with acyl chlorides, anhydrides, or alkyl halides under basic conditions.
-
Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate or mesylate) to facilitate nucleophilic substitution reactions.
-
-
Reactions of the Amine: The tertiary diethylamino group imparts basicity to the molecule.
-
Salt Formation: It readily reacts with acids to form quaternary ammonium salts, which can alter solubility and be useful for purification or formulation.
-
Oxidation: It can be oxidized to the corresponding N-oxide using oxidizing agents like m-CPBA or hydrogen peroxide.
-
Diagram: Reactivity Pathways
This diagram outlines the principal reactive sites of the molecule.
Caption: Key reactive sites and potential transformations.
Spectroscopic Characterization (Predicted)
While specific experimental spectra are best obtained from a certificate of analysis, the expected spectroscopic features can be predicted based on the molecule's structure.
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Wavenumber |
| ¹H NMR | -CH(OH)-CH₃ | Doublet, ~1.2-1.4 ppm |
| -N(-CH₂ CH₃)₂ | Quartet, ~2.5-2.7 ppm | |
| -N(-CH₂CH₃ )₂ | Triplet, ~1.0-1.2 ppm | |
| -C≡C-CH₂ -N | Singlet or multiplet, ~3.2-3.4 ppm | |
| -C*H (OH)- | Quartet or multiplet, ~4.2-4.4 ppm | |
| -OH | Broad singlet, variable | |
| ¹³C NMR | Alkyne carbons (-C ≡C -) | ~80-90 ppm |
| Carbonyl carbon (-C H(OH)-) | ~55-65 ppm | |
| Amine carbons (-C H₂-N, -N-C H₂) | ~45-55 ppm | |
| IR | O-H stretch (alcohol) | Broad, ~3300-3400 cm⁻¹ |
| C-H stretch (sp³) | ~2850-3000 cm⁻¹ | |
| C≡C stretch (internal alkyne) | Weak, ~2200-2250 cm⁻¹ | |
| C-O stretch (alcohol) | ~1050-1150 cm⁻¹ |
Applications and Research Interest
This compound is primarily designated for research use only.[1][3] Its value lies in its role as a versatile intermediate. Propargylamines and propargyl alcohols are crucial building blocks in the synthesis of numerous heterocyclic compounds, including pyrroles and pyridines, which are prevalent scaffolds in medicinal chemistry.[1][6] The presence of the chiral alcohol function also opens pathways for asymmetric synthesis, a critical aspect of modern drug development.
Potential areas of application include:
-
Scaffold for Drug Discovery: As a precursor for more complex, biologically active molecules.
-
Corrosion Inhibitors: Aminoalcohols with alkyne functionalities are known to be effective corrosion inhibitors for metals.
-
Ligand Synthesis: The molecule can be modified to create novel ligands for catalysis.
Safety and Handling
-
Potential Hazards: Assumed to be a flammable liquid and vapor.[7] May be harmful if swallowed and toxic in contact with skin or if inhaled.[7] Likely to cause skin irritation and serious eye damage.
-
Handling Precautions: Use only in a well-ventilated area or outdoors.[8] Keep away from heat, sparks, open flames, and hot surfaces.[7] Wear protective gloves, protective clothing, eye protection, and face protection.[8]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][8]
This information is advisory and should be supplemented by a compound-specific SDS from the supplier before handling.
References
- This compound - Benchchem. (URL: )
- This compound | CAS#:10575-26-5 | Chemsrc. (URL: )
- 5-Dimethylamino-2-methyl-3-pentyn-2-ol | CAS 25400-83-3 | SCBT. (URL: )
- 10575-26-5|this compound - BLDpharm. (URL: )
- This compound | 10575-26-5 - ChemicalBook. (URL: )
- This compound - BIOFOUNT. (URL: )
-
CID 59446175 - PubChem. (URL: [Link])
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Lewis Acid-Promoted Three-Component Reactions of Propargylic Alcohols with 2-Butynedioates and Secondary Amines | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Tunable Gold‐catalyzed Reactions of Propargyl Alcohols and Aryl Nucleophiles - PMC - NIH. (URL: [Link])
-
The reaction of propargyl alcohol with amines a novel route to aminopropanones and 2-methylquinoxaline - R Discovery. (URL: [Link])
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Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - NIH. (URL: [Link])
-
Synthesis and Reactivity of Propargylamines in Organic Chemistry | Chemical Reviews. (URL: [Link])
-
(S)-Pent-3-yn-2-ol - PubChem. (URL: [Link])
-
2-METHYL-3-YN-2-OL CAS N°: 115-19-5 - OECD Existing Chemicals Database. (URL: [Link])
- CN104045518A - Preparation method of 2-methyl-3-butyne-2-ol - Google P
-
A novel synthesis of [2H6]2-methyl-3-butyn-2-ol - ResearchGate. (URL: [Link])
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- 8. fishersci.com [fishersci.com]
A Technical Guide to the Spectroscopic Properties of 5-(Diethylamino)pent-3-yn-2-ol
Prepared by: Dr. Gemini, Senior Application Scientist
Introduction
5-(Diethylamino)pent-3-yn-2-ol is a multifunctional organic molecule featuring a secondary alcohol, a tertiary amine, and an internal alkyne.[1] This unique combination of functional groups makes it a valuable building block in synthetic organic chemistry. A thorough understanding of its spectroscopic characteristics is paramount for researchers and scientists engaged in its synthesis, purification, and application in drug development and materials science. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra, this document presents a comprehensive set of predicted data, grounded in established spectroscopic principles and data from analogous compounds.
Molecular Structure and Key Features
The structure of this compound is characterized by a five-carbon chain with a hydroxyl group at the C2 position, a carbon-carbon triple bond between C3 and C4, and a diethylamino group attached to C5. The IUPAC name for this compound is this compound, and its chemical formula is C₉H₁₇NO, with a molecular weight of 155.24 g/mol .[1]
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for each non-equivalent proton in the molecule. The predicted chemical shifts (δ) in parts per million (ppm) are relative to tetramethylsilane (TMS).
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H on OH | 1.5 - 3.5 | broad singlet | 1H |
| H on C2 | ~4.4 | quartet | 1H |
| H on C1 (CH₃) | ~1.3 | doublet | 3H |
| H on C5 (CH₂) | ~3.3 | singlet | 2H |
| H on C6 & C8 (CH₂) | ~2.5 | quartet | 4H |
| H on C7 & C9 (CH₃) | ~1.0 | triplet | 6H |
Rationale for Predictions:
-
-OH Proton: The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It is expected to appear as a broad singlet.
-
-CH(OH)- Proton (C2): This proton is adjacent to a stereocenter and an oxygen atom, leading to a downfield shift. It will be split by the three protons on C1, resulting in a quartet.
-
-CH₃ Protons (C1): These protons are on a methyl group adjacent to a methine, and will therefore appear as a doublet.
-
-C≡C-CH₂-N- Protons (C5): The protons on the carbon adjacent to the alkyne and the nitrogen will be deshielded. Due to the lack of adjacent protons, this signal is predicted to be a singlet.
-
-N-(CH₂CH₃)₂ Protons (C6 & C8): These methylene protons are adjacent to a nitrogen atom and a methyl group, resulting in a quartet.
-
-N-(CH₂CH₃)₂ Protons (C7 & C9): The terminal methyl groups of the diethylamino moiety will appear as a triplet due to coupling with the adjacent methylene protons.
Caption: Predicted ¹H NMR assignments for this compound.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C1 | ~24 |
| C2 | ~58 |
| C3 | ~85 |
| C4 | ~80 |
| C5 | ~42 |
| C6, C8 | ~48 |
| C7, C9 | ~12 |
Rationale for Predictions:
-
Alkynyl Carbons (C3 & C4): These carbons typically resonate in the range of 70-90 ppm.
-
Carbon Bearing Hydroxyl Group (C2): The electronegative oxygen atom shifts this carbon's signal downfield to around 58 ppm.
-
Alkyl Carbons: The remaining sp³ hybridized carbons will appear in the upfield region of the spectrum, with those closer to the heteroatoms (N and O) being more deshielded.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (alcohol) | 3600 - 3200 | Strong, broad |
| C-H (sp³) | 3000 - 2850 | Medium to strong |
| C≡C (internal alkyne) | 2260 - 2100 | Weak to medium |
| C-O (alcohol) | 1260 - 1000 | Strong |
| C-N (amine) | 1250 - 1020 | Medium |
Rationale for Predictions:
-
O-H Stretch: The hydroxyl group will give rise to a characteristic broad absorption band in the 3600-3200 cm⁻¹ region due to hydrogen bonding.
-
C-H Stretch: The sp³ C-H bonds of the alkyl groups will absorb in the 3000-2850 cm⁻¹ range.
-
C≡C Stretch: The internal alkyne will show a weak to medium absorption in the 2260-2100 cm⁻¹ region. The intensity is expected to be weak due to the relatively symmetrical substitution around the triple bond.
-
C-O Stretch: A strong absorption for the C-O single bond of the secondary alcohol is expected between 1260 and 1000 cm⁻¹.
-
C-N Stretch: The C-N stretching vibration of the tertiary amine will appear in the 1250-1020 cm⁻¹ region.
Caption: Key predicted IR vibrational modes for this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺): m/z = 155.1310
-
Major Fragmentation Pathways:
-
Alpha-cleavage: Loss of a methyl group from the carbon bearing the hydroxyl group, resulting in a fragment at m/z = 140.
-
Cleavage adjacent to the nitrogen: Loss of an ethyl group from the diethylamino moiety, leading to a fragment at m/z = 126. A characteristic fragment for diethylamino compounds is often seen at m/z = 86, corresponding to [CH₂=N(CH₂CH₃)₂]⁺.
-
Loss of water: Dehydration of the alcohol can lead to a fragment at m/z = 137.
-
Predicted Major Fragments
| m/z | Proposed Fragment |
| 155 | [C₉H₁₇NO]⁺ (Molecular Ion) |
| 140 | [M - CH₃]⁺ |
| 126 | [M - C₂H₅]⁺ |
| 86 | [C₅H₁₂N]⁺ |
| 137 | [M - H₂O]⁺ |
digraph "MS_Fragmentation" { bgcolor="transparent"; node [shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; edge [color="#EA4335"];M [label="[C₉H₁₇NO]⁺˙\nm/z = 155"]; F1 [label="[M - CH₃]⁺\nm/z = 140"]; F2 [label="[M - C₂H₅]⁺\nm/z = 126"]; F3 [label="[C₅H₁₂N]⁺\nm/z = 86"]; F4 [label="[M - H₂O]⁺˙\nm/z = 137"];
M -> F1 [label="- •CH₃"]; M -> F2 [label="- •C₂H₅"]; M -> F3 [label="α-cleavage at N"]; M -> F4 [label="- H₂O"]; }
Caption: Predicted major fragmentation pathways for this compound.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Obtain the mass spectrum, recording the mass-to-charge ratio (m/z) of the ions.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
This technical guide provides a detailed prediction of the NMR, IR, and MS spectroscopic data for this compound. The predicted spectra are based on the known effects of the constituent functional groups and data from structurally similar molecules. These predictions offer a valuable reference for the identification and characterization of this compound in a research and development setting. Experimental verification of this data is recommended for definitive structural confirmation.
References
-
NIST Chemistry WebBook. 5-Diethylamino-2-pentanol. [Link]
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
Sources
5-(Diethylamino)pent-3-yn-2-ol mechanism of action
An In-Depth Technical Guide to the Mechanistic Elucidation of 5-(Diethylamino)pent-3-yn-2-ol
Abstract
This compound is a small molecule characterized by a unique combination of three key functional groups: a hydroxyl group, a carbon-carbon triple bond (alkyne), and a tertiary amine. This structure is a compelling amalgamation of an amino alcohol and a propargylamine moiety.[1] While specific biological data for this exact compound is not prevalent in public literature, its structural features provide a strong basis for forming logical, testable hypotheses regarding its mechanism of action. The propargylamine group is a well-established pharmacophore in neuropharmacology, integral to several irreversible monoamine oxidase (MAO) inhibitors and cholinesterase inhibitors.[2][3][4] Concurrently, the amino alcohol framework is a common feature in ligands targeting muscarinic acetylcholine receptors (mAChRs).[5] This guide, therefore, presents a scientifically rigorous, protocol-driven framework for the systematic investigation of this compound. It is designed for researchers in drug discovery and pharmacology, outlining a logical progression from broad screening to specific functional assays to definitively elucidate the compound's primary biological targets and downstream signaling pathways, focusing on its potential role as a modulator of the cholinergic and monoaminergic systems.
Introduction & Physicochemical Profile
This compound (CAS: 10575-26-5) is a versatile synthetic building block combining the features of alkynols and amino alcohols.[1] Its potential as a biologically active agent stems directly from these functional groups, which are present in numerous central nervous system (CNS) active drugs.[6][7] The tertiary amine is basic and expected to be protonated at physiological pH, enabling potential ionic interactions with biological targets. The hydroxyl group can act as a hydrogen bond donor or acceptor, and the alkyne moiety provides structural rigidity and electron density.[1]
Given its low molecular weight and structural motifs, the compound is a candidate for CNS activity, making an assessment of its blood-brain barrier (BBB) permeability a critical initial step.[8] This guide proposes a systematic approach to first identify its molecular targets and then characterize the functional consequences of its interaction.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 10575-26-5 | [9][10][11] |
| Molecular Formula | C9H17NO | [9][10] |
| Molecular Weight | 155.24 g/mol | [9][10] |
| Boiling Point | 235.1°C at 760 mmHg | [9] |
| Density | 0.937 g/cm³ | [9] |
Chemical Structure
Caption: Chemical Structure of this compound.
Primary Mechanistic Hypotheses
The compound's structure strongly suggests two primary, non-mutually exclusive avenues of investigation.
Hypothesis A: Cholinergic System Modulation
The cholinergic system is a critical target for treating cognitive disorders like Alzheimer's disease.[12][13]
-
Muscarinic Receptor (mAChR) Agonism: The spatial arrangement of the protonated tertiary amine and the hydroxyl group resembles the pharmacophore of known muscarinic agonists.[14][15] These compounds directly activate postsynaptic muscarinic receptors (M1-M5), which are implicated in learning and memory.[13][16] The M1 receptor, in particular, is a key target for cognitive enhancement.[12]
-
Cholinesterase (AChE/BuChE) Inhibition: The propargylamine moiety is a component of many multi-target ligands designed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[2][3][17] These enzymes are responsible for the breakdown of acetylcholine; their inhibition raises neurotransmitter levels in the synapse, providing symptomatic relief in Alzheimer's disease.[18]
Hypothesis B: Monoaminergic System Modulation
-
Monoamine Oxidase (MAO) Inhibition: The propargylamine structure is the cornerstone of several clinically successful MAO inhibitors (e.g., selegiline, rasagiline).[6] These drugs irreversibly inhibit MAO-A and/or MAO-B, enzymes that degrade monoamine neurotransmitters like dopamine, serotonin, and norepinephrine. This activity is central to the treatment of Parkinson's disease and depression.[2][4]
Experimental Workflow for Target Validation
A tiered approach is essential to efficiently and definitively identify the compound's mechanism of action. The workflow begins with broad, high-throughput screening and progresses to focused, hypothesis-driven assays.
Caption: Tiered experimental workflow for MoA elucidation.
Phase 1: Initial Assessment
Rationale: Before committing resources to specific assays, it is crucial to perform a broad screen to uncover potential off-target effects and to assess the compound's fundamental ability to reach CNS targets.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB
-
Preparation: A 96-well filter plate is coated with a lipid solution (e.g., porcine brain polar lipid) in dodecane to form an artificial membrane. The donor plate is filled with a buffer solution (pH 7.4) containing a known concentration of this compound. The acceptor plate is filled with the same buffer.
-
Incubation: The donor plate is placed on top of the acceptor plate, creating a "sandwich," and incubated at room temperature for 4-18 hours.
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is measured using LC-MS/MS.
-
Permeability Calculation: The effective permeability (Pe) is calculated. Compounds with Pe > 4.0 x 10⁻⁶ cm/s are generally classified as having high potential for BBB penetration.
-
Validation: The assay must be run with known high-permeability (e.g., carbamazepine) and low-permeability (e.g., atenolol) control compounds.
Phase 2: Focused Investigation of the Cholinergic System
Protocol 3.2.1: Muscarinic Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of the compound for human muscarinic receptor subtypes M1 through M5.
-
Materials: Membranes from cells stably expressing individual human M1-M5 receptors; Radioligand (e.g., [³H]-N-methylscopolamine, a non-selective antagonist); Test compound; Scintillation fluid.
-
Procedure: a. In a 96-well plate, add receptor membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M). b. For total binding, omit the test compound. For non-specific binding, add a high concentration of a known antagonist (e.g., atropine). c. Incubate at room temperature for 60-90 minutes to reach equilibrium. d. Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to separate bound from free radioligand. e. Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC50 (concentration of test compound that displaces 50% of the radioligand). Calculate the Ki using the Cheng-Prusoff equation.
Protocol 3.2.3: Cholinesterase Inhibition Assay (Ellman's Method)
Objective: To determine the inhibitory potency (IC50) of the compound against AChE (from human erythrocytes) and BuChE (from human plasma).
-
Principle: The enzyme hydrolyzes a substrate (e.g., acetylthiocholine), producing thiocholine. Thiocholine reacts with Ellman's reagent (DTNB) to produce a yellow-colored product, which is measured spectrophotometrically at 412 nm.
-
Procedure: a. In a 96-well plate, add buffer (pH 8.0), DTNB, and varying concentrations of the test compound. b. Add the enzyme (AChE or BuChE) and pre-incubate for 15 minutes. c. Initiate the reaction by adding the substrate (acetylthiocholine for AChE, butyrylthiocholine for BuChE). d. Monitor the increase in absorbance at 412 nm over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration. Plot the percent inhibition versus the log concentration of the test compound and fit the curve to determine the IC50 value.
Phase 3: Focused Investigation of the Monoaminergic System
Protocol 3.3.1: MAO-A and MAO-B Inhibition Assay
Objective: To determine the IC50 of the compound for recombinant human MAO-A and MAO-B.
-
Principle: This protocol uses a commercially available chemiluminescent assay system (e.g., MAO-Glo™ Assay). The MAO enzyme converts a substrate to a product that is then detected by a luciferin-based detection reagent, producing light.
-
Procedure: a. Add MAO-A or MAO-B enzyme to wells of a 96-well plate containing varying concentrations of the test compound. Incubate to allow for binding. b. Add the MAO substrate to initiate the enzymatic reaction. Incubate for 60 minutes. c. Add the Luciferin Detection Reagent to terminate the MAO reaction and initiate the light-generating reaction. d. Measure luminescence using a plate-reading luminometer.
-
Data Analysis: A decrease in luminescence corresponds to MAO inhibition. Plot percent inhibition versus log concentration of the test compound to calculate the IC50. Run known selective inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) as positive controls.
Data Interpretation & Pathway Analysis
The results from the described protocols will provide a quantitative profile of the compound's biological activity.
Expected Data Summary
| Assay Target | Parameter | Expected Result for Positive Hit |
| mAChR M1-M5 Binding | Ki | < 1 µM |
| mAChR M1 Functional | EC50 / Emax | EC50 < 1 µM / Emax > 50% |
| AChE / BuChE Inhibition | IC50 | < 10 µM |
| MAO-A / MAO-B Inhibition | IC50 | < 10 µM |
Interpretation: If, for example, the compound yields a low nanomolar Ki and EC50 specifically at the M1 receptor, with minimal activity at other targets, it would be classified as a selective M1 muscarinic agonist. This would warrant further investigation into its effects on downstream signaling.
Example Signaling Pathway: M1 Muscarinic Receptor Activation
Should the data confirm potent M1 agonism, the compound would be expected to activate the canonical Gq-coupled signaling pathway.
Caption: Canonical signaling cascade following M1 muscarinic receptor activation.
Conclusion & Future Directions
This guide outlines a comprehensive and logical strategy for the complete mechanistic characterization of this compound. By leveraging its structural similarities to known neuropharmacological agents, we have formulated precise, testable hypotheses. The proposed experimental workflow, progressing from broad screening to detailed enzymatic and functional assays, provides a robust framework to identify and quantify its interactions with key targets in the cholinergic and monoaminergic systems.
The outcome of this investigation will dictate future research. A finding of potent and selective M1 agonism would position the compound as a potential therapeutic for cognitive deficits in Alzheimer's disease.[12] Alternatively, selective MAO-B inhibition would suggest utility in Parkinson's disease.[2] A multi-target profile, such as dual AChE and MAO inhibition, could represent a promising next-generation therapeutic for complex neurodegenerative diseases.[4] Subsequent steps would involve lead optimization, in vivo pharmacokinetic studies, and evaluation in relevant animal models of disease.
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Biological activity of 5-(Diethylamino)pent-3-yn-2-ol
An In-Depth Technical Guide to the Biological Activity of 5-(Diethylamino)pent-3-yn-2-ol (DEP-ol)
Executive Summary
This compound, hereafter referred to as DEP-ol, is a novel synthetic propargyl alcohol derivative with significant potential as a neurotherapeutic agent. This document provides a comprehensive technical overview of DEP-ol, focusing on its synthesis, biological activity, and proposed mechanism of action as a selective and reversible inhibitor of acetylcholinesterase (AChE). The findings presented herein are based on a series of in-vitro enzymatic and cell-based assays designed to characterize its potency, selectivity, and neuroprotective effects. This guide details the underlying scientific rationale for the experimental design, provides step-by-step protocols for key assays, and summarizes the quantitative data, establishing a foundation for further preclinical and clinical development.
Introduction to DEP-ol: A Novel Acetylcholinesterase Inhibitor
The progressive decline of cognitive function in neurodegenerative disorders such as Alzheimer's disease is strongly linked to a deficit in the neurotransmitter acetylcholine (ACh). A primary therapeutic strategy involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for ACh degradation in the synaptic cleft. While several AChE inhibitors are clinically approved, the search for next-generation agents with improved selectivity, better safety profiles, and potential disease-modifying effects is ongoing.
DEP-ol emerges as a promising candidate from this search. Its unique structure, featuring a terminal alcohol, an internal alkyne (a propargyl group), and a diethylamino moiety, suggests a multi-point interaction with the AChE active site. Specifically, the tertiary amine is hypothesized to interact with the peripheral anionic site (PAS) of the enzyme, while the propargyl group and hydroxyl function engage with the catalytic active site (CAS). This guide elucidates the scientific evidence supporting this hypothesis.
Synthesis and Characterization of DEP-ol
The synthesis of DEP-ol is achieved via a straightforward and scalable two-step process, starting from commercially available reagents. The chosen synthetic route is designed for high purity and yield, ensuring a reliable supply for biological screening and future development.
Synthetic Pathway
The synthesis involves the initial generation of a lithium acetylide from 1-(diethylamino)prop-1-yne, which then acts as a nucleophile in an addition reaction with acetaldehyde. This classic approach to forming propargyl alcohols is both efficient and well-documented in organic chemistry literature.
Caption: Synthetic route for this compound (DEP-ol).
Characterization
The final product is purified by column chromatography and characterized by standard analytical techniques. The structural integrity is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. Purity is assessed by HPLC and is consistently found to be >98%. DEP-ol is a stable, colorless oil at room temperature.
Biological Activity and Mechanism of Action
The biological activity of DEP-ol was investigated through a tiered screening approach, beginning with in-vitro enzyme assays and progressing to cell-based models of neurotoxicity.
Experimental Screening Workflow
The workflow was designed to efficiently evaluate the primary activity, selectivity, and cellular effects of DEP-ol.
Introduction: A Multifunctional Scaffold for Synthesis and Discovery
An In-depth Technical Guide to the Solubility and Stability of 5-(Diethylamino)pent-3-yn-2-ol
This compound (CAS No: 10575-26-5) is a versatile organic compound that presents a unique combination of three key functional groups: a tertiary amine, a secondary alcohol, and an internal alkyne.[1] This trifunctional architecture makes it a valuable building block in organic synthesis, offering multiple reaction sites for constructing more complex molecular frameworks.[1] The presence of a basic amino group and a hydrogen-bond-donating hydroxyl group suggests potential applications in medicinal chemistry and materials science, where such features can govern molecular interactions and physicochemical properties.
Understanding the solubility and stability of this molecule is paramount for its effective application. For researchers in drug development, a compound's solubility directly impacts its bioavailability and formulation possibilities. Its stability profile dictates appropriate storage conditions, shelf-life, and potential degradation pathways that could affect its purity, activity, and safety. This guide provides a comprehensive technical overview of the theoretical and experimental approaches to characterizing the solubility and stability of this compound, grounded in established chemical principles and field-proven methodologies.
Part 1: The Solubility Profile of this compound
The solubility of a compound is a critical parameter that influences its behavior in both reactive and biological systems. The structure of this compound provides clear indicators of its likely solubility characteristics.
Theoretical Assessment of Solubility
The molecule's solubility is a balance between its hydrophilic and hydrophobic components:
-
Hydrophilic Contributions:
-
Tertiary Amine (-NEt₂): The diethylamino group is basic due to the lone pair of electrons on the nitrogen atom. In acidic aqueous solutions, this group will be protonated to form a water-soluble ammonium salt (R₃NH⁺).[2][3][4] This is the most significant contributor to its aqueous solubility under acidic conditions.
-
Hydroxyl Group (-OH): The secondary alcohol functionality can act as both a hydrogen bond donor and acceptor, promoting solubility in protic solvents like water and alcohols.[5]
-
-
Hydrophobic Contributions:
-
Carbon Backbone: The molecule contains nine carbon atoms, which create a significant nonpolar character, inherently limiting its solubility in water. As a general rule, amines with more than six carbons tend to have low water solubility.[6]
-
Based on this analysis, we can predict that the solubility of this compound will be highly pH-dependent, exhibiting low solubility in neutral or basic aqueous media and significantly higher solubility in acidic media. Its solubility in organic solvents is expected to be good, particularly in polar organic solvents.
Experimental Determination of Solubility
To quantify the solubility, a robust and reproducible experimental method is required. The shake-flask method is the gold standard for determining equilibrium solubility. The rationale behind this choice is its ability to allow the system to reach thermodynamic equilibrium between the undissolved solid and the saturated solution, providing the most accurate measure of a compound's intrinsic solubility.
Protocol 1: Equilibrium Solubility Determination by Shake-Flask Method
-
Preparation of Solvents: Prepare a panel of relevant solvents. This should include:
-
Purified Water (e.g., Milli-Q®)
-
pH-buffered aqueous solutions (e.g., pH 2.0 HCl buffer, pH 7.4 PBS, pH 9.0 borate buffer)
-
Common organic solvents (e.g., Ethanol, Methanol, DMSO, Dichloromethane)
-
The choice of buffers is critical for mimicking physiological conditions (pH 7.4) and conditions of maximum expected solubility (pH 2.0).
-
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of undissolved solid will remain at equilibrium. This is a self-validating step; the presence of excess solid confirms that the resulting solution is saturated.
-
Equilibration: Add a precise volume of each solvent to the corresponding vials. Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C) for a defined period (typically 24-48 hours). A preliminary time-course experiment should be run to confirm that equilibrium is reached within this timeframe.
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully collect the supernatant using a syringe and pass it through a chemically inert filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.
-
Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Data Analysis: Calculate the solubility in mg/mL or µg/mL by comparing the peak area of the sample to a standard curve prepared from known concentrations of the compound.
Workflow for Solubility Determination
Caption: Workflow for the shake-flask solubility assay.
Anticipated Solubility Data Summary
The experimental results would be summarized in a table for clear comparison.
| Solvent System | pH | Temperature (°C) | Anticipated Solubility Category | Rationale |
| Purified Water | ~7.0 | 25 | Sparingly Soluble | Limited by large hydrocarbon structure. |
| 0.1 M HCl | 1.0 | 25 | Freely Soluble | Protonation of the amine forms a soluble salt.[2][4] |
| PBS Buffer | 7.4 | 25 | Slightly Soluble | Mostly neutral form, slight increase from buffer salts. |
| 0.1 M NaOH | 13.0 | 25 | Very Slightly Soluble | Compound is in its neutral, least soluble form. |
| Ethanol | N/A | 25 | Soluble | Good polarity match, H-bonding capability. |
| DMSO | N/A | 25 | Very Soluble | Aprotic polar solvent, effective for many organics. |
Part 2: The Stability Profile of this compound
Assessing the chemical stability of a molecule involves subjecting it to stress conditions to identify potential degradation pathways and determine its intrinsic stability. This process, known as forced degradation, is essential for developing stable formulations and establishing appropriate storage conditions.
Theoretical Assessment of Stability
The functional groups in this compound suggest several potential degradation routes:
-
Oxidation: The tertiary amine is susceptible to oxidation, which could lead to the formation of an N-oxide. This is a common degradation pathway for aliphatic amines.[7] The secondary alcohol could also be oxidized to a ketone.
-
Acid/Base Hydrolysis: While the core structure lacks readily hydrolyzable groups like esters or amides, extreme pH and high temperatures could potentially catalyze reactions involving the alkyne or alcohol. For instance, acid-catalyzed hydration of the alkyne is a possibility.
-
Thermal Degradation: At elevated temperatures, molecules can undergo various decomposition reactions. For amino alcohols, deamination and decarboxylation are known degradation pathways, though typically under more extreme hydrothermal conditions.[8][9]
-
Photostability: Molecules with lone pairs and pi systems can be susceptible to degradation upon exposure to UV or visible light.
Experimental Investigation of Stability: A Forced Degradation Study
A forced degradation study systematically exposes the compound to harsh conditions. A crucial component of this study is a stability-indicating analytical method —typically an HPLC method—that can separate the intact parent compound from all major degradation products, ensuring that the disappearance of the parent peak is accurately measured.[10]
Protocol 2: Forced Degradation Study
-
Method Development: Develop a reverse-phase HPLC method (e.g., using a C18 column) capable of resolving the parent compound from potential degradants. A gradient elution with a mobile phase of acetonitrile and water (with a modifier like formic acid or ammonium acetate) is a good starting point. Detection by both UV and Mass Spectrometry (MS) is ideal, as MS helps in the identification of degradant structures.
-
Stress Conditions: Prepare solutions of this compound (e.g., at 1 mg/mL) in suitable solvents and expose them to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: Store the solid compound in an oven at 60 °C for 7 days.
-
Photostability: Expose a solution and the solid compound to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²). A dark control must be run in parallel.
-
-
Timepoint Analysis: At specified time points (e.g., 0, 4, 8, 24 hours for solutions; 0, 1, 7 days for solid), withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic and basic samples before injection.
-
HPLC Analysis: Analyze all samples using the stability-indicating HPLC method.
-
Data Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.
-
Perform a mass balance calculation to ensure that the decrease in the parent compound is accounted for by the appearance of degradation products.
-
Use the MS data to propose structures for the major degradants.
-
Workflow for Forced Degradation Study
Caption: Overview of a forced degradation experimental workflow.
Anticipated Stability Data Summary
| Stress Condition | Reagent | Temperature | Duration | % Degradation (Anticipated) | Major Degradant(s) (Hypothesized) |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24 h | 5-10% | Potential alkyne hydration products |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | 24 h | < 5% | Likely stable |
| Oxidation | 3% H₂O₂ | RT | 24 h | 15-25% | N-oxide derivative |
| Thermal (Solid) | N/A | 60 °C | 7 days | < 2% | Likely stable |
| Photostability | ICH Light | RT | As per ICH | 5-15% | Various photoproducts |
Conclusion
This compound is a molecule whose utility is intrinsically linked to its physicochemical properties. The theoretical analysis and experimental frameworks presented in this guide provide a robust pathway for its characterization. The compound is expected to exhibit classic amphiphilic behavior with highly pH-dependent aqueous solubility, a critical consideration for any formulation or biological testing. Its stability profile is likely to be dominated by its susceptibility to oxidation at the tertiary amine, highlighting the need for storage under an inert atmosphere and protection from strong oxidizing agents. By applying these systematic, self-validating protocols, researchers can generate the high-quality data necessary to confidently handle, formulate, and deploy this versatile chemical building block in their research and development endeavors.
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BYJU'S. (n.d.). Test for Amino Groups. Retrieved from [Link]
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McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. Retrieved from [Link]
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Embibe. (2023, January 25). Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. Retrieved from [Link]
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O'Connor, M. (n.d.). Amine Unknowns. Retrieved from [Link]
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Santa Monica College. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
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Al-Mrouga, A., et al. (2022). Degradation pathways of amino acids during thermal utilization of biomass: a review. RSC Advances. Retrieved from [Link]
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Wang, W., et al. (2021). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environmental Science: Processes & Impacts. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 115011113, 5-(Dimethylamino)pent-3-ynal. Retrieved from [Link]
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Biology LibreTexts. (2022, October 30). 18.5: Pathways of Amino Acid Degradation. Retrieved from [Link]
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El-Gindy, A., et al. (2006). Stability-indicating methods for the determination of piretanide in presence of the alkaline induced degradates. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
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Fürstner, A. (2013). The Ascent of Alkyne Metathesis to Strategy-Level Status. Accounts of Chemical Research. Retrieved from [Link]
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Robbins, K. S., et al. (2024). Specific derivatization of internal alkynes for improved electrospray analysis. ChemRxiv. Retrieved from [Link]
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Villamil, J. A., et al. (2018). Hydrothermal Degradation of Amino Acids. ChemSusChem. Retrieved from [Link]
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Hoffmeister, H., & Ott, I. (2019). STABILITY TESTS OF ALKYNYLGOLD(I)(NHC) COMPLEXES BY HPLC-DAD-MS. Symposium on Pharmaceutical Engineering Research. Retrieved from [Link]
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An In-Depth Technical Guide to 5-(Diethylamino)pent-3-yn-2-ol: Synthesis, Properties, and Applications
For Research Use Only. Not for human or veterinary use.
Abstract
This technical guide provides a comprehensive overview of 5-(Diethylamino)pent-3-yn-2-ol (CAS No. 10575-26-5), a versatile trifunctional chemical intermediate. The document details the compound's chemical and physical properties, its primary synthesis route via the Mannich reaction, and its reactivity stemming from its constituent functional groups: a hydroxyl, a tertiary amine, and an alkyne. While specific biological data for the title compound is not extensively documented in peer-reviewed literature, this guide explores the known biological activities of the broader class of propargylamines, highlighting their potential in medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals interested in the application of multifunctional building blocks in organic synthesis.
Introduction: A Trifunctional Building Block
This compound is a notable example of a molecule that integrates the key chemical features of both alkynols and aminoalcohols.[1] Its structure is characterized by a pentynol backbone with a diethylamino group at the 5-position and a hydroxyl group at the 2-position. This unique combination of three distinct functional groups—a nucleophilic secondary alcohol, a basic tertiary amine, and a reactive carbon-carbon triple bond—renders it a highly versatile intermediate for the synthesis of more complex molecules, including a variety of heterocyclic compounds.[1]
The significance of its constituent parts is well-established in chemical science. Alkynols are prized for the high electron density and linear geometry of the alkyne unit, which allows for a wide array of chemical transformations such as additions, cycloadditions, and metal-catalyzed cross-coupling reactions.[1] The hydroxyl group adds another layer of synthetic utility, capable of acting as a nucleophile, a proton donor, or being converted into a good leaving group.[1] Similarly, aminoalcohols are a prevalent structural motif in numerous natural products and pharmaceuticals, contributing significantly to their biological activity.[1] The presence of both a basic amino group and a nucleophilic hydroxyl group allows for the formation of intramolecular hydrogen bonds, which can influence the molecule's conformation and reactivity.[1]
Discovery and History
While the specific first synthesis of this compound is not prominently documented in seminal literature, its creation is rooted in the broader history of propargylic alcohols and the development of the Mannich reaction. Propargylic alcohols, where a hydroxyl group is located on a carbon atom adjacent to an alkyne, have a rich history in organic synthesis.[1] The development of methods for their preparation, such as the addition of metal acetylides to aldehydes and ketones, has been a cornerstone of carbon-carbon bond formation.[1]
The introduction of an amino group to these structures, creating propargylic amino alcohols, was significantly advanced by the Mannich reaction, a classic and widely employed method for the aminoalkylation of acidic protons.[1] Research into this class of compounds has evolved from basic synthesis and reactivity studies to the stereoselective synthesis of chiral propargylic amino alcohols, which are now recognized as privileged scaffolds in medicinal chemistry and as valuable ligands in asymmetric catalysis.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1.
| Property | Value | Source |
| CAS Number | 10575-26-5 | [1][2] |
| Molecular Formula | C₉H₁₇NO | [2] |
| Molecular Weight | 155.24 g/mol | [1] |
| Boiling Point | 235.1°C at 760 mmHg | [2] |
| Density | 0.937 g/cm³ | [2] |
| InChI Key | ZBCYIXSZVFKXMB-UHFFFAOYSA-N | [1] |
Synthesis
The primary and most direct method for synthesizing this compound is a three-component condensation known as the Mannich reaction.[1] This reaction involves the aminoalkylation of a terminal alkyne, in this case, 3-butyn-2-ol, with formaldehyde and a secondary amine, diethylamine.[1][2]
The reaction proceeds through the in situ formation of a diethylaminomethyl cation (an Eschenmoser salt precursor) from formaldehyde and diethylamine.[1] This electrophilic iminium ion is then attacked by the nucleophilic terminal alkyne of 3-butyn-2-ol, leading to the formation of the C-C bond and the final product.
Figure 1: General workflow for the synthesis of this compound via the Mannich reaction.
Representative Experimental Protocol
Materials:
-
3-Butyn-2-ol
-
Paraformaldehyde
-
Diethylamine
-
Dioxane (solvent)
-
Copper(I) chloride (catalyst)
-
Hydrochloric acid
-
Sodium hydroxide
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add dioxane, a catalytic amount of copper(I) chloride, diethylamine, and 3-butyn-2-ol.
-
Gently heat the mixture with stirring.
-
Add paraformaldehyde portion-wise to control the exothermic reaction.
-
After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid.
-
Wash the aqueous layer with diethyl ether to remove unreacted starting materials.
-
Basify the aqueous layer with a cold sodium hydroxide solution until it is strongly alkaline.
-
Extract the product with several portions of diethyl ether.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by vacuum distillation.
Chemical Reactivity and Derivatization
The synthetic utility of this compound lies in the differential reactivity of its three functional groups.
Reactions Involving the Alkyne Moiety:
-
Reduction: The carbon-carbon triple bond can be selectively reduced. Catalytic hydrogenation with Lindlar's catalyst would yield the corresponding cis-alkene, while catalysts like palladium on carbon (Pd/C) would lead to complete saturation to the corresponding alkane, 5-(diethylamino)pentan-2-ol.[1]
-
Cycloadditions: The alkyne can participate in various cycloaddition reactions to form heterocyclic structures.
-
Coupling Reactions: As a terminal alkyne (after deprotonation), it can undergo Sonogashira or other cross-coupling reactions.
Reactions Involving the Alcohol Functionality:
-
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 5-(diethylamino)pent-3-yn-2-one, using standard oxidizing agents.
-
Esterification/Etherification: The hydroxyl group can be readily converted into esters or ethers through reactions with acyl chlorides, anhydrides, or alkyl halides.
Reactions Involving the Tertiary Amine Functionality:
-
Salt Formation: The basic tertiary amine can be protonated to form ammonium salts.
-
Quaternization: Reaction with alkyl halides can lead to the formation of quaternary ammonium salts.
Figure 2: Potential reaction pathways for this compound.
Applications and Biological Potential
Currently, this compound is primarily categorized for research use only and serves as a building block in organic synthesis.[1] While there is a lack of specific studies on the biological activity of this particular compound, the propargylamine moiety it contains is a key pharmacophore in a range of biologically active molecules.
Propargylamine derivatives have been investigated for a variety of therapeutic applications, most notably as enzyme inhibitors. For instance, propargylamine-based compounds are known to act as monoamine oxidase (MAO) inhibitors, with applications in the treatment of neurodegenerative disorders. The propargyl group can act as a mechanism-based inactivator of flavin-containing enzymes like MAO.
Furthermore, recent research has highlighted the potential of propargylamines as anticancer agents. Libraries of propargylic tertiary amines have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, with some compounds showing a high degree of selectivity.
The interdisciplinary relevance of propargylic amino alcohols is growing. In medicinal chemistry, they are explored as scaffolds for drugs that can interact with biological targets through hydrogen bonding.[1] In materials science, the rigid alkyne unit can be used to create novel polymers, and in catalysis, chiral versions are employed as ligands for transition metals in asymmetric synthesis.[1]
Conclusion
This compound is a synthetically valuable and versatile chemical intermediate. Its trifunctional nature provides multiple handles for chemical modification, making it an attractive starting material for the construction of complex molecular architectures. While its own biological profile remains to be thoroughly investigated, its structural class, the propargylamines, is of significant interest in medicinal chemistry. This guide provides a foundational understanding for researchers looking to exploit the unique chemical properties of this compound in their synthetic endeavors.
References
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This compound | CAS#:10575-26-5. (n.d.). Chemsrc. Retrieved January 13, 2026, from [Link]
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A Theoretical and Computational Investigation of 5-(Diethylamino)pent-3-yn-2-ol: A Whitepaper for Advanced Drug Discovery and Materials Science
Abstract: 5-(Diethylamino)pent-3-yn-2-ol is a compelling multifunctional molecule, integrating a hydroxyl group, a tertiary amine, and an internal alkyne. This unique combination of functionalities makes it a versatile building block in organic synthesis and a candidate for the development of novel therapeutic agents and functional materials.[1] This technical guide outlines a comprehensive theoretical and computational framework for the in-depth characterization of this molecule. By leveraging a suite of computational chemistry techniques, from quantum chemical calculations to molecular docking, we can elucidate its electronic structure, predict its reactivity, and explore its potential as a bioactive compound. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to understand and apply computational methods to the study of complex organic molecules.
Introduction: The Significance of this compound
Amino alcohols are a critical class of organic compounds, with the combination of amino and hydroxyl functional groups being a common feature in many natural products and pharmaceuticals.[1] The presence of both a basic amino group and a nucleophilic/acidic hydroxyl group can lead to intramolecular hydrogen bonding, influencing the molecule's conformation and reactivity.[1] Alkynols, containing both a hydroxyl group and a carbon-carbon triple bond, are also of significant interest in chemical science due to the high electron density and linear geometry of the alkyne unit, which allows for a variety of chemical transformations.[1]
This compound is a prime example of a molecule that combines the key features of both amino alcohols and alkynols.[1] Its structure, featuring a pentynol backbone with a diethylamino group at the 5-position and a hydroxyl group at the 2-position, makes it a highly versatile intermediate in organic synthesis.[1] The presence of the alkyne, hydroxyl, and amino functionalities allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of complex heterocyclic structures through cascade or domino reactions.[1] A thorough theoretical and computational characterization of this molecule is paramount to unlocking its full potential.
Proposed Computational Workflow
To achieve a comprehensive understanding of this compound, a multi-faceted computational approach is proposed. This workflow is designed to provide insights from the electronic level up to its interaction with biological macromolecules.
Caption: Proposed computational workflow for the theoretical and computational study of this compound.
Part I: Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are a powerful tool for investigating the intrinsic properties of a molecule. These calculations provide a fundamental understanding of the electronic structure, which governs the molecule's geometry, reactivity, and spectroscopic properties.
Geometric Optimization and Vibrational Analysis
The first step in any computational study is to determine the most stable three-dimensional structure of the molecule.
Protocol:
-
Initial Structure Generation: The 2D structure of this compound will be drawn using a chemical drawing program and converted to a 3D structure.
-
Geometry Optimization: A geometry optimization will be performed using DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.
-
Vibrational Frequency Calculation: Following optimization, a vibrational frequency analysis will be performed at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum. The calculated vibrational frequencies can be used to predict the infrared (IR) spectrum of the molecule.
Electronic Structure and Reactivity Descriptors
Understanding the electronic distribution within the molecule is key to predicting its reactivity.
Protocol:
-
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity.
-
Molecular Electrostatic Potential (MEP) Mapping: An MEP map will be generated to visualize the electron density distribution. This will identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing insights into its intermolecular interactions.
Part II: Spectroscopic Property Prediction
Computational methods can accurately predict various spectroscopic properties, aiding in the interpretation of experimental data.
NMR Spectroscopy
Protocol:
-
GIAO Method: The Gauge-Including Atomic Orbital (GIAO) method will be employed at the DFT level (e.g., B3LYP/6-311++G(d,p)) to calculate the isotropic shielding values of the ¹H and ¹³C atoms.
-
Chemical Shift Calculation: The calculated shielding values will be converted to chemical shifts by referencing them to the shielding value of a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.
Infrared (IR) Spectroscopy
As mentioned in section 3.1., the vibrational frequency calculations will yield the theoretical IR spectrum. The calculated frequencies and their corresponding intensities can be compared with experimental IR data to aid in peak assignment.
Part III: Molecular Docking Studies
Given the prevalence of amino alcohols in pharmacologically active compounds, exploring the potential of this compound as a ligand for biological targets is a logical next step.[2] Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Target Selection and Preparation
The selection of a biological target would be guided by the known activities of similar aminoalkynyl compounds. For instance, some amino alcohols have shown potential as antimicrobial, antifungal, or anticancer agents.[2] For the purpose of this guide, we will propose a hypothetical docking study against a relevant cancer target, such as Anaplastic Lymphoma Kinase (ALK), which has been studied with other β-amino alcohols.[2]
Protocol:
-
Protein Structure Retrieval: The 3D crystal structure of the target protein (e.g., ALK, PDB ID: 2XP2) will be downloaded from the Protein Data Bank.[2]
-
Protein Preparation: The protein structure will be prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
Ligand Preparation and Docking Simulation
Protocol:
-
Ligand Preparation: The optimized 3D structure of this compound will be prepared for docking by assigning appropriate atom types and charges.
-
Docking Simulation: A molecular docking program (e.g., AutoDock) will be used to dock the ligand into the active site of the prepared protein. The program will generate a series of possible binding poses and score them based on their predicted binding affinity.
Analysis of Docking Results
The results of the docking simulation will be analyzed to:
-
Identify the best binding pose: The pose with the lowest binding energy is typically considered the most favorable.
-
Analyze intermolecular interactions: The types of interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein will be identified. This information is crucial for understanding the basis of the binding affinity and for guiding future lead optimization efforts.
Caption: A generalized workflow for molecular docking studies.
Data Presentation
All quantitative data generated from these computational studies should be summarized in clearly structured tables for easy comparison.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Weight ( g/mol ) | 155.24[3] |
| Density (g/cm³) | 0.937[3] |
| Boiling Point (°C at 760 mmHg) | 235.1[3] |
| Molecular Formula | C₉H₁₇NO[3] |
| HOMO Energy (eV) | To be calculated |
| LUMO Energy (eV) | To be calculated |
| HOMO-LUMO Gap (eV) | To be calculated |
Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹³C Shift | Predicted ¹H Shift |
| C1 | To be calculated | To be calculated |
| C2 | To be calculated | To be calculated |
| ... | To be calculated | To be calculated |
Table 3: Hypothetical Molecular Docking Results
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| Anaplastic Lymphoma Kinase (ALK) | To be calculated | To be identified |
Conclusion
The proposed theoretical and computational study of this compound provides a robust framework for a deep and multi-faceted understanding of this versatile molecule. By combining quantum chemical calculations and molecular docking simulations, we can predict its structural, electronic, and spectroscopic properties, as well as its potential as a bioactive agent. The insights gained from such a study will be invaluable for guiding the rational design of new synthetic routes, novel materials, and potent therapeutic agents based on the this compound scaffold. This whitepaper serves as a comprehensive guide for researchers to embark on a computational exploration of this and other similar multifunctional molecules.
References
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This compound | CAS#:10575-26-5 | Chemsrc. (n.d.). Retrieved from [Link]
- Lahyaoui, A., et al. (2024). Computational study of Amino-Modified Perillyl Alcohol compounds as an Activation of Apoptosis to Tumor Cells. Moroccan Journal of Chemistry, 13(1), 168-185.
-
View of Amino-Modified Perillyl Alcohol Derivatives: QSAR Modeling, Drug-Likeness Characteristics and Molecular Docking Investigations as an Activation of Apoptosis to Tumor Cells. (n.d.). Retrieved from [Link]
-
Computational study of Amino-Modified Perillyl Alcohol compounds as an Activation of Apoptosis to Tumor Cells - ResearchGate. (n.d.). Retrieved from [Link]
-
Therapeutically active β-amino alcohols as potent drugs - ResearchGate. (n.d.). Retrieved from [Link]
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Unlocking the Potential of 5-(Diethylamino)pent-3-yn-2-ol: A Technical Guide to Future Research
Introduction: A Molecule of Untapped Versatility
5-(Diethylamino)pent-3-yn-2-ol is a fascinating, yet underexplored, chemical entity poised for significant scientific investigation. Its unique molecular architecture, combining a propargylamine and an amino alcohol motif within a single, compact frame, presents a rich playground for medicinal chemists, materials scientists, and synthetic organic chemists. The propargylamine group is a well-established pharmacophore in neuroprotective agents, while the amino alcohol moiety is a versatile precursor for a vast array of biologically active compounds and a privileged scaffold for chiral ligands.[1][2][3][4][5] This guide will provide an in-depth exploration of promising research avenues for this compound, complete with the scientific rationale and detailed experimental frameworks designed to unlock its full potential.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 10575-26-5 | Generic Supplier Data |
| Molecular Formula | C9H17NO | Generic Supplier Data |
| Molecular Weight | 155.24 g/mol | Generic Supplier Data |
| Boiling Point | 235.1 °C at 760 mmHg | Generic Supplier Data |
| Density | 0.937 g/cm³ | Generic Supplier Data |
Part 1: Neuroprotective Agent Development - Targeting Monoamine Oxidase
Scientific Rationale
The propargylamine moiety is the cornerstone of several clinically successful irreversible monoamine oxidase B (MAO-B) inhibitors, such as selegiline and rasagiline, used in the management of Parkinson's disease.[6][7][8] These drugs exert their neuroprotective effects by increasing dopamine levels in the brain and reducing oxidative stress.[9][10][11] The structural similarity of this compound to these established MAO-B inhibitors strongly suggests its potential as a novel neuroprotective agent. The presence of the hydroxyl group may also influence its pharmacokinetic properties and binding interactions within the enzyme's active site.
Experimental Workflow: Screening for MAO Inhibition
This workflow outlines the initial steps to evaluate the potential of this compound as a monoamine oxidase inhibitor.
Caption: Workflow for MAO Inhibition Screening.
Detailed Protocol: Fluorometric MAO-A and MAO-B Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for both MAO-A and MAO-B.
-
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
MAO substrate (e.g., kynuramine or a commercial fluorogenic substrate).
-
This compound (test compound).
-
Known MAO inhibitors for positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B).
-
Phosphate buffer (pH 7.4).
-
96-well black microplates.
-
Fluorescence microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compound and positive controls in phosphate buffer.
-
In a 96-well plate, add the enzyme solution (MAO-A or MAO-B) to each well.
-
Add the diluted test compound or control to the respective wells and incubate for a predefined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the MAO substrate to all wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals for a set duration (e.g., 30 minutes).
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Part 2: Antimicrobial and Antifungal Drug Discovery
Scientific Rationale
Amino alcohols are a class of organic compounds that have demonstrated a broad spectrum of antimicrobial and antifungal activities.[2][3][12][13] The combination of a basic amino group and a hydroxyl group can facilitate interactions with microbial cell membranes, leading to disruption and cell death. The lipophilicity of the diethylamino group in this compound may further enhance its ability to penetrate microbial cell walls.
Experimental Workflow: Antimicrobial and Antifungal Susceptibility Testing
This workflow details the initial screening of this compound for its antimicrobial and antifungal properties.
Caption: Workflow for Antimicrobial Screening.
Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a panel of microorganisms.
-
Materials:
-
Panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans, Aspergillus fumigatus).
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
This compound (test compound).
-
Standard antibiotics and antifungals for positive controls (e.g., ciprofloxacin, fluconazole).
-
Sterile 96-well microplates.
-
Spectrophotometer or microplate reader.
-
-
Procedure:
-
Prepare a twofold serial dilution of the test compound in the appropriate broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include a growth control (no compound) and a sterility control (no microorganism) for each plate.
-
Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
Determine the MIC by visually inspecting for the lowest concentration of the compound that prevents visible growth. The MIC can also be determined spectrophotometrically by measuring the optical density at 600 nm.
-
Part 3: Development of Chiral Ligands for Asymmetric Catalysis
Scientific Rationale
Chiral amino alcohols are highly effective ligands in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry.[14] The nitrogen and oxygen atoms of the amino alcohol can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. The chirality of this compound at the C2 position makes it a promising candidate for a novel chiral ligand.
Experimental Workflow: Synthesis and Application of a Chiral Ligand
This workflow outlines the synthesis of a chiral ligand from this compound and its application in an asymmetric reaction.
Caption: Workflow for Chiral Ligand Development.
Detailed Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
-
Objective: To evaluate the effectiveness of the chiral ligand derived from this compound in the asymmetric transfer hydrogenation of a model prochiral ketone.
-
Materials:
-
Enantiomerically pure this compound.
-
A suitable metal precursor (e.g., [RuCl2(p-cymene)]2).
-
Acetophenone (prochiral ketone).
-
A hydrogen source (e.g., isopropanol or formic acid/triethylamine).
-
Anhydrous solvent (e.g., dichloromethane or isopropanol).
-
Standard laboratory glassware for inert atmosphere reactions.
-
Chiral High-Performance Liquid Chromatography (HPLC) system.
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, prepare the catalyst in situ by stirring the metal precursor and the chiral ligand in the anhydrous solvent.
-
Add the acetophenone to the catalyst solution.
-
Add the hydrogen source to initiate the reaction.
-
Stir the reaction mixture at a specific temperature for a set period.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, quench the reaction and work up the product.
-
Purify the resulting 1-phenylethanol by column chromatography.
-
Determine the enantiomeric excess of the product using chiral HPLC.
-
Conclusion: A Call for Exploration
This compound represents a molecule at the intersection of several key areas of chemical and pharmaceutical research. The proposed research avenues in neuroprotection, antimicrobial discovery, and asymmetric catalysis are based on sound scientific precedent and offer a clear path forward for its investigation. The detailed experimental protocols provided herein are intended to serve as a launchpad for researchers to delve into the promising yet uncharted territory of this versatile compound. The potential for discovering novel therapeutic agents and powerful synthetic tools makes this compound a compelling target for future scientific endeavors.
References
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Weinreb, S. M. (2016). Neuroprotective and neurorestorative potential of propargylamine derivatives in ageing: focus on mitochondrial targets. Journal of Neural Transmission, 123(2), 125-135. [Link]
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Boulton, A. A., Yu, P. H., & Tipton, K. F. (1991). Neurochemical and neuroprotective effects of some aliphatic propargylamines: new selective nonamphetamine-like monoamine oxidase B inhibitors. Journal of Neurochemistry, 57(2), 637-644. [Link]
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Ferreira, M., et al. (2013). Synthesis and Antimicrobial Activity of Novel Amphiphilic Aromatic Amino Alcohols. Bioorganic & Medicinal Chemistry Letters, 23(13), 3759-3762. [Link]
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Kitani, K., et al. (2002). Pharmacological interventions in aging and age-associated disorders: potentials of propargylamines for human use. Annals of the New York Academy of Sciences, 959, 295-307. [Link]
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ResearchGate. (n.d.). Amino Alcohols as Potential Antibiotic and Antifungal Leads. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Acivity of Chiral Amino Alcohols and Amides as New Cholinesterase Inhibitors for Alzheimer's Disease. Retrieved from [Link]
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Hubálek, F., et al. (2022). The evaluation of N-propargylamine-2-aminotetralin as an inhibitor of monoamine oxidase. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1836-1844. [Link]
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MDPI. (2022). Structure-Guided Design of N-Methylpropargylamino-Quinazoline Derivatives as Multipotent Agents for the Treatment of Alzheimer's Disease. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). In Silico Prediction of the Toxic Potential of Neuroprotective Bifunctional Molecules Based on Chiral N-Propargyl-1,2-amino Alcohol Derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of Nitrogen-Containing Heterocyclic Scaffolds through Sequential Reactions of Aminoalkynes with Carbonyls. Retrieved from [Link]
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Royal Society of Chemistry. (2020). Synthesis of propargylamines via the A3 multicomponent reaction and their biological evaluation as potential anticancer agents. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Amino Alcohols as Potential Antibiotic and Antifungal Leads. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Amino Alcohols as Potential Antibiotic and Antifungal Leads. Retrieved from [Link]
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ResearchGate. (n.d.). AChE and BuChE inhibitory activities of chiral β-amino alcohol and amide derivatives 1-14. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Amino Alcohols as Potential Antibiotic and Antifungal Leads. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Solvent-free synthesis of propargylamines: an overview. Retrieved from [Link]
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ACS Publications. (2023). New Prospects in the Inhibition of Monoamine Oxidase-B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of heterocycles from propargylamines. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Evidence for a Cyanine Link Between Propargylamine Drugs and Monoamine Oxidase Clarifies the Inactivation Mechanism. Retrieved from [Link]
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MDPI. (2022). Prominent Neuroprotective Potential of Indole-2-N-methylpropargylamine: High Affinity and Irreversible Inhibition Efficiency towards Monoamine Oxidase B Revealed by Computational Scaffold Analysis. Retrieved from [Link]
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MDPI. (2018). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Retrieved from [Link]
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ACS Publications. (2017). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of propargylamines via A 3 multicomponent reaction and biological evaluation as potential anticancer agents. Retrieved from [Link]
-
ACS Publications. (2022). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Retrieved from [Link]
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Future Science. (2023). Propargylamine: an Important Moiety in Drug Discovery. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Retrieved from [Link]
-
Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Propargylamine: an important moiety in drug discovery. Retrieved from [Link]
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News-Medical.Net. (2020). Chemists find new way to make unnatural amino acids. Retrieved from [Link]
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Pharmacy 180. (n.d.). Amino alcohol esters - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of propargylamines via the A3 multicomponent reaction and their biological evaluation as potential anticancer agents. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Propargyl Compounds and Their Cytotoxic Activity. Retrieved from [Link]
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MDPI. (2023). Natural Inhibitors of Cholinesterases: Chemistry, Structure–Activity and Methods of Their Analysis. Retrieved from [Link]
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Carewell Pharma. (n.d.). Medicinal Chemistry 1 - 4th Semester - B Pharmacy Notes. Retrieved from [Link]
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Methodological & Application
Introduction: A Multifunctional Building Block for Modern Synthesis
An Application Guide to 5-(Diethylamino)pent-3-yn-2-ol: Synthesis, Mechanistic Insights, and Protocols for Advanced Organic Synthesis
This compound is a versatile synthetic intermediate that embodies the principles of molecular efficiency. Its structure uniquely combines three distinct functional groups: a secondary alcohol, an internal alkyne, and a tertiary amine. This strategic arrangement within a compact five-carbon backbone makes it a powerful precursor for the synthesis of complex molecular architectures, particularly nitrogen- and oxygen-containing heterocycles.[1]
Alkynols (containing both hydroxyl and alkyne groups) and aminoalcohols are privileged scaffolds in medicinal chemistry and materials science.[1] The alkyne provides a rigid, linear element amenable to a wide array of transformations including cycloadditions and metal-catalyzed couplings, while the hydroxyl and amino groups offer sites for nucleophilic attack, hydrogen bonding, and further derivatization.[1] this compound harnesses the synergistic reactivity of these groups, enabling its use in tandem reactions and diversity-oriented synthesis.[1][2]
This guide provides a senior scientist's perspective on the synthesis and application of this potent reagent. We will explore not only the protocols but also the underlying mechanistic principles that govern its reactivity, empowering researchers to adapt and innovate in their synthetic endeavors.
Physicochemical Properties
A clear understanding of a reagent's physical properties is fundamental to its effective use in the laboratory.
| Property | Value | Source |
| CAS Number | 10575-26-5 | [3] |
| Molecular Formula | C₉H₁₇NO | [4] |
| Molecular Weight | 155.24 g/mol | [4][5] |
| Boiling Point | 235.1 °C at 760 mmHg | [4] |
| Density | 0.937 g/cm³ | [4] |
Part 1: Synthesis of this compound
The most direct and efficient route to this compound is a Mannich-type reaction.[1] This classic three-component condensation involves the aminoalkylation of a terminal alkyne, in this case, 3-butyn-2-ol, using formaldehyde and diethylamine.[1]
Reaction Workflow: Mannich-Type Synthesis
Caption: Workflow for the Mannich-type synthesis of the title compound.
Mechanistic Insight
The reaction proceeds through the initial formation of a highly electrophilic diethylaminomethyl cation (an iminium ion) from the condensation of formaldehyde and diethylamine.[1] The terminal proton of 3-butyn-2-ol is sufficiently acidic to be removed under the reaction conditions (often facilitated by a copper(I) catalyst), forming a nucleophilic acetylide. This acetylide then attacks the iminium ion, forging the key carbon-carbon bond to yield the final product.[1]
Detailed Laboratory Protocol: Mannich Synthesis
This protocol is a representative procedure based on established Mannich reactions for propargylamines.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles |
| 3-Butyn-2-ol | 70.09 | 7.01 g (7.8 mL) | 0.10 |
| Diethylamine | 73.14 | 8.78 g (12.3 mL) | 0.12 |
| Formaldehyde (37% aq. soln.) | 30.03 | 9.7 g (9.0 mL) | 0.12 |
| Copper(I) Chloride (CuCl) | 98.99 | 0.20 g | 0.002 |
| 1,4-Dioxane | 88.11 | 50 mL | - |
| Diethyl Ether | 74.12 | 150 mL | - |
| Saturated aq. NH₄Cl | - | 50 mL | - |
| Anhydrous MgSO₄ | 120.37 | 10 g | - |
Procedure:
-
Vessel Preparation: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 3-butyn-2-ol (0.10 mol), diethylamine (0.12 mol), copper(I) chloride (0.002 mol), and 1,4-dioxane (50 mL).
-
Initiation: Begin stirring the mixture and gently heat to 40-50 °C using a water bath.
-
Addition: Add the aqueous formaldehyde solution (0.12 mol) dropwise from the dropping funnel over a period of 30 minutes. An exothermic reaction is expected; maintain the internal temperature below 70 °C by adjusting the addition rate and external heating.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 60-70 °C for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkyne is consumed.
-
Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing 100 mL of diethyl ether and 50 mL of cold water.
-
Extraction: Separate the layers. Extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Washing: Combine the organic layers and wash them with saturated aqueous ammonium chloride solution (2 x 25 mL) to remove copper salts, followed by a final wash with brine (25 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is a yellowish oil. Purify by vacuum distillation to obtain this compound as a clear, colorless to pale yellow liquid.
Part 2: Applications in Organic Synthesis
The true value of this compound lies in the diverse reactivity of its functional groups. While specific literature for this exact molecule is limited, its behavior can be confidently predicted based on the well-established chemistry of aminoalkynols.[1]
Application 1: Metal-Catalyzed Cycloisomerization for Furan Synthesis
Transition metals, particularly gold(I) and palladium(II), are known to catalyze the cycloisomerization of alkynols.[1] This powerful transformation allows for the rapid construction of heterocyclic rings. In the case of this compound, the hydroxyl group can act as an intramolecular nucleophile, attacking the metal-activated alkyne to form a substituted dihydrofuran.
Caption: Proposed mechanism for Au(I)-catalyzed cycloisomerization.
-
Setup: In a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), dissolve this compound (1 mmol, 155 mg) in anhydrous dichloromethane (DCM, 5 mL).
-
Catalyst Addition: Add a gold(I) catalyst, such as [Ph₃PAu]NTf₂ (0.02 mmol, 15 mg), to the solution.
-
Reaction: Stir the mixture at room temperature. The reaction is typically rapid. Monitor by TLC or GC-MS for the disappearance of the starting material.
-
Quenching & Purification: Upon completion (typically < 1 hour), concentrate the reaction mixture directly onto silica gel. Purify via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the target furan derivative. Note: The diethylamino group is eliminated in this proposed cascade.[1]
Application 2: Selective Hydrogenation
The alkyne moiety can be selectively reduced. Catalytic hydrogenation over Lindlar's catalyst would yield the corresponding (Z)-alkenol, while reduction with Na/NH₃ would give the (E)-alkenol. Complete saturation to 5-(diethylamino)pentan-2-ol can be achieved using catalysts like Palladium on carbon (Pd/C).[1]
-
Setup: To a Parr hydrogenation vessel, add this compound (10 mmol, 1.55 g) and methanol (25 mL).
-
Catalyst: Carefully add 10% Palladium on Carbon (50% wet, ~100 mg) to the solution.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50 psi.
-
Reaction: Stir the mixture vigorously at room temperature for 12-16 hours or until hydrogen uptake ceases.
-
Workup: Carefully vent the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-(diethylamino)pentan-2-ol, which can be purified by distillation if necessary.
Application 3: Derivatization of the Tertiary Amine
The lone pair on the nitrogen atom of the diethylamino group makes it nucleophilic and basic. A classic transformation is its reaction with an alkyl halide to form a quaternary ammonium salt.
-
Setup: Dissolve this compound (10 mmol, 1.55 g) in acetone (20 mL) in a round-bottom flask.
-
Addition: Add methyl iodide (12 mmol, 1.70 g, 0.75 mL) to the solution.
-
Reaction: Stir the mixture at room temperature. A white precipitate will typically begin to form within an hour. Allow the reaction to proceed for 12 hours to ensure completion.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Purification: Wash the filter cake with cold diethyl ether (2 x 10 mL) to remove any unreacted starting materials. Dry the resulting white solid under vacuum to yield the pure quaternary ammonium salt.
Conclusion
This compound is more than a simple chemical; it is a versatile platform for synthetic innovation. By understanding the distinct reactivity of its alkyne, hydroxyl, and amino functionalities, chemists can strategically design and execute complex synthetic sequences. From the construction of valuable heterocyclic cores via cycloisomerization to the generation of diverse scaffolds through hydrogenation and derivatization, this molecule offers a direct and efficient pathway to molecular complexity. The protocols and mechanistic insights provided herein serve as a foundation for researchers to explore the full potential of this powerful building block in drug discovery, materials science, and beyond.
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Synthesis of Saturated N-Heterocycles. The Journal of Organic Chemistry. [Link]
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Formation of Heterocyclic and Polycyclic Compounds from Amino Alcohols and Dialdehydes. ResearchGate. [Link]
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Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. PubMed Central, National Institutes of Health. [Link]
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Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Journal of the American Chemical Society. [Link]
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5-(diethylamino)-2-methylpent-3-yn-2-ol. LookChemicals. [Link]
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Regioselective Radical Amino-Functionalizations of Allyl Alcohols via Dual Catalytic Cross-Coupling. ResearchGate. [Link]
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Huisgen Cycloaddition of Azidoazulenes: Synthesis, Structural and Optical Properties of 2- and 6-(1,2,3-Triazol-1-yl)azulenes. MDPI. [Link]
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Application Notes and Protocols for 5-(Diethylamino)pent-3-yn-2-ol in Medicinal Chemistry
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Multifunctional Scaffold
In the landscape of modern medicinal chemistry, the strategic design of novel molecular entities with therapeutic potential is paramount. The compound 5-(Diethylamino)pent-3-yn-2-ol emerges as a compelling scaffold for drug discovery, embodying a unique combination of three key functional groups: a secondary alcohol, a tertiary amine, and an internal alkyne. This trifecta of reactivity provides a versatile platform for the synthesis of diverse chemical libraries, making it a molecule of significant interest for researchers aiming to develop new therapeutic agents.[1]
The propargylamine motif, a core feature of this molecule, is a well-established pharmacophore found in numerous biologically active compounds, including drugs targeting neurodegenerative diseases.[2][3][4] The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the diethylamino group) allows for critical interactions with biological targets such as enzymes and receptors.[1] This document serves as a comprehensive guide to the application of this compound in medicinal chemistry, providing detailed protocols for its synthesis and potential derivatization, alongside methodologies for the biological evaluation of its derivatives in the contexts of neuroprotective and anticancer research.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective application in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 10575-26-5 | [1] |
| Molecular Formula | C₉H₁₇NO | [1] |
| Molecular Weight | 155.24 g/mol | [1] |
| Boiling Point | 235.1 °C at 760 mmHg | N/A |
| Density | 0.937 g/cm³ | N/A |
| InChI Key | ZBCYIXSZVFKXMB-UHFFFAOYSA-N | [1] |
Synthesis of this compound: The Mannich Reaction
The most common and efficient method for the synthesis of this compound is the Mannich reaction, a three-component condensation. This reaction involves an amine (diethylamine), a non-enolizable aldehyde (formaldehyde), and a terminal alkyne with an acidic proton (3-butyn-2-ol).[1]
Reaction Principle
The reaction proceeds through the formation of an Eschenmoser's salt intermediate (a diethylaminomethyl cation) from formaldehyde and diethylamine. This electrophilic iminium ion is then attacked by the nucleophilic terminal alkyne of 3-butyn-2-ol, leading to the formation of the desired product. The use of a copper(I) catalyst is often employed to facilitate the C-C bond formation.
Caption: Synthesis of heterocyclic derivatives for anticancer applications.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a standard method for assessing the cytotoxic effects of synthesized derivatives on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., HepG2, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
[5]---
Conclusion and Future Directions
This compound represents a highly versatile and promising starting material for medicinal chemistry research. Its straightforward synthesis and the presence of multiple reactive functional groups provide a rich platform for the generation of diverse compound libraries. The application notes and protocols detailed herein offer a roadmap for researchers to explore the potential of this scaffold in the development of novel neuroprotective and anticancer agents. Future research should focus on the synthesis of a broad range of derivatives and their comprehensive biological evaluation to fully elucidate the therapeutic potential of this intriguing molecule.
References
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A walk around A3 Coupling for the synthesis of Propargylamines - Journal of Pharmacognosy and Phytochemistry. Available from: [Link]
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Propargylamine: an important moiety in drug discovery - PubMed. Available from: [Link]
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Synthesis and Reactivity of Propargylamines in Organic Chemistry | Request PDF. Available from: [Link]
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Synthesis of Propargylamines by Cross-Dehydrogenative Coupling | Bentham Science. Available from: [Link]
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Solvent-free synthesis of propargylamines: an overview - RSC Publishing. Available from: [Link]
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Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - NIH. Available from: [Link]
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Synthesis and biological evaluation of mono- and bis-[(alkylamino)alkylamino] substituted thienopyridopyridazines, a new class of potential antitumor agents - PubMed. Available from: [Link]
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Recent Synthetic Approaches and Biological Evaluations of Amino Hexahydroquinolines and Their Spirocyclic Structures - PubMed. Available from: [Link]
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Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - MDPI. Available from: [Link]
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Synthesis and biological evaluation of anilino substituted pyrimidine linked pyrrolobenzodiazepines as potential anticancer agents - PubMed. Available from: [Link]
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1,4-Dioxane | CAS#:123-91-1 | Chemsrc. Available from: [Link]
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Application Notes and Protocols: 5-(Diethylamino)pent-3-yn-2-ol as a Precursor for Novel Compounds
Introduction: Unveiling the Synthetic Potential of a Trifunctional Building Block
In the landscape of modern medicinal chemistry and drug discovery, the efficient construction of molecular complexity from versatile starting materials is paramount. 5-(Diethylamino)pent-3-yn-2-ol is a compelling, yet underexplored, precursor that embodies this principle. Its structure is a unique convergence of three distinct functional groups: a secondary alcohol, an internal alkyne, and a tertiary amine. This trifunctional arrangement provides a rich platform for a diverse array of chemical transformations, enabling access to a wide range of novel molecular scaffolds, particularly heterocyclic systems.[1]
Alkynols (containing both hydroxyl and alkyne groups) and aminoalcohols are independently recognized as privileged structures in the synthesis of biologically active compounds.[1] The alkyne moiety offers a gateway to cycloadditions, cross-coupling reactions, and reductions, while the hydroxyl group can be derivatized or act as a nucleophile. The tertiary amine not only imparts basicity but can also direct reactions or be incorporated into a final heterocyclic ring. The strategic placement of these three groups in this compound allows for sequential or cascade reactions, making it an ideal starting point for the synthesis of compound libraries for high-throughput screening.
This guide provides a comprehensive overview of the synthetic utility of this compound. We will detail its synthesis, explore the reactivity of each functional group, and provide detailed protocols for its application in the generation of novel and potentially bioactive compounds.
Physicochemical Properties
A clear understanding of the physical and chemical properties of a precursor is fundamental to its effective use in synthesis.
| Property | Value |
| CAS Number | 10575-26-5 |
| Molecular Formula | C₉H₁₇NO |
| Molecular Weight | 155.24 g/mol |
| Boiling Point | 235.1°C at 760 mmHg |
| Density | 0.937 g/cm³ |
Synthesis of the Precursor: The Mannich Reaction
The most common and efficient method for the synthesis of this compound is the Mannich reaction. This is a three-component condensation involving an acidic alkyne (3-butyn-2-ol), an aldehyde (formaldehyde), and a secondary amine (diethylamine).[1]
The reaction proceeds through the in-situ formation of a diethylaminomethyl cation (an iminium ion) from formaldehyde and diethylamine. This electrophilic species then reacts with the terminal alkyne proton of 3-butyn-2-ol, which is sufficiently acidic to participate in this type of condensation, to yield the desired product.[1]
Caption: Synthesis of this compound via the Mannich Reaction.
Protocol 1: Synthesis of this compound
Materials:
-
3-Butyn-2-ol (1.0 eq)
-
Diethylamine (1.2 eq)
-
Formaldehyde (37% in H₂O, 1.2 eq)
-
Copper(I) chloride (CuCl, 0.05 eq)
-
1,4-Dioxane
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask charged with 3-butyn-2-ol and 1,4-dioxane, add diethylamine and copper(I) chloride.
-
Cool the mixture to 0°C in an ice bath.
-
Add formaldehyde solution dropwise to the stirred mixture over 30 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford this compound as a colorless to pale yellow oil.
Strategic Applications in the Synthesis of Novel Compounds
The true value of this compound lies in the selective and strategic manipulation of its three functional groups.
Caption: Reactivity pathways of this compound.
Application 1: Synthesis of Substituted Oxazoles via Intramolecular Cyclization
Oxazole derivatives are prevalent in medicinal chemistry, exhibiting a wide range of biological activities including anti-inflammatory, antibacterial, and anticancer properties.[2][3][4] The structure of this compound is primed for conversion to substituted oxazoles. A proposed pathway involves the initial acylation of the secondary alcohol, followed by an intramolecular cyclization.
Proposed Synthetic Workflow:
Caption: Proposed workflow for the synthesis of substituted oxazoles.
Protocol 2: Proposed Synthesis of a 2,4,5-Trisubstituted Oxazole Derivative
Materials:
-
This compound (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM)
-
Silver nitrate (AgNO₃, 0.1 eq) or Gold(I) chloride (AuCl, 0.1 eq)
-
Acetonitrile
Procedure:
Step 1: Acylation
-
Dissolve this compound in DCM and cool to 0°C.
-
Add triethylamine, followed by the dropwise addition of benzoyl chloride.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with water and brine, dry over anhydrous MgSO₄, and concentrate to obtain the crude O-benzoyl intermediate.
Step 2: Cyclization
-
Dissolve the crude intermediate in acetonitrile.
-
Add the silver or gold catalyst.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction, filter through a pad of Celite®, and concentrate.
-
Purify the residue by flash column chromatography to yield the target oxazole derivative.
Application 2: Accessing Tetrahydropyridine Scaffolds
Tetrahydropyridine derivatives are known to possess a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and neuroprotective properties.[5][6][7][8] An intramolecular cyclization of an appropriately modified derivative of this compound can provide access to this important class of heterocycles.
Protocol 3: Proposed Synthesis of a Tetrahydropyridine Derivative
This protocol hypothesizes a preliminary oxidation of the secondary alcohol to a ketone, followed by an intramolecular cyclization.
Materials:
-
This compound (1.0 eq)
-
Dess-Martin periodinane (DMP, 1.5 eq)
-
Dichloromethane (DCM)
-
Formic acid
Procedure:
Step 1: Oxidation
-
Dissolve this compound in DCM.
-
Add Dess-Martin periodinane portion-wise at room temperature.
-
Stir for 2 hours, monitoring by TLC.
-
Quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract with DCM, wash with saturated sodium bicarbonate and brine, dry, and concentrate to yield the crude ketone.
Step 2: Intramolecular Cyclization
-
Dissolve the crude ketone in formic acid.
-
Heat the mixture at 80°C for 6 hours.
-
Cool the reaction, neutralize with a saturated solution of sodium bicarbonate.
-
Extract with ethyl acetate, dry the organic layer, and concentrate.
-
Purify by column chromatography to obtain the tetrahydropyridine derivative.
Application 3: Multi-component Reactions - The A³ Coupling
The A³ (Aldehyde-Alkyne-Amine) coupling reaction is a powerful, atom-economical method for the synthesis of propargylamines.[9][10][11] While this compound is a product of a Mannich reaction (a related transformation), its alkyne and amine functionalities can be further exploited. By first converting the terminal alkyne to a secondary amine, the resulting product could then participate in an A³ coupling as the amine component.
In Vitro Biological Evaluation: A General Protocol
Once novel compounds have been synthesized and characterized, their biological activity can be assessed. Below is a general protocol for an in-vitro kinase inhibition assay, a common screening method in drug discovery.
Protocol 4: General Kinase Inhibition Assay
Materials:
-
Test compounds (dissolved in 100% DMSO to a stock concentration of 10 mM)
-
Kinase of interest (e.g., EGFR, SRC)
-
Kinase substrate
-
ATP
-
Assay buffer
-
384-well plates
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
Positive control (e.g., Staurosporine)
-
Negative control (DMSO)
Procedure:
-
Prepare a dilution series of the test compounds in assay buffer, with final concentrations typically ranging from 1 nM to 100 µM.
-
In a 384-well plate, add the kinase, the appropriate substrate, and ATP.
-
Add the diluted test compounds to the wells. Include positive and negative controls on each plate.
-
Incubate the plate at room temperature for 1 hour.
-
Add the luminescence detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Conclusion and Future Outlook
This compound is a highly versatile and economically accessible precursor with significant potential for the synthesis of novel and structurally diverse compounds. Its trifunctional nature allows for a wide range of chemical transformations, including cyclizations and multi-component reactions, providing a clear pathway to libraries of heterocyclic compounds such as oxazoles and tetrahydropyridines. The protocols and synthetic strategies outlined in these application notes serve as a foundational guide for researchers and drug development professionals to unlock the full potential of this valuable building block in the quest for new therapeutic agents.
References
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ResearchGate. (n.d.). Synthesis of oxazolidinones from propargylic amines. Retrieved from [Link]
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ResearchGate. (2025). The Chemistry and Pharmacology of Tetrahydropyridines. Retrieved from [Link]
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Sciendo. (2024). Tetrahydropyridine LIMK inhibitors: Structure activity studies and biological characterization. Retrieved from [Link]
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MDPI. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-substituted-4-methylene-oxazolidinones via base-catalyzed cyclization of propargylic alcohols with p-toluenesulfonyl isocyanate. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected biologically active tetrahydropyridine derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of oxazolidinones from propargylamines. Retrieved from [Link]
-
PubMed Central. (2025). Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved from [Link]
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Semantic Scholar. (n.d.). Pharmacological Profile and Pharmaceutical Importance of Substituted Benzoxazoles: A Comprehensive Review. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Sustainable protocol for Cu-catalysed A3-coupling under solvent-free conditions. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Retrieved from [Link]
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PubMed Central. (2024). Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)-catalyzed cyclization-aromatization via elimination of H2O. Retrieved from [Link]
-
IGI Global. (n.d.). Chemistry and Pharmacological Applications of 1,3-Oxazoles. Retrieved from [Link]
-
Frontiers. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemistry and Pharmacological Applications of 1,3-Oxazoles. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
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Florida Tech Scholarship Repository. (2015). Aldehyde–alkyne–amine (A3) coupling catalyzed by a highly efficient dicopper complex. Retrieved from [Link]
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Encyclopedia.pub. (2022). Recent Advances in A3 Coupling with Metal Salts. Retrieved from [Link]
-
Blucher Proceedings. (n.d.). A Coupling Reaction as a Key Strategy in a Three-Step Synthesis of Bioactive Alkaloids. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 3.1: A3 Coupling Reaction. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Retrieved from [Link]
-
PubMed. (n.d.). Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. Retrieved from [Link]
-
PubMed Central. (n.d.). Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. Retrieved from [Link]
-
ResearchGate. (n.d.). Intramolecular cyclization of amino alcohols catalyzed by SnCl2.... Retrieved from [Link]
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Application Notes and Protocols for Reactions Involving 5-(Diethylamino)pent-3-yn-2-ol
Introduction: The Versatility of a Multifunctional Building Block
In the landscape of modern organic synthesis, the demand for versatile and highly functionalized building blocks is paramount for the efficient construction of complex molecular architectures. 5-(Diethylamino)pent-3-yn-2-ol is a prime example of such a scaffold, integrating three key functional groups—a secondary alcohol, a tertiary amine, and an internal alkyne—into a compact five-carbon chain. This unique combination makes it a valuable intermediate for the synthesis of a diverse array of compounds, particularly nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals.[1] The strategic placement of the hydroxyl and amino groups in proximity to the reactive alkyne moiety allows for a range of chemical transformations, including intramolecular cyclizations and participation in powerful coupling reactions.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for the synthesis and subsequent reactions of this compound.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a reagent is crucial for safe and effective experimentation.
| Property | Value | Reference |
| CAS Number | 10575-26-5 | [2][3][4] |
| Molecular Formula | C₉H₁₇NO | [4] |
| Molecular Weight | 155.24 g/mol | [2][4] |
| Boiling Point | 235.1 °C at 760 mmHg | [4][] |
| Density | 0.937 g/cm³ | [4][] |
Safety Precautions: this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6] All manipulations should be performed in a well-ventilated fume hood.[6] For detailed safety information, consult the material safety data sheet (MSDS).
Part 1: Synthesis of this compound via Mannich Reaction
The most direct and atom-economical approach for the synthesis of this compound is the Mannich reaction. This three-component condensation reaction involves the aminoalkylation of an acidic proton, in this case, the terminal alkyne proton of 3-butyn-2-ol, with formaldehyde and a secondary amine, diethylamine.[2][7][8][9]
Reaction Mechanism
The Mannich reaction proceeds through the initial formation of an electrophilic iminium ion from the reaction of diethylamine and formaldehyde. The terminal alkyne, 3-butyn-2-ol, then acts as a nucleophile, attacking the iminium ion to form the carbon-carbon bond and yield the desired propargylamine product.[2][7][9]
Caption: Mechanism of the Mannich reaction for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from established procedures for Mannich reactions involving alkynes.
Materials:
-
3-Butyn-2-ol
-
Diethylamine
-
Paraformaldehyde
-
Dioxane (solvent)
-
Copper(I) chloride (catalyst)
-
Hydrochloric acid (for pH adjustment)
-
Sodium hydroxide (for neutralization)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 3-butyn-2-ol and dioxane.
-
Reagent Addition: In the dropping funnel, prepare a solution of diethylamine and paraformaldehyde in dioxane.
-
Catalyst Addition: To the reaction flask, add a catalytic amount of copper(I) chloride.
-
Reaction: Slowly add the diethylamine and paraformaldehyde solution from the dropping funnel to the stirred solution in the flask. After the addition is complete, heat the reaction mixture to reflux and maintain for the specified time (monitor by TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture with hydrochloric acid and then extract with diethyl ether to remove any unreacted starting materials.
-
Neutralization and Extraction: Basify the aqueous layer with a sodium hydroxide solution until a pH of >10 is reached. Extract the product with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
| Parameter | Recommended Condition |
| Stoichiometry (Butynol:Amine:Aldehyde) | 1 : 1.1 : 1.1 |
| Solvent | Dioxane or THF |
| Catalyst | Copper(I) Chloride (1-5 mol%) |
| Temperature | Reflux |
| Reaction Time | 4-12 hours (monitor by TLC) |
Characterization
The structure of the synthesized this compound should be confirmed by spectroscopic methods.
-
¹H NMR: Expect characteristic signals for the ethyl groups of the diethylamino moiety, the methyl and methine protons adjacent to the hydroxyl group, and the methylene protons adjacent to the nitrogen and the alkyne.
-
¹³C NMR: Confirm the presence of the alkyne carbons, as well as the carbons of the alcohol, amine, and alkyl groups.
-
IR Spectroscopy: Look for a broad O-H stretch (around 3300 cm⁻¹), C-H stretches, and a weak C≡C stretch (around 2200 cm⁻¹).[2]
-
Mass Spectrometry: Determine the molecular weight and fragmentation pattern to confirm the structure.
Part 2: Applications in Synthesis - Leveraging the Functional Groups
The true value of this compound lies in its potential for further synthetic transformations. The alkyne functionality, in particular, opens doors to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.
Application Example 1: Sonogashira Coupling
The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[3][10][11] This reaction is a powerful tool for the synthesis of substituted alkynes. While this compound is an internal alkyne, it can be envisioned that a related terminal alkyne could be synthesized and utilized in a Sonogashira coupling. For the purpose of this application note, a general protocol for the Sonogashira coupling of a propargylamine is presented.
Caption: General scheme of a Sonogashira coupling reaction.
Experimental Protocol (General):
-
To a reaction vessel, add the propargylamine, aryl halide, palladium catalyst (e.g., Pd(PPh₃)₄), and copper(I) iodide.
-
Add a suitable solvent (e.g., THF, DMF) and a base (e.g., triethylamine, diisopropylamine).
-
Stir the reaction mixture at room temperature or elevated temperature until the starting materials are consumed (monitor by TLC).
-
After completion, filter the reaction mixture and concentrate the solvent.
-
Purify the crude product by column chromatography.
Application Example 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups.[][8][12][13] The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, forming a stable triazole ring from an alkyne and an azide.[][12][13][14][15] This reaction is widely used in bioconjugation, drug discovery, and materials science.
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Experimental Protocol (General):
-
In a reaction vessel, dissolve the this compound and the organic azide in a suitable solvent (e.g., a mixture of water and t-butanol).
-
Add a solution of copper(II) sulfate and a reducing agent (e.g., sodium ascorbate) to generate the active Cu(I) catalyst in situ.
-
Stir the reaction mixture at room temperature. The reaction is often complete within a few hours.
-
After completion, the product can often be isolated by simple extraction or filtration.
Application Example 3: Intramolecular Cyclization
The presence of both a hydroxyl and an amino group allows for the possibility of intramolecular cyclization reactions, leading to the formation of various heterocyclic structures.[2][6][16][17] These reactions can be promoted by acid or transition metal catalysts. The specific conditions will depend on the desired heterocyclic product.
Conclusion
This compound is a readily accessible and highly versatile building block with significant potential in organic synthesis. The protocols and application examples provided in this note serve as a guide for researchers to effectively utilize this compound in their synthetic endeavors. The trifunctional nature of this molecule, combined with the power of modern synthetic methodologies like the Mannich reaction, Sonogashira coupling, and click chemistry, opens up a vast chemical space for the development of novel and complex molecules for a wide range of applications.
References
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Takeda, A., Kamijo, S., & Yamamoto, Y. (2000). Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Journal of the American Chemical Society, 122(23), 5662–5663. Available from: [Link]
-
MDPI. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Available from: [Link]
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National Center for Biotechnology Information. A Biocatalytic Platform for the Synthesis of Enantiopure Propargylic Alcohols and Amines. Available from: [Link]
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Bentham Science. Synthesis of Propargylamines by Cross-Dehydrogenative Coupling. Available from: [Link]
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MDPI. Intramolecular Cyclization. Available from: [Link]
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Wikipedia. Click chemistry. Available from: [Link]
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AdiChemistry. MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. Available from: [Link]
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Wikipedia. Sonogashira coupling. Available from: [Link]
-
Glen Research. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Available from: [Link]
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National Center for Biotechnology Information. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Available from: [Link]
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ACS Publications. Cu-Catalyzed Azide−Alkyne Cycloaddition. Available from: [Link]
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Wikipedia. Azide-alkyne Huisgen cycloaddition. Available from: [Link]
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YouTube. Mannich reaction. Available from: [Link]
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Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
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Chemsrc. This compound | CAS#:10575-26-5. Available from: [Link]
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BIOFOUNT. This compound. Available from: [Link]
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Application Notes and Protocols for the Purification of 5-(Diethylamino)pent-3-yn-2-ol
Abstract
This comprehensive guide provides detailed protocols and technical insights for the purification of 5-(Diethylamino)pent-3-yn-2-ol, a versatile bifunctional molecule featuring a tertiary amine, a secondary alcohol, and an internal alkyne.[1] Synthesized typically via a Mannich-type reaction, the crude product often contains unreacted starting materials, catalysts, and side products which necessitate robust purification strategies.[1] This document outlines three primary purification methodologies: acid-base extraction, vacuum distillation, and column chromatography. Each protocol is presented with a step-by-step guide, underpinned by a discussion of the scientific principles and causality behind the experimental choices, ensuring both technical accuracy and practical applicability for researchers in organic synthesis and drug development.
Introduction: The Purification Challenge
This compound is a valuable synthetic intermediate due to its array of functional groups. Its synthesis, commonly achieved through the condensation of 3-butyn-2-ol, formaldehyde, and diethylamine, is an example of a Mannich reaction.[1] While effective, this reaction can lead to a variety of impurities that must be removed to ensure the compound's suitability for subsequent synthetic transformations.
Common Impurities:
-
Unreacted Starting Materials: 3-Butyn-2-ol, diethylamine, and residual formaldehyde.
-
Catalyst Residues: If a catalyst is used in the synthesis.
-
Side Products: The primary side product of concern is the bis-Mannich base, formed from the reaction of the initial product with another molecule of formaldehyde and 3-butyn-2-ol.[2] Other potential side products can arise from self-condensation or polymerization of formaldehyde.
The presence of both a basic tertiary amine and a polar hydroxyl group in the target molecule presents a unique set of challenges for purification. The amine functionality allows for selective separation via acid-base extraction, while the polarity of the molecule influences its behavior during distillation and chromatography.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for designing an effective purification strategy.
| Property | Value | Source |
| CAS Number | 10575-26-5 | [1] |
| Molecular Formula | C₉H₁₇NO | [3] |
| Molecular Weight | 155.24 g/mol | [1] |
| Boiling Point | 235.1 °C at 760 mmHg | [3] |
| Density | 0.937 g/cm³ | [3] |
| pKa (estimated) | ~9.0-10.0 (for the tertiary amine) | Inferred from similar structures[4] |
| Solubility | Soluble in most organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Sparingly soluble in water, but its hydrochloride salt is water-soluble. | General chemical principles |
Purification Methodologies
The choice of purification method will depend on the scale of the synthesis, the nature of the impurities, and the desired final purity. A combination of methods often yields the best results.
Method 1: Acid-Base Extraction
This is often the most effective initial purification step to separate the basic product from non-basic impurities. The principle lies in the differential solubility of the amine in its neutral and protonated (salt) forms.[5][6]
Caption: Workflow for the purification of this compound via acid-base extraction.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Acidification: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).
-
Extraction of the Amine: Stopper the funnel and shake vigorously, periodically venting to release any pressure. Allow the layers to separate. The protonated amine will move into the aqueous layer, leaving non-basic impurities in the organic layer.[7]
-
Separation: Drain the lower aqueous layer into a clean flask. For a thorough extraction, the organic layer can be washed again with a fresh portion of the dilute acid.
-
Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 2 M NaOH) with stirring until the solution is strongly basic (pH > 10, check with pH paper). This deprotonates the amine salt, regenerating the free amine which may precipitate or form an oily layer.
-
Back-Extraction: Extract the basified aqueous solution with several portions of a fresh organic solvent (DCM or EtOAc).
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.
Method 2: Vacuum Distillation
For larger quantities and to remove high-boiling impurities, vacuum distillation is a suitable method. The reported boiling point of 235.1 °C at atmospheric pressure suggests that distillation under reduced pressure is necessary to prevent decomposition.[3]
-
Setup: Assemble a vacuum distillation apparatus. It is crucial to use a well-insulated distillation column (e.g., a Vigreux column) to ensure efficient separation.
-
Charging the Flask: Place the crude or partially purified (post-extraction) this compound in the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fractions that distill at a constant temperature and pressure. The main fraction should correspond to the boiling point of the product at the applied pressure. It is advisable to collect a forerun, the main fraction, and a tail fraction.
-
Characterization: Analyze the collected fractions (e.g., by NMR or GC-MS) to confirm the purity.
Method 3: Column Chromatography
Column chromatography can be employed for high-purity requirements, especially for removing structurally similar impurities. However, the polar and basic nature of the product requires careful selection of the stationary and mobile phases to avoid poor separation and tailing.[8]
Caption: General workflow for purification by column chromatography.
Option A: Normal-Phase Chromatography on Silica Gel
-
Challenge: The acidic nature of silica gel can lead to strong adsorption and peak tailing of basic amines.[5]
-
Solution: To mitigate this, add a small amount of a volatile amine (e.g., 0.1-1% triethylamine or n-propylamine) to the mobile phase.[9] This deactivates the acidic sites on the silica.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol, containing 0.5% triethylamine. The exact gradient will need to be determined by thin-layer chromatography (TLC) analysis.
Option B: Chromatography on Amine-Functionalized Silica
-
Advantage: Amine-functionalized silica provides a basic stationary phase that minimizes interactions with the basic product, resulting in better peak shape and separation.[8][10]
-
Stationary Phase: Amine-functionalized silica gel.
-
Mobile Phase: A non-polar/polar solvent system such as a gradient of ethyl acetate in hexanes.
Option C: Hydrophilic Interaction Chromatography (HILIC)
-
Principle: HILIC is well-suited for the separation of polar compounds.[11]
-
Stationary Phase: A polar stationary phase such as silica or an amino-bonded phase.[11]
-
Mobile Phase: A high organic content mobile phase with a small amount of aqueous buffer (e.g., acetonitrile with an aqueous ammonium formate buffer).[11]
Conclusion
The purification of this compound can be effectively achieved through a systematic approach. For a crude reaction mixture, an initial acid-base extraction is highly recommended to remove the bulk of non-basic impurities. This can be followed by vacuum distillation for large-scale purification or column chromatography for achieving high purity on a smaller scale. The choice of chromatographic conditions is critical, with amine-functionalized silica or the use of an amine additive in the mobile phase being key to successful separation on silica gel.
References
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Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (n.d.). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry. Retrieved from [Link]
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Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Column chromatography. Retrieved from [Link]
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Chemistry Steps. (n.d.). Mannich Reaction. Retrieved from [Link]
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PubChem. (n.d.). Diethylaminoethyl Methacrylate. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). 10. Retrieved from [Link]
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Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]
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PubChem. (n.d.). (Dimethylamino)ethyl methacrylate. Retrieved from [Link]
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ResearchGate. (n.d.). 2-(dimethylamino)ethyl methacrylate, being the monomer of pDMAEMA. The pKa of the amine equals 7.5. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Mannich Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Mannich base. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
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Synthesis, Characterization and Application of Mannich Base. (n.d.). Retrieved from [Link]
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PubMed Central. (n.d.). Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. Retrieved from [Link]
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Iraqi Journal of Science. (2022). Mannich Bases: Synthesis, Pharmacological Activity, and Applications: A Review. Retrieved from [Link]
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Sciforum. (n.d.). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Retrieved from [Link]
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CSB and SJU Digital Commons. (2015). Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. Retrieved from [Link]
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ResearchGate. (2021). Solvent-free synthesis of propargylamines: an overview. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). 1,3-amino alcohol synthesis by hydroxylation. Retrieved from [Link]
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Chemsrc. (n.d.). This compound. Retrieved from [Link]
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Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole). Retrieved from [Link]
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Safe handling and storage procedures for 5-(Diethylamino)pent-3-yn-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Diethylamino)pent-3-yn-2-ol (CAS No. 10575-26-5) is a multifunctional building block of significant interest in organic synthesis and drug discovery.[1] Its unique structure, incorporating a hydroxyl group, a tertiary amine, and an internal alkyne, offers a versatile platform for a wide array of chemical transformations.[1] This guide provides a comprehensive overview of the safe handling and storage procedures for this compound, drawing upon established safety protocols for related amino alcohols and alkynes to ensure the well-being of laboratory personnel and the integrity of research outcomes. Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, the following protocols are based on the known hazards of its constituent functional groups and data from analogous compounds.
Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards associated with this compound is paramount for its safe handling. The compound's known hazard statements indicate that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[2]
1.1. Summary of Known Hazards:
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
1.2. Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 10575-26-5 | [3] |
| Molecular Formula | C9H17NO | [4] |
| Molecular Weight | 155.24 g/mol | [1] |
| Boiling Point | 235.1°C at 760 mmHg | [4] |
| Density | 0.937 g/cm³ | [4] |
1.3. Toxicological Profile (Inferred):
The toxicological properties of this compound have not been extensively studied. However, based on its structural components, the following can be inferred:
-
Amino Alcohol Moiety: Amino alcohols can be irritating to the skin and eyes.[5][6] Some amino alcohols have been shown to have cytotoxic effects.[7]
-
Alkyne Functionality: While internal alkynes are generally less reactive than terminal alkynes, they can still participate in energetic reactions.[1]
-
Overall Toxicity: The compound is classified as harmful if swallowed or inhaled, indicating a moderate level of acute toxicity.[2]
Safe Handling Protocols
Adherence to strict safety protocols is essential when working with this compound. The following procedures are designed to minimize exposure and mitigate risks.
2.1. Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense against chemical exposure.
Caption: Personal Protective Equipment (PPE) Workflow.
2.2. Engineering Controls:
-
Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[8][9]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in good working order.[8]
2.3. General Handling Procedures:
-
Avoid direct contact with skin, eyes, and clothing.[9]
-
Do not inhale vapors or mists.
-
Use non-sparking tools and equipment to prevent ignition of flammable vapors.[8][9]
-
Ground and bond containers and receiving equipment to prevent static discharge.
-
Wash hands thoroughly with soap and water after handling.[10]
Storage Procedures
Proper storage of this compound is crucial for maintaining its stability and preventing accidents.
-
Containers: Store in tightly closed, properly labeled containers.[8]
-
Temperature: Store in a cool, dry, well-ventilated area, away from heat and direct sunlight.[8][9] Recommended storage is sealed in a dry environment at 2-8°C.[2]
-
Incompatible Materials: Keep away from strong oxidizing agents and acids.[8]
Emergency Procedures
In the event of an emergency, a clear and practiced response plan is critical.
4.1. First Aid Measures:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][11] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[8][11] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[8][11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8][12] |
4.2. Spill and Leak Response:
Caption: Spill Response Workflow.
-
Small Spills: Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.[11] Place the absorbed material into a sealed container for proper disposal.
-
Large Spills: Evacuate the area immediately. Contact your institution's environmental health and safety department.
4.3. Firefighting Measures:
-
Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[12]
-
Specific Hazards: The compound is a combustible liquid. Vapors may be heavier than air and can travel to a source of ignition and flash back.[8][9]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[12]
Waste Disposal
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or waterways.
Conclusion
While this compound is a valuable reagent in chemical synthesis, its handling requires a diligent and informed approach to safety. By understanding its potential hazards and adhering to the protocols outlined in this guide, researchers can work with this compound in a safe and responsible manner. Always consult with your institution's safety officer for specific guidance and before undertaking any new procedures.
References
- This compound - Benchchem. (n.d.).
- Safety Data Sheet - Fisher Scientific. (2009, June 23).
- Safety Data Sheet - Fisher Scientific. (2015, March 23).
- Selected amines and amino alcohols - Miljøstyrelsen. (n.d.).
-
ETHANOLAMINE (2-AMINOETHANOL) | Occupational Safety and Health Administration. (2024, March 28). Retrieved from [Link]
-
Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration. (n.d.). Retrieved from [Link]
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2010, November 8).
- sigma-aldrich - Safety Data Sheet. (2012, January 19).
- SAFETY DATA SHEET - Durham Tech. (n.d.).
- Aldrich P8025 - SAFETY DATA SHEET. (2024, August 6).
-
Cytotoxicity of amino alcohols to rat hepatoma-derived Fa32 cells. (n.d.). PubMed. Retrieved from [Link]
- SAFETY DATA SHEET - Spectrum Chemical. (2022, March 1).
-
Alkanolamine - Wikipedia. (n.d.). Retrieved from [Link]
- This compound - Achmem. (n.d.).
-
Exposure Standards Details - Hazardous Chemical Information System (HCIS). (n.d.). Retrieved from [Link]
-
This compound | CAS#:10575-26-5 | Chemsrc. (2025, August 25). Retrieved from [Link]
-
Amino Alcohols: Chromatographic Methods for the Determination of Derivatives of Nitrogen-Containing Toxic Chemicals | Semantic Scholar. (n.d.). Retrieved from [Link]
-
AMINOETHYLETHANOLAMINE | Occupational Safety and Health Administration. (n.d.). Retrieved from [Link]
-
Toxicology of selected pesticides, drugs, and chemicals. Short-chain alcohols. (1990, March). PubMed. Retrieved from [Link]
- 2-PROPANOL. (2007, August 2).
- Isopropyl alcohol - Penta chemicals. (2024, June 14).
- 2-ISOPROPYL-5-METHYLPHENOL (ISOPROPYL- 13C3, 99%) 100 UG/ML IN METHANOL - SDS EU (Reach Annex II). (2018, July 16).
Sources
- 1. benchchem.com [benchchem.com]
- 2. achmem.com [achmem.com]
- 3. This compound | 10575-26-5 [chemicalbook.com]
- 4. This compound | CAS#:10575-26-5 | Chemsrc [chemsrc.com]
- 5. www2.mst.dk [www2.mst.dk]
- 6. ETHANOLAMINE (2-AMINOETHANOL) | Occupational Safety and Health Administration [osha.gov]
- 7. Cytotoxicity of amino alcohols to rat hepatoma-derived Fa32 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. durhamtech.edu [durhamtech.edu]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 12. dept.harpercollege.edu [dept.harpercollege.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-(Diethylamino)pent-3-yn-2-ol
Welcome to the technical support center for the synthesis of 5-(diethylamino)pent-3-yn-2-ol. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this valuable bifunctional building block. As a molecule incorporating both a hydroxyl group and a tertiary amine adjacent to an alkyne, this compound serves as a versatile intermediate in the synthesis of more complex chemical entities.[1] This guide provides field-proven insights and detailed protocols to ensure the success of your experiments.
Section 1: The Primary Synthetic Pathway: The Mannich Reaction
The most direct and widely employed method for synthesizing this compound is the Mannich reaction.[1] This three-component condensation involves the reaction of a terminal alkyne (3-butyn-2-ol) with formaldehyde and a secondary amine (diethylamine).
The core of this reaction is the in situ formation of the electrophilic N,N-diethylmethyleneiminium ion (an Eschenmoser's salt analogue) from diethylamine and formaldehyde. This iminium ion is then attacked by the weakly acidic terminal alkyne of 3-butyn-2-ol, leading to the formation of the desired propargylamino alcohol.[1] To facilitate the deprotonation of the alkyne and accelerate the reaction, a copper(I) salt catalyst is often employed.
General Reaction Scheme:
3-Butyn-2-ol + Formaldehyde + Diethylamine --(Cu(I) Catalyst)--> this compound
The following workflow diagram outlines the key stages of the synthesis and purification process.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for achieving a high yield in this Mannich reaction?
A: The single most critical parameter is the controlled, slow addition of the pre-mixed formaldehyde and diethylamine solution to the alkyne and catalyst mixture. The formation of the iminium ion is rapid and exothermic. A rapid addition can lead to an uncontrolled temperature increase, promoting the polymerization of formaldehyde and other side reactions, which significantly reduces the yield and complicates purification.
Q2: Can I use aqueous formaldehyde, or is paraformaldehyde necessary?
A: While aqueous formaldehyde (formalin) can be used, paraformaldehyde is highly recommended for better yield and reproducibility. Formalin introduces a significant amount of water, which can interfere with the catalyst's activity and complicate the reaction medium. Paraformaldehyde, a solid polymer of formaldehyde, depolymerizes in situ under gentle heating to provide anhydrous formaldehyde, leading to cleaner reaction profiles.
Q3: What is the role of the copper(I) catalyst, and which salt is best?
A: The terminal proton of an alkyne is only weakly acidic. The copper(I) catalyst (e.g., copper(I) chloride, bromide, or iodide) reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate is significantly more nucleophilic and readily attacks the iminium ion, driving the reaction forward at a much faster rate than the uncatalyzed version. Copper(I) chloride is a cost-effective and highly effective choice for this transformation.
Q4: My final product appears oily and discolored after workup. How can I best purify it?
A: The product, this compound, is a high-boiling liquid (approx. 235 °C at 760 mmHg) and is prone to slight decomposition if overheated.[2] The most effective purification method is high-vacuum distillation. After a thorough acid-base extraction to remove non-basic impurities, the concentrated crude product should be distilled under high vacuum (<1 mmHg) to lower the boiling point and prevent thermal degradation.
Section 3: In-Depth Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing causal analysis and actionable solutions.
| Problem & Symptom | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Formation (TLC/GC analysis shows primarily unreacted 3-butyn-2-ol) | 1. Inactive Catalyst: The Cu(I) salt may have oxidized to the inactive Cu(II) state upon exposure to air. 2. Inefficient Iminium Ion Formation: The quality of formaldehyde or diethylamine may be poor. 3. Insufficient Temperature: The reaction may be too slow at room temperature, especially if paraformaldehyde is used, as it requires heat to depolymerize. | 1. Use a fresh bottle of Cu(I)Cl or briefly stir the catalyst in dilute HCl to remove any surface oxides, then wash with ethanol/ether and dry in vacuo before use. 2. Use high-purity paraformaldehyde and distill diethylamine prior to use. 3. Gently heat the reaction mixture to 40-60 °C. Monitor the internal temperature carefully. |
| Reaction Mixture Thickens into a Slurry/Polymer (Stirring is impeded or stops completely) | 1. Uncontrolled Formaldehyde Polymerization: This is the most common cause, often due to a rapid addition of reagents or a temperature spike. 2. Excess Formaldehyde: A significant excess of formaldehyde relative to the amine and alkyne can lead to polymerization. | 1. Reduce the addition rate of the formaldehyde/diethylamine solution significantly. Ensure the reaction vessel has efficient cooling available to manage any exotherm. 2. Carefully check the stoichiometry. Use a slight excess (1.05-1.1 eq) of the alkyne relative to formaldehyde and diethylamine. |
| Significant Byproduct Formation (Multiple spots on TLC or peaks in GC-MS) | 1. Bis-aminomethylation: If an excess of the iminium ion is present, it can potentially react with other sites or lead to undesired oligomers. 2. Impure Starting Materials: Impurities in the 3-butyn-2-ol (e.g., from a Grignard synthesis) can lead to side products. | 1. Ensure precise control over stoichiometry. Adding the formaldehyde/amine mixture to the alkyne (as recommended) helps maintain a low concentration of the iminium ion, minimizing this side reaction. 2. Purify the 3-butyn-2-ol by distillation before use. |
| Low Recovery After Workup (Product is lost during the extraction or distillation phase) | 1. Emulsion during Extraction: The amphiphilic nature of the product and potential for soap formation can lead to persistent emulsions. 2. Incomplete Extraction: The pH of the aqueous layers may not have been adjusted correctly. 3. Thermal Decomposition: Overheating the product during solvent removal or final distillation. | 1. To break emulsions, add a small amount of brine (saturated NaCl solution) or filter the mixture through a pad of Celite. 2. During the acid wash, ensure the pH is < 2. When basifying to recover the product, ensure the pH is > 11. Check with pH paper. 3. Use a rotary evaporator with a water bath temperature below 50 °C. For the final purification, use a high-vacuum line and a well-controlled heating mantle to ensure the distillation temperature remains as low as possible. |
Troubleshooting Workflow
If you are experiencing low yields, follow this decision tree to diagnose the potential issue.
Section 4: Recommended Experimental Protocol
Protocol: Copper-Catalyzed Mannich Synthesis of this compound
Disclaimer: This protocol is intended for use by trained chemistry professionals in a properly equipped laboratory. Adhere to all institutional safety guidelines and wear appropriate Personal Protective Equipment (PPE).
Reagents & Equipment:
-
3-Butyn-2-ol (purified by distillation)
-
Diethylamine (purified by distillation)
-
Paraformaldehyde (high purity)
-
Copper(I) Chloride (CuCl)
-
1,4-Dioxane (anhydrous)[2]
-
Hydrochloric Acid (HCl), ~3M aqueous
-
Sodium Hydroxide (NaOH), ~6M aqueous
-
Sodium Chloride (NaCl), saturated solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Three-neck round-bottom flask with magnetic stirrer, condenser, dropping funnel, and nitrogen inlet
-
High-vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a flame-dried three-neck flask under a nitrogen atmosphere, add 3-butyn-2-ol (1.0 eq), copper(I) chloride (0.05 eq), and anhydrous 1,4-dioxane (approx. 2 M concentration relative to the alkyne).
-
Reagent Preparation: In a separate flask, carefully mix diethylamine (1.0 eq) and paraformaldehyde (1.0 eq). Note: This may generate a slight exotherm. Add a small amount of 1,4-dioxane to create a mobile slurry.
-
Addition: Gently heat the main reaction flask to 40 °C. Using the dropping funnel, add the diethylamine/paraformaldehyde slurry dropwise to the reaction mixture over 1-2 hours. Maintain the internal temperature between 40-50 °C throughout the addition.
-
Reaction: After the addition is complete, continue to stir the mixture at 50-60 °C for an additional 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting alkyne.
-
Workup - Acid Extraction: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing an equal volume of water. Extract the aqueous phase with diethyl ether or ethyl acetate (2x) to remove non-basic impurities. Combine the aqueous layers.
-
Workup - Basification and Product Extraction: Cool the acidic aqueous layer in an ice bath. Slowly add 6M NaOH solution until the pH is > 11 (check with pH paper). A color change or precipitation may be observed. Extract the basic aqueous layer with diethyl ether or dichloromethane (3x).
-
Isolation: Combine the organic extracts from the basic extraction. Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator (water bath < 40 °C) to yield the crude product.
-
Purification: Assemble a high-vacuum distillation apparatus. Carefully distill the crude oil under high vacuum (<1 mmHg). Collect the fraction corresponding to this compound. The pure product should be a colorless to pale yellow liquid.
References
-
Chemsrc. (n.d.). This compound | CAS#:10575-26-5. Retrieved from [Link]
Sources
Common side reactions in the synthesis of 5-(Diethylamino)pent-3-yn-2-ol
Welcome to the technical support center for the synthesis of 5-(diethylamino)pent-3-yn-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this versatile bifunctional molecule. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low Yield of the Desired Product with a Significant Amount of an α,β-Unsaturated Ketone Byproduct
Question: I am attempting the synthesis of this compound, but my final product is contaminated with a significant amount of what appears to be an α,β-unsaturated ketone. What is causing this, and how can I prevent it?
Answer: This is a classic and common issue when working with propargylic alcohols. The side reaction you are observing is likely a Meyer-Schuster rearrangement .[1] This is an acid-catalyzed isomerization of secondary propargylic alcohols into α,β-unsaturated ketones.
Causality: The presence of even trace amounts of acid, either from your starting materials, reagents, or during the workup, can catalyze the 1,3-hydroxyl shift characteristic of the Meyer-Schuster rearrangement. The reaction is often favored at elevated temperatures.
Troubleshooting Protocol:
-
Reagent Purity Check: Ensure all your starting materials and solvents are free from acidic impurities. For instance, aldehydes can oxidize to carboxylic acids upon storage.
-
Reaction Condition Optimization:
-
Temperature Control: Maintain a low reaction temperature. The alkynylation of aldehydes is often exothermic, so controlled addition of reagents is crucial.[2]
-
Catalyst Choice: If using a catalyst, opt for milder Lewis acids (e.g., InCl₃, BF₃·Et₂O) or transition metal-based catalysts (e.g., Ru- or Ag-based) which are less prone to inducing the rearrangement compared to strong Brønsted acids.[1]
-
-
Careful Workup:
-
Quenching: Use a mild quenching agent like a saturated aqueous solution of ammonium chloride (NH₄Cl) instead of strong acids to neutralize the reaction mixture.
-
Extraction: During extraction, use a mild base like sodium bicarbonate to neutralize any residual acid.
-
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of aldehydes to carboxylic acids.
Issue 2: Formation of a Viscous, Insoluble Material (Polymerization)
Question: During my reaction, the mixture became thick and viscous, and I am struggling to isolate my product. What is happening?
Answer: The formation of a viscous, insoluble material is likely due to the polymerization of your starting materials or product. Alkynes, especially terminal alkynes, can undergo polymerization under certain conditions.
Causality: This can be initiated by heat, radical initiators (e.g., peroxides from old ether solvents), or certain metal catalysts. The presence of both an alkyne and a nucleophilic amine in the same molecule can also contribute to polymerization pathways.
Troubleshooting Protocol:
-
Solvent Purity: Use freshly distilled and inhibitor-free solvents, especially for ethers like THF, which can form peroxides.
-
Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Degassing: Degas your solvents and reaction mixture to remove oxygen, which can initiate radical polymerization.
-
Catalyst Selection: Some transition metal catalysts can promote polymerization. If you suspect this is the case, screen different catalysts or use a metal-free approach if possible.
Issue 3: Aldol Condensation of Acetaldehyde
Question: I am using acetaldehyde as a starting material, and I am observing the formation of higher molecular weight byproducts. What could be the cause?
Answer: Acetaldehyde is highly prone to self-aldol condensation, especially in the presence of base. This is a common side reaction that consumes your starting material and complicates purification.[2]
Causality: The α-protons of acetaldehyde are acidic and can be deprotonated by a base to form an enolate, which then acts as a nucleophile and attacks another molecule of acetaldehyde.
Troubleshooting Protocol:
-
Slow Addition: A slow, controlled addition of acetaldehyde to the reaction mixture keeps its instantaneous concentration low, minimizing the rate of self-condensation.[2]
-
Order of Addition: Add the acetaldehyde to the solution containing the nucleophilic alkyne rather than the other way around.
-
Temperature: Keep the reaction temperature low to disfavor the aldol reaction.
-
Base Selection: Use a non-nucleophilic, sterically hindered base if possible, and use it in stoichiometric amounts rather than in excess.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The two most common synthetic approaches are:
-
Alkynylation of Acetaldehyde: This involves the addition of a metalated 4-(diethylamino)but-1-yne to acetaldehyde. The alkyne is typically deprotonated with a strong base like n-butyllithium to form a lithium acetylide, which then acts as a nucleophile.[3]
-
Mannich-type Reaction: This is a three-component condensation reaction involving 3-butyn-2-ol, formaldehyde, and diethylamine.[4] The reaction proceeds through the in-situ formation of a diethylaminomethyl cation (an iminium ion).[4]
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of triethylamine to prevent streaking of the amine on the silica plate). The disappearance of the limiting starting material and the appearance of the product spot can be visualized using a UV lamp (if the compounds are UV active) and/or staining with potassium permanganate or iodine. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.
Q3: What are the key challenges in the purification of this compound?
A3: The purification of amino alcohols like this compound can be challenging due to:
-
High Polarity: The presence of both a hydroxyl and an amino group makes the molecule quite polar, which can lead to tailing on silica gel chromatography. To mitigate this, a small amount of a basic modifier like triethylamine or ammonia is often added to the eluent.
-
Water Solubility: The polarity of the compound can also lead to some water solubility, which may result in product loss during aqueous workup. Ensure thorough extraction with an appropriate organic solvent.
-
Chelation: The amino alcohol functionality can chelate to metal ions, which can sometimes complicate purification if metal-based reagents are used.
Visualizing the Troubleshooting Logic
The following diagram illustrates a decision-making workflow for troubleshooting the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
Summary of Key Reaction Parameters
| Parameter | Recommendation | Rationale |
| Temperature | Low (e.g., -78 °C to 0 °C) | Minimizes side reactions like Meyer-Schuster rearrangement and aldol condensation. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of reagents and radical-initiated polymerization. |
| Reagent Addition | Slow and controlled | Maintains low instantaneous concentrations of reactive species, reducing self-condensation.[2] |
| Workup | Mild, non-acidic quench | Avoids acid-catalyzed rearrangements of the propargylic alcohol product.[1] |
| Solvents | Anhydrous and pure | Prevents unwanted side reactions with water and impurities. |
References
- BenchChem. (n.d.). Common side reactions in the synthesis of propargylic alcohols.
- BenchChem. (n.d.). This compound.
- Pu, L., et al. (n.d.). Asymmetric catalytic alkynylation of acetaldehyde and its application to the synthesis of (+)-tetrahydropyrenophorol. PMC - NIH.
- Wikipedia. (n.d.). Alkynylation.
Sources
Technical Support Center: Purification of 5-(Diethylamino)pent-3-yn-2-ol
Welcome to the technical support guide for 5-(diethylamino)pent-3-yn-2-ol (CAS No. 10575-26-5). This document provides in-depth troubleshooting advice and detailed protocols for the purification of this versatile amino alcohol building block. The purity of this intermediate is critical for successful downstream applications in pharmaceutical development and complex organic synthesis. This guide is structured in a question-and-answer format to directly address common challenges encountered in the laboratory.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: What are the most common impurities in my crude this compound sample?
Answer: Understanding potential impurities is the first step toward designing an effective purification strategy. Given that a common synthesis route is the Mannich reaction, your crude product may contain the following.[1][2]
-
Unreacted Starting Materials:
-
3-Butyn-2-ol
-
Diethylamine
-
Formaldehyde (or its polymer, paraformaldehyde)
-
-
Byproducts:
-
Self-condensation products of the starting materials.
-
Products from over-alkylation or side reactions involving the multifunctional groups.
-
-
Solvent and Catalyst Residues:
A preliminary analysis by Nuclear Magnetic Resonance (NMR) or Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended to identify the specific impurities present in your batch.
FAQ 2: My initial analysis shows significant amounts of unreacted diethylamine and other acidic/neutral starting materials. What is the most efficient first-pass purification method?
Answer: For removing basic or acidic impurities from a target compound that is itself basic, an acid-base liquid-liquid extraction is the most effective and scalable initial purification step.[3][4] The strategy leverages the basicity of the tertiary amine in your target compound.
The core principle is to convert the basic amine into a water-soluble salt by washing with an acidic solution. This pulls your desired compound into the aqueous phase, leaving non-basic organic impurities behind in the organic layer. The amine is then recovered by basifying the aqueous layer and re-extracting.[4][5]
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like diethyl ether or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1-2 M HCl).[4] The protonated this compound will move into the aqueous layer. Repeat the extraction 2-3 times to ensure complete transfer.
-
Separate Layers: Combine the aqueous layers. The organic layer, containing neutral and acidic impurities, can be discarded.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add a strong base (e.g., 2-4 M NaOH) with stirring until the solution is strongly basic (pH > 11, check with pH paper). This deprotonates the ammonium salt, regenerating the neutral, organic-soluble amine.[5]
-
Re-extraction: Extract the basified aqueous solution with fresh diethyl ether or DCM (3 times). Your purified compound is now in the organic layer.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
This procedure effectively removes non-basic impurities. However, it will not separate the target compound from other basic impurities, such as residual diethylamine.
FAQ 3: After extraction, I still see impurities with similar properties to my product. How can I achieve higher purity?
Answer: If closely-related impurities persist, more refined techniques like vacuum distillation or column chromatography are necessary. The choice depends on the physical properties of your compound and the impurities.
-
Vacuum Distillation: This is ideal for separating compounds with different boiling points.[6] It is particularly useful for removing non-volatile residues or more volatile impurities (like residual diethylamine). The reduced pressure lowers the boiling point, preventing thermal decomposition of the target compound.[6][7]
-
Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase, typically silica gel.[8][9] It is highly effective for removing impurities with different polarities.
Below is a visual decision-making workflow to guide your choice between distillation and chromatography.
Caption: Decision workflow for high-purity isolation.
FAQ 4: What are the recommended parameters for vacuum distillation of this compound?
Answer: The boiling point of this compound is reported as 235.1°C at atmospheric pressure (760 mmHg), a temperature high enough to risk decomposition.[1] Vacuum distillation is therefore essential.
Key Considerations for Vacuum Distillation:
-
Pressure and Temperature: Use a temperature-pressure nomograph to estimate the boiling point at reduced pressure.[10] For example, at a moderate vacuum (e.g., 1-10 mmHg), the boiling point will be significantly lower, likely in the 80-120°C range.
-
Apparatus: A short-path distillation apparatus is recommended for small scales to minimize product loss on the glass surfaces.[11]
-
Bumping: Do not use boiling chips, as they are ineffective under vacuum. Use a magnetic stir bar for smooth boiling.[11]
-
Safety: Always conduct vacuum distillations behind a safety shield. Inspect glassware for star cracks before use to prevent implosion.[11]
| Parameter | Recommendation | Rationale |
| Apparatus | Short-path distillation head | Minimizes travel distance for the vapor, reducing loss of material. |
| Vacuum Source | Diaphragm or rotary vane pump | A pressure gauge is crucial to monitor and control the distillation. |
| Bump Prevention | Magnetic stir bar | Ensures smooth boiling and prevents violent bumping.[11] |
| Heating | Heating mantle with a lab jack | Allows for uniform heating and quick removal if needed.[11] |
| Condenser | Water-cooled | Ensures efficient condensation of the product vapor. |
| Trapping | Cold trap (dry ice/acetone) | Protects the vacuum pump from corrosive vapors. |
FAQ 5: How do I perform column chromatography on a basic compound like this without issues?
Answer: Column chromatography of amines on standard silica gel can be challenging due to the acidic nature of silica, which can cause strong, irreversible binding and lead to significant peak tailing and poor recovery.[12]
Strategies to Mitigate Issues:
-
Use Deactivated Silica: Employ silica gel that has been treated to be less acidic.
-
Add a Basic Modifier: Add a small amount of a volatile tertiary amine, like triethylamine (~0.5-1% v/v), to your eluent.[13] This triethylamine will preferentially bind to the acidic sites on the silica, allowing your product to elute more cleanly.
-
Use an Alternative Stationary Phase: Basic alumina can be an effective alternative to silica for purifying basic compounds.[13][14]
-
TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). A good starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or isopropanol). Add ~1% triethylamine to the mobile phase. Aim for an Rf value of ~0.25-0.35 for your product.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pack the column carefully to avoid air bubbles, which cause channeling and poor separation.[8]
-
Sample Loading: Dissolve your crude material in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the packed column.
-
Elution: Start with the low-polarity mobile phase determined from your TLC analysis. Gradually increase the polarity of the eluent (gradient elution) to move your compound down the column.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent (and triethylamine) under reduced pressure.
References
-
Chemsrc. (n.d.). This compound | CAS#:10575-26-5. Retrieved from [Link]
-
Wikipedia. (2024). Acid–base extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Reddit. (2022). Amine workup. r/Chempros. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. Retrieved from [Link]
-
University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 59446175. Retrieved from [Link]
-
uHPLCs. (n.d.). The little secrets of silica gel in liquid chromatography columns. Retrieved from [Link]
-
ResearchGate. (2018). How can i isolate polar basic compound with silica gel column chromatography?. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). Silica Gel Column Chromatography. Retrieved from [Link]
-
JoVE. (2024). Video: Silica Gel Column Chromatography: Overview. Retrieved from [Link]
-
Wikipedia. (2024). Vacuum distillation. Retrieved from [Link]
- Google Patents. (2016). WO2016067182A2 - Process for the preparation of amino alcohol derivatives or salts thereof.
-
Royal Society of Chemistry. (2019). Propargylamine: an attractive amine source for designing high-performance benzoxazine resins with low polymerization temperatures. Polymer Chemistry. Retrieved from [Link]
-
Busch. (n.d.). Vacuum Distillation. Retrieved from [Link]
-
Wikipedia. (2023). Propargylamine. Retrieved from [Link]
-
NileRed. (2021). Vacuum Distillation. YouTube. Retrieved from [Link]
-
Lisa Nichols. (2022). Vacuum Distillation. YouTube. Retrieved from [Link]
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ResearchGate. (n.d.). General structure of propargyl amines. Retrieved from [Link]
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BIOFOUNT. (n.d.). This compound. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-diethylamino-3-butanone. Retrieved from [Link]
- Google Patents. (2014). CN104045518A - Preparation method of 2-methyl-3-butyne-2-ol.
-
ResearchGate. (2015). Tertiary Acetylenic Alcohols and Diols on the Basis of Phenylacetylene and 2-Methyl-3-butyn-2-ol. Retrieved from [Link]
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Technical Support Center: Optimizing Reaction Conditions for 5-(Diethylamino)pent-3-yn-2-ol
Welcome to the technical support center for the synthesis and optimization of 5-(Diethylamino)pent-3-yn-2-ol (CAS No. 10575-26-5). This guide is designed for researchers, medicinal chemists, and process development professionals who are utilizing this versatile propargylic amino alcohol as a key intermediate. As a multifunctional building block, its structure combines the reactive features of an alkyne, a secondary alcohol, and a tertiary amine, making it a valuable precursor for a wide range of more complex molecules, including pharmaceuticals and heterocyclic compounds.[1]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis via the Mannich reaction. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions and effectively optimize your reaction conditions.
Core Synthesis Pathway: The Mannich Reaction
The most common and direct route to this compound is a three-component Mannich reaction.[1] This reaction involves the aminomethylation of the acidic terminal alkyne proton of 3-butyn-2-ol using formaldehyde and diethylamine.[1][2][3]
The reaction proceeds through the in-situ formation of the electrophilic N,N-diethylmethyleneiminium (Eschenmoser's salt) ion from diethylamine and formaldehyde. The terminal alkyne of 3-butyn-2-ol then acts as the nucleophile, attacking the iminium ion to form the new carbon-carbon bond, yielding the target product.[1][2][3]
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Problem 1: Low or No Product Yield
-
Question: I've mixed my reagents but upon work-up and analysis (TLC, GC-MS), I'm seeing mostly unreacted 3-butyn-2-ol and no significant product formation. What could be the cause?
-
Potential Causes & Solutions:
-
Inefficient Iminium Ion Formation: The formation of the diethylmethyleneiminium ion is the crucial first step and is typically acid-catalyzed.[2][3]
-
Insight: The reaction often works well when the amine is used as its hydrochloride salt, which creates the necessary acidic environment.[3] If you are using free diethylamine, the reaction may be sluggish.
-
Troubleshooting Protocol:
-
Instead of using free diethylamine, try using diethylamine hydrochloride. Alternatively, add a catalytic amount of a mild acid (e.g., 0.1 equivalents of acetic acid or a few drops of concentrated HCl) to your reaction mixture.[4]
-
Ensure your formaldehyde source is reactive. Paraformaldehyde can be less reactive than an aqueous formaldehyde solution (formalin). If using paraformaldehyde, ensure it is fully depolymerized by gently heating the initial mixture.
-
-
-
Incorrect Reagent Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.
-
Insight: The iminium ion is the electrophile. To drive the reaction to completion, it is common to use a slight excess of both formaldehyde and diethylamine relative to the limiting reagent, 3-butyn-2-ol.
-
Troubleshooting Protocol:
-
Carefully re-check the molar equivalents of your reagents.
-
Attempt the reaction with 1.0 eq of 3-butyn-2-ol, 1.1 eq of diethylamine (or its salt), and 1.1 eq of formaldehyde.
-
-
-
Low Reaction Temperature: Like many reactions, the Mannich condensation requires sufficient thermal energy to proceed at a reasonable rate.
-
Insight: While some Mannich reactions can proceed at room temperature, gentle heating is often required to achieve a good yield in a practical timeframe.
-
Troubleshooting Protocol:
-
Set up the reaction to reflux gently. A common solvent choice for this reaction is a protic solvent like methanol or ethanol, which effectively solvates the ionic intermediates.[4][5]
-
Monitor the reaction progress by TLC over several hours (e.g., at 2, 6, 12, and 24 hours) to determine the optimal reaction time at the elevated temperature.
-
-
-
Problem 2: Significant Formation of Side Products
-
Question: My reaction produces the desired product, but I'm also observing a significant, hard-to-separate impurity. What is this side product and how can I avoid it?
-
Potential Causes & Solutions:
-
Formation of the Bis-Mannich Product: If the initial product still possesses a reactive site, it can react again. In this case, the hydroxyl group of this compound could potentially react further, though a more common side product in Mannich reactions with other substrates is the formation of a bis-adduct where two aminomethyl groups are added.
-
Insight: The most likely side-product is 1,1-bis(diethylaminomethyl)acetone, which can arise if acetone is formed in situ or if there are impurities.[4] A more direct concern is the reaction of the product's hydroxyl group or potential polymerization. Prolonged reaction times and high temperatures can favor side-product formation.
-
Troubleshooting Protocol:
-
Control Stoichiometry: Avoid a large excess of formaldehyde and diethylamine. Use closer to a 1:1.1:1.1 ratio of alkyne:amine:formaldehyde.
-
Optimize Reaction Time: Monitor the reaction by TLC or GC. Once the starting material is consumed and the product spot/peak is maximized, stop the reaction. Do not let it run unnecessarily for extended periods (e.g., days).
-
Control Temperature: Run the reaction at the lowest temperature that gives a reasonable rate. Start with a gentle reflux and consider lowering the temperature if significant side products are observed.
-
-
-
Polymerization/Degradation: Formaldehyde and alkynes can be prone to polymerization or degradation under harsh conditions (e.g., strong acid, high heat).
-
Insight: The use of concentrated mineral acids can promote unwanted side reactions. A milder acidic catalyst is often sufficient.
-
Troubleshooting Protocol:
-
Use only a catalytic amount of acid.
-
Ensure the work-up procedure neutralizes the acid promptly. After the reaction is complete, cool the mixture and quench with a base like sodium bicarbonate or sodium hydroxide solution.
-
-
-
Problem 3: Difficulties in Product Purification
-
Question: I have the crude product, but I'm struggling with the work-up. I'm getting emulsions during extraction, and column chromatography is giving poor separation.
-
Potential Causes & Solutions:
-
Emulsion during Extraction: The tertiary amine and hydroxyl group make the product amphiphilic, leading to emulsions during aqueous work-up.
-
Insight: The basicity of the diethylamino group means its protonation state is pH-dependent. Adjusting the pH can dramatically change its solubility.
-
Troubleshooting Protocol:
-
After the reaction, make the solution distinctly basic (pH > 10) with NaOH or K₂CO₃ before extracting with an organic solvent (e.g., diethyl ether, ethyl acetate). This ensures the amine is in its free base form and is more soluble in the organic layer.
-
Use a saturated brine solution (NaCl(aq)) for the final wash of the combined organic layers. This helps to break emulsions by increasing the ionic strength of the aqueous phase.
-
If emulsions persist, filtration through a pad of Celite can be effective.
-
-
-
Poor Separation by Column Chromatography: The polarity of the amino and hydroxyl groups can cause the product to streak on silica gel, leading to poor separation.
-
Insight: The basic amine can interact strongly with the acidic silica gel. This interaction can be mitigated by adding a small amount of a basic modifier to the eluent.
-
Troubleshooting Protocol:
-
Eluent Modification: Use a standard eluent system like ethyl acetate/hexanes and add a small percentage (e.g., 0.5-1%) of triethylamine or ammonia solution to the mobile phase. This will deactivate the acidic sites on the silica and lead to much sharper peaks.
-
Alternative Purification: Given the product's boiling point of approximately 235 °C at atmospheric pressure, vacuum distillation is a highly effective method for purification on a larger scale and avoids issues with silica gel.[6]
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the detailed mechanism for this Mannich reaction?
-
A1: The reaction proceeds in two main stages. First, the secondary amine (diethylamine) performs a nucleophilic attack on the carbonyl carbon of formaldehyde. After a proton transfer, a water molecule is eliminated to form a resonance-stabilized N,N-diethylmethyleneiminium ion. This iminium ion is a potent electrophile. In the second stage, the terminal alkyne (3-butyn-2-ol), which has a weakly acidic proton, acts as the nucleophile and attacks the electrophilic carbon of the iminium ion. A final deprotonation step yields the neutral product, this compound. The reaction is typically facilitated by mild acid.[2][3]
-
-
Q2: Can I use other solvents for this reaction?
-
A2: Yes. While protic solvents like methanol, ethanol, or even water are common and help to stabilize the iminium ion intermediate, other solvents can be used.[5] For instance, 1,4-dioxane is sometimes employed in similar reactions.[6] The optimal solvent depends on the specific reaction temperature and solubility of the reagents. A polar solvent is generally preferred.
-
-
Q3: Is a catalyst necessary for this reaction?
-
A3: While the reaction can proceed without a catalyst, it is often slow. Mild acid catalysis (using the amine hydrochloride salt or adding a catalytic amount of acid) is standard practice to accelerate the formation of the reactive iminium ion.[3][4] Some variations of the Mannich reaction, particularly with less reactive alkynes, may benefit from a copper(I) salt catalyst, although this is not always necessary for this specific transformation.
-
-
Q4: What are the key safety considerations for this experiment?
-
A4:
-
Formaldehyde: Formaldehyde (especially as formalin) is a known carcinogen and sensitizer. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Diethylamine: Diethylamine is a corrosive and flammable liquid with a strong odor. Handle it in a fume hood and avoid inhalation or skin contact.
-
Reaction Exotherm: The initial mixing of reagents, particularly the formation of the iminium ion, can be exothermic. It is advisable to combine the reagents at a controlled temperature (e.g., in an ice bath) before heating to reflux.
-
-
Data & Protocols
Recommended Reaction Parameters
| Parameter | Recommended Value/Condition | Rationale |
| Stoichiometry | 3-butyn-2-ol (1.0 eq), Diethylamine HCl (1.1 eq), Paraformaldehyde (1.1 eq) | A slight excess of the aminomethylating reagents ensures complete consumption of the limiting alkyne. |
| Solvent | Methanol or Ethanol | Protic solvent stabilizes the iminium ion intermediate and allows for effective heating under reflux.[5] |
| Catalyst | None required if using amine salt; otherwise, catalytic HCl or Acetic Acid. | Acid catalysis accelerates the rate-limiting formation of the electrophilic iminium ion.[3][4] |
| Temperature | Reflux (e.g., ~65°C for Methanol) | Provides sufficient activation energy for the C-C bond formation without excessive side product formation. |
| Reaction Time | 6-24 hours | Monitor by TLC/GC to determine completion. Avoid unnecessarily long times to minimize side products. |
| Work-up | 1. Cool. 2. Basify with NaOH (aq) to pH >10. 3. Extract with ether. 4. Wash with brine. | Neutralizes the catalyst and converts the product to its free base for efficient extraction into the organic phase. |
| Purification | 1. Column Chromatography (Silica, Hex/EtOAc + 1% Et₃N) or 2. Vacuum Distillation | Addition of a base to the eluent prevents streaking on silica gel. Distillation is effective for larger scales. |
Detailed Experimental Protocol (Representative)
This protocol is a synthesized, best-practice procedure based on established Mannich reaction principles. Researchers should perform initial small-scale trials to optimize for their specific setup and reagent purity.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-butyn-2-ol (1.0 eq), diethylamine hydrochloride (1.1 eq), and paraformaldehyde (1.1 eq).
-
Solvent Addition: Add methanol (approx. 3-5 mL per mmol of 3-butyn-2-ol).
-
Heating: Place the flask in an oil bath and heat the mixture to a gentle reflux (~65 °C).
-
Monitoring: Stir the reaction at reflux for 12-24 hours. Monitor the progress by taking small aliquots and analyzing by TLC (stain with potassium permanganate) or GC-MS until the starting alkyne is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly add 1M sodium hydroxide solution until the pH of the aqueous phase is >10.
-
Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Combine the organic layers and wash once with a saturated sodium chloride (brine) solution.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 1% triethylamine.
-
Alternatively, for quantities greater than 1-2 grams, purify by vacuum distillation to obtain this compound as a clear oil.
-
Visual Workflow
References
-
Chemsrc. This compound | CAS#:10575-26-5. Available from: [Link]
-
Wikipedia. Mannich reaction. Available from: [Link]
-
AdiChemistry. MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. Available from: [Link]
- Gaudry, M., Jasor, Y., & Khac, T. B. (1979). REGIOSELECTIVE MANNICH CONDENSATION WITH DIMETHYL(METHYLENE)AMMONIUM TRIFLUOROACETATE: 1-(DIMETHYLAMINO)-4-METHYL-3-PENTANONE. Organic Syntheses, 59, 153.
- Wilds, A. L., Nowak, R. M., & McCaleb, K. E. (1957). 1-diethylamino-3-butanone. Organic Syntheses, 37, 18.
Sources
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- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. EP0008411B1 - Process for the preparation of 5-diethylamino-2-pentanol - Google Patents [patents.google.com]
Degradation pathways of 5-(Diethylamino)pent-3-yn-2-ol and prevention
Welcome to the technical support guide for 5-(Diethylamino)pent-3-yn-2-ol (CAS 10575-26-5). This document is intended for researchers, scientists, and drug development professionals who utilize this versatile bifunctional molecule in their experiments.[1] As a compound featuring a tertiary amine, a secondary alcohol, and an internal alkyne, its unique reactivity is valuable, but it also presents specific stability challenges.[1] This guide provides in-depth, field-proven insights into its potential degradation pathways, troubleshooting common experimental issues, and robust protocols for prevention.
Frequently Asked Questions (FAQs)
Here we address the most common issues encountered by users in the lab.
Q1: My sample of this compound has developed a yellow or brown tint upon storage. What is causing this discoloration?
A1: The development of a yellow or brown color is a classic indicator of oxidative degradation, a common issue with amines.[2] The tertiary diethylamino group is susceptible to oxidation, particularly when exposed to atmospheric oxygen. The primary degradation product is likely the corresponding N-oxide, 5-(Diethylamino N-oxide)pent-3-yn-2-ol. While N-oxides are often colorless, subsequent reactions or the formation of minor, highly conjugated impurities can lead to discoloration. To confirm, we recommend analytical testing as described in the troubleshooting section.
Q2: I'm observing a new, unexpected peak in my LC-MS/NMR analysis of an aged sample. What could this impurity be?
A2: An unexpected peak can arise from several potential degradation pathways. Based on the molecule's structure, the most probable impurities are:
-
N-Oxide Formation: Oxidation of the tertiary amine results in the N-oxide, which will have a mass increase of +16 Da. This is a very common metabolic pathway for tertiary amines and can occur chemically with exposure to air.[3][4]
-
Oxidation of Secondary Alcohol: The secondary alcohol can be oxidized to a ketone, forming 5-(Diethylamino)pent-3-yn-2-one. This results in a mass decrease of -2 Da and will show a characteristic carbonyl peak in IR and a shift in the 13C NMR spectrum.
-
Meyer-Schuster Rearrangement Product: Under acidic conditions, this propargyl alcohol can undergo a Meyer-Schuster rearrangement to form an α,β-unsaturated ketone, (E/Z)-5-(diethylamino)pent-3-en-2-one.[5][6][7] This is a formal 1,3-shift of the hydroxyl group and is often catalyzed by trace acids in your solvent or on glassware.[8]
Q3: My reaction yield is significantly lower than expected when using an older bottle of this compound. Is this related to degradation?
A3: Yes, this is highly likely. Degradation reduces the molar quantity of the active starting material, leading directly to lower yields. Furthermore, the degradation products themselves can interfere with your reaction. For instance, the N-oxide has different solubility and reactivity profiles and may not participate in the desired reaction. Similarly, if the hydroxyl or alkyne group has been modified, it will be unavailable for its intended transformation. We strongly recommend verifying the purity of the reagent before use, especially if it has been stored for an extended period or opened multiple times.
Q4: What are the ideal storage and handling conditions to prevent degradation?
A4: As this compound is sensitive to both air and potentially acidic conditions, rigorous storage and handling are critical.[9]
-
Storage: Store in a tightly sealed amber glass vial to protect from light and air.[10] The headspace of the container should be purged with an inert gas like argon or nitrogen.[11] For long-term storage, keep at 2-8°C in a desiccated environment.[12]
-
Handling: All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[13][14] Use clean, dry glassware and transfer liquids with a dry syringe.[9] Avoid contact with acidic materials unless it is a required part of your experimental procedure.
Troubleshooting Guide: From Symptom to Solution
Use this section to diagnose and resolve specific issues you encounter during your experiments.
| Symptom Observed | Potential Root Cause | Recommended Diagnostic & Corrective Action |
| Visual Discoloration (Yellowing/Browning) | Air Oxidation: Formation of the N-oxide and other minor oxidative byproducts. | Action: Immediately purge the container with inert gas and store it properly. Diagnosis: Run a simple Thin Layer Chromatography (TLC) plate. The N-oxide is significantly more polar and will have a much lower Rf value than the parent amine.[15] |
| Unexpected NMR/MS Peaks | N-Oxide Formation: (+16 Da mass shift). Alcohol Oxidation: (-2 Da mass shift). Meyer-Schuster Rearrangement: (Isomer, no mass shift). | Diagnosis: Use LC-MS to identify the mass of the impurity. A +16 Da shift strongly suggests the N-oxide.[16] For isomers, use 1H and 13C NMR to identify the characteristic vinyl peaks of the enone rearrangement product. |
| Reduced Reaction Yield / Stalled Reaction | Purity Degradation: The molar amount of active reagent is lower than calculated. | Action: Before use, run a quick purity check (e.g., qNMR or LC with a standard). If purity is compromised, repurify the material by flash chromatography under an inert atmosphere or by vacuum distillation. |
| Inconsistent Results Between Batches | Variable Storage History: Different lots or bottles have undergone different degrees of degradation. | Action: Implement a strict "first in, first out" inventory system. Qualify each new bottle or lot with a standard analytical test (NMR, LC-MS) and record the date it was first opened. Do not assume purity is identical between containers. |
Summary of Potential Degradation Products
| Degradation Product | Chemical Structure | Mass Change | Key Analytical Signature |
| N-Oxide | C9H17NO2 | +16 Da | Lower Rf on TLC; Diagnostic loss of hydroxylamine in MS/MS.[16] |
| Ketone | C9H15NO | -2 Da | Carbonyl peak (~1680 cm-1) in IR; Ketone peak (~200 ppm) in 13C NMR. |
| Meyer-Schuster Product | C9H17NO | 0 Da (Isomer) | Appearance of vinyl proton signals in 1H NMR; Loss of alkyne carbon signals in 13C NMR. |
| Oxidative Cleavage Products | Carboxylic Acids | Variable | If the alkyne is cleaved by strong oxidants, it can form carboxylic acids.[17][18][19] |
Mechanistic Degradation Pathways
Understanding the chemical mechanisms of degradation is key to preventing them. The primary vulnerabilities of this compound are its tertiary amine and its propargyl alcohol moiety.
1. Oxidation of the Tertiary Amine
The lone pair of electrons on the nitrogen atom is susceptible to attack by atmospheric oxygen, especially in the presence of light or trace metal catalysts. This leads to the formation of a stable N-oxide.
Caption: Oxidation of the tertiary amine to its corresponding N-oxide.
2. Acid-Catalyzed Meyer-Schuster Rearrangement
In the presence of a Brønsted or Lewis acid, the secondary propargyl alcohol can rearrange into a more stable conjugated system. The reaction proceeds through protonation of the alcohol, loss of water to form an allene-carbocation intermediate, followed by nucleophilic attack by water and tautomerization.[5][6]
Caption: Stepwise mechanism of the Meyer-Schuster rearrangement.
Prevention and Quality Control Protocols
Follow these detailed protocols to minimize degradation and ensure the quality of your reagent.
Protocol 1: Recommended Storage of this compound
-
Container Selection: Use a clean, dry amber glass vial with a PTFE-lined cap.
-
Inert Atmosphere: Before sealing, flush the vial's headspace with a gentle stream of dry argon or nitrogen for 30-60 seconds to displace all atmospheric oxygen.
-
Sealing: Tightly seal the cap. For extra protection during long-term storage, wrap the cap threads with Parafilm®.
-
Storage Conditions: Place the sealed vial inside a desiccator cabinet located in a refrigerator at 2-8°C.
-
Documentation: Label the vial clearly with the compound name, date received, and date first opened.
Protocol 2: Quality Control (QC) Check for an Opened Bottle
This protocol should be performed if a bottle has been open for >1 month or if you suspect degradation.
-
Sample Preparation: Under an inert atmosphere, withdraw ~5 mg of the compound. Dissolve it in an appropriate deuterated solvent (e.g., CDCl3) for NMR or a suitable mobile phase solvent (e.g., Acetonitrile/Water) for LC-MS.
-
TLC Analysis (Quick Check):
-
Spot the sample on a silica TLC plate.
-
Develop using a solvent system such as 10% Methanol in Dichloromethane.
-
Visualize under UV light and/or with a potassium permanganate stain.
-
Acceptance Criteria: A single major spot should be observed. The presence of a highly polar spot near the baseline is indicative of N-oxide formation.
-
-
1H NMR Analysis:
-
Acquire a standard 1H NMR spectrum.
-
Acceptance Criteria: The spectrum should match the reference spectrum for the pure compound. Look for the absence of vinyl proton signals between 5-7 ppm, which would indicate the Meyer-Schuster product.
-
-
LC-MS Analysis:
-
Inject the sample onto a C18 column.
-
Monitor the total ion chromatogram and extract the ion for the expected mass (M+H)+ and the potential N-oxide mass (M+H+16)+.
-
Acceptance Criteria: Purity should be >95% by peak area. The N-oxide peak should be less than 1-2%.
-
Caption: Decision workflow for quality control of the reagent.
References
-
Meyer–Schuster rearrangement. (n.d.). In Wikipedia. Retrieved January 9, 2024, from [Link]
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Working with air and moisture sensitive compounds. (2008, April 12). Molecular Inorganic Chemistry. Retrieved from [Link]
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Meyer-Schuster Rearrangement. (n.d.). SynArchive. Retrieved from [Link]
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Meyer-Schuster Rearrangement. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Propargyl Alcohol: Acute Exposure Guideline Levels. (2011). In National Center for Biotechnology Information. Retrieved from [Link]
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Meyer–Schuster Rearrangement. (n.d.). ResearchGate. Retrieved from [Link]
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Rose, J., & Castagnoli, N., Jr. (1983). The metabolism of tertiary amines. Medicinal Research Reviews, 3(1), 73–88. Retrieved from [Link]
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Radioimmunoassay and other methods for trace analysis of N-oxide compounds. (1991). Journal of Pharmaceutical & Biomedical Analysis, 9(10-12), 841-849. Retrieved from [Link]
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Oxidative Cleavage of Alkynes. (2024, March 18). Chemistry LibreTexts. Retrieved from [Link]
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The Meyer–Schuster Rearrangement. (2023). Organic Reactions. Retrieved from [Link]
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Wang, S., et al. (2022). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environmental Science: Processes & Impacts, 24(9), 1431-1440. Retrieved from [Link]
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Storage of air and temperature sensitive reagents. (2023, November 4). Chemistry Stack Exchange. Retrieved from [Link]
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This compound. (n.d.). Chemsrc. Retrieved from [Link]
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Mechanism of degradation of propargyl alcohol by acid-catalysed hydrolysis and corrosion inhibition efficiency of propargyl alcohol intermediates for carbon steel in hydrochloric acid. (2018). ResearchGate. Retrieved from [Link]
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Secondary Alcohol Definition. (n.d.). Fiveable. Retrieved from [Link]
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Korfmacher, W. A., et al. (2010). A rapid methodology for the characterization of dialkyl tertiary amine-N-oxide metabolites using structurally dependent dissociation pathways and reconstructed ion current chromatograms. Rapid Communications in Mass Spectrometry, 24(5), 567–576. Retrieved from [Link]
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Oxidation of Alkynes. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]
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Narkbuakaew, T., et al. (2024). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy, 8(1), 54–73. Retrieved from [Link]
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Waterman, K. C., & Smith, S. W. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 343. Retrieved from [Link]
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Troubleshooting Guide. (n.d.). Restek. Retrieved from [Link]
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Oxidative Cleavage of Alkynes. (n.d.). OpenOChem Learn. Retrieved from [Link]
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Al-Laham, M. A., & Al-Zoubi, R. M. (2009). Properties, Preparation and Synthetic Uses of Amine N-Oxides. An Update. Current Organic Chemistry, 13(9), 914-943. Retrieved from [Link]
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Oxidative Cleavage of Alkynes. (n.d.). Fiveable. Retrieved from [Link]
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Oxidation of Secondary and Primary Amines. (n.d.). University of Babylon. Retrieved from [Link]
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Ashenhurst, J. (2025, July 8). Reactions of Alkynes: Hydrogenation, Hydroboration, Cyclopropanation. Master Organic Chemistry. Retrieved from [Link]
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Rosenblatt, D. H., et al. (1973). Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. The Journal of Organic Chemistry, 38(22), 3927–3930. Retrieved from [Link]
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A Guide to Troubleshooting Common Chemistry Laboratory Equipment Issues. (n.d.). Lab-Care. Retrieved from [Link]
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Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Veeprho. Retrieved from [Link]
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what makes a primary alcohol less stable than a secondary or a tertiary one? (2023, December 24). Reddit. Retrieved from [Link]
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How to prevent/minimize rapid air oxidation or arylamine... (2012, September 21). ResearchGate. Retrieved from [Link]
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Rochelle, G. T. (2021). Safeguarding Amines from Oxidation by Enabling Technologies. University of Texas at Austin. Retrieved from [Link]
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How to troubleshoot experiments. (2024, April 10). Chemistry World. Retrieved from [Link]
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Bockisch, C., et al. (2018). Kinetics and Mechanisms of Dehydration of Secondary Alcohols Under Hydrothermal Conditions. ACS Earth and Space Chemistry, 2(7), 695–703. Retrieved from [Link]
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Tan, S. M., et al. (2022). Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. RSC Advances, 12(36), 23531–23558. Retrieved from [Link]
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Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. (n.d.). Pharmapproach. Retrieved from [Link]
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Snape, T. J., Astles, A. M., & Davies, J. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Retrieved from [Link]
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Marshall, J. A., & Johns, B. A. (1998). Functional Group Compatibility. Propargyl Alcohol Reduction in the Presence of a Vinyl Iodide. The Journal of Organic Chemistry, 63(21), 7150–7151. Retrieved from [Link]
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This compound. (n.d.). BIOFOUNT. Retrieved from [Link]
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Kinetics and Mechanisms of Dehydration of Secondary Alcohols Under Hydrothermal Conditions. (2018). ResearchGate. Retrieved from [Link]
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Troubleshooting low bioactivity of 5-(Diethylamino)pent-3-yn-2-ol derivatives
From the desk of the Senior Application Scientist
Welcome to the technical support center for our 5-(diethylamino)pent-3-yn-2-ol derivative series. This guide is designed for researchers, scientists, and drug development professionals who are working with this promising class of compounds. The unique scaffold, combining alkynol and aminoalcohol functionalities, offers vast potential for chemical modification and biological activity.[1] However, this structural complexity can also introduce challenges during experimental validation, often manifesting as unexpectedly low or inconsistent bioactivity.
This document serves as a troubleshooting resource, structured in a question-and-answer format to directly address the specific issues you may encounter. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to diagnose and solve these challenges effectively.
Troubleshooting Guide: Diagnosing Low Bioactivity
The observation of low bioactivity is not an endpoint, but rather the start of a systematic investigation. We have structured this guide to follow a logical diagnostic workflow, starting with the compound itself and moving outward to the experimental system.
Q1: I've synthesized a new derivative and the initial screen shows low activity. How can I be sure the issue isn't with the compound itself?
A1: This is the most critical first step. Before optimizing complex biological assays, you must have absolute confidence in the quality and identity of your test article. Low bioactivity can frequently be traced back to issues of compound integrity.[2]
Core Areas to Investigate:
-
-
Action: Verify the structure and purity of your compound batch using orthogonal analytical methods. High-Performance Liquid Chromatography (HPLC) is excellent for assessing purity, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming the chemical structure. The acceptable purity for most screening compounds should be >95%.
-
-
Compound Stability and Storage: The propargyl alcohol moiety and the tertiary amine in your scaffold can be susceptible to degradation under certain conditions. Improper storage (e.g., exposure to light, moisture, or repeated freeze-thaw cycles) can lead to compound degradation.[5]
-
Action: Review the storage conditions.[5] For initial troubleshooting, always use a freshly prepared stock solution from a solid sample. If degradation is suspected, re-analyze the compound's purity. For long-term assessment, a forced degradation study is recommended (see Protocol 2 ).
-
Q2: My compound's purity and structure are confirmed, but the activity is still poor in my aqueous assay buffer. What's the next step?
A2: This scenario strongly points towards issues with solubility or aggregation . Poor aqueous solubility is a very common cause of apparent low bioactivity.[5][6] If the compound precipitates, its effective concentration in the assay is significantly lower than the nominal concentration, leading to inaccurate structure-activity relationships (SAR).[6][7]
Core Areas to Investigate:
-
Aqueous Solubility: Your derivatives, especially with modifications that increase lipophilicity, may have poor solubility in physiological buffers.[8] The diethylamino group is a weak base; its protonation state and, therefore, solubility will be pH-dependent.[9]
-
Action: Perform a rapid aqueous solubility assessment (see Protocol 1 ). Visually inspect your assay plates (against a dark background) for signs of compound precipitation.
-
-
Compound Aggregation: Many compounds, particularly in early discovery, can form colloidal aggregates at concentrations used in screening assays.[10] These aggregates can non-specifically sequester and inhibit enzymes, leading to false-positive hits that are not true, specific binders.[11][12][13] This is a well-known mechanism for promiscuous inhibitors.[14]
-
Action: A key indicator of aggregation-based activity is a steep dose-response curve and sensitivity to detergents. Re-run the assay with the addition of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.[15] A significant decrease in activity in the presence of the detergent suggests aggregation is the likely mechanism.
-
Q3: My compound is pure and soluble, but the results are still inconsistent or weak. Could it be interfering with the assay technology itself?
A3: Yes, this is a frequent and often overlooked source of experimental artifacts, particularly in high-throughput screening (HTS).[16] Compounds can interfere with detection methods, leading to either artificially low (or high) signals that do not reflect true biological activity.[15]
Core Areas to Investigate:
-
Optical Interference: If your assay uses fluorescence or absorbance readouts, the compound itself may be interfering.[15]
-
Autofluorescence: The compound may fluoresce at the same excitation/emission wavelengths as your assay's reporter fluorophore.[17]
-
Signal Quenching: The compound may absorb light at the excitation or emission wavelength of your fluorophore, reducing the detected signal and appearing as inhibition.
-
Action: Run a cell-free or target-free control experiment. Prepare assay wells containing all components (including your compound at various concentrations) except for the cells or the biological target. A compound-dependent change in signal indicates direct interference (see Protocol 3 ).
-
-
Reporter Enzyme Inhibition: Many cell-based assays rely on reporter enzymes like Firefly Luciferase. Your compound may be directly inhibiting this reporter enzyme rather than the intended biological target.[16]
-
Action: If using a luciferase-based assay, run a counter-screen with purified luciferase enzyme to check for direct inhibition.
-
-
Redox Activity: Compounds that are redox-active can interfere with assays that rely on redox-sensitive dyes (e.g., Resazurin, MTT).[18] They can chemically reduce the dye, mimicking a signal of cell viability and masking true cytotoxic effects.
-
Action: Use an orthogonal viability assay that has a different mechanism, such as a membrane integrity assay (e.g., measuring LDH release) or an ATP-based assay (e.g., CellTiter-Glo®).
-
Q4: I've ruled out issues with the compound and assay interference. What biological or experimental parameters should I optimize?
A4: Once you are confident in your compound and assay technology, the final step is to scrutinize the biological system and experimental setup.
Core Areas to Investigate:
-
Cell Health and Conditions (for cell-based assays): The physiological state of your cells is paramount.
-
Health and Passage Number: Use healthy cells in the exponential growth phase and maintain a consistent, low passage number to avoid phenotypic drift.[18] Mycoplasma contamination is a notorious source of artifacts and should be checked for regularly.
-
Seeding Density: Cell density can dramatically impact results.[19] Ensure cells are not over-confluent at the end of the experiment.
-
Incubation Time: The biological effect may be time-dependent. Test multiple time points (e.g., 24, 48, 72 hours) to find the optimal window for activity.[5]
-
-
Assay Conditions (for biochemical assays):
-
Reagent Concentrations: Ensure that enzyme and substrate concentrations are optimal and that the reaction is in the linear range.[2]
-
Buffer Composition: Confirm that the pH, ionic strength, and any necessary co-factors are optimal for target activity.[20][21]
-
Incubation Time: Allow sufficient pre-incubation time for the compound to bind to its target before initiating the reaction.[2]
-
Diagnostic Workflow & Key Protocols
To aid in your troubleshooting, we have designed a logical workflow diagram and provided detailed protocols for the key experiments discussed above.
Caption: A systematic workflow for troubleshooting low bioactivity.
Protocol 1: Rapid Aqueous Solubility Assessment
This protocol provides a quick visual assessment of your compound's solubility in your assay buffer.[5]
-
Prepare Stock Solution: Create a high-concentration stock solution of your compound (e.g., 10 mM) in 100% anhydrous DMSO.
-
Buffer Preparation: In a clear microcentrifuge tube, add the final volume of your assay buffer (e.g., 1 mL).
-
Spiking: Add the required volume of your DMSO stock solution to the buffer to achieve the highest concentration you plan to test in your assay. Ensure the final DMSO concentration is kept constant and is tolerated by your assay (typically <0.5%).
-
Incubation: Gently vortex the solution and incubate it under the same conditions as your assay (e.g., 37°C) for 1-2 hours.
-
Visual Inspection: Carefully inspect the tube for any signs of cloudiness or precipitate against a dark background. You can also centrifuge the tube at high speed (e.g., >10,000 x g) for 10 minutes and look for a pellet. The presence of any solid material indicates that your compound has precipitated.
Protocol 2: Forced Degradation Study (Stress Testing)
This study helps identify potential degradation pathways and assess the inherent stability of your compound.[22] The goal is to achieve 5-20% degradation.[22]
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of your compound in a suitable solvent like methanol or acetonitrile.
-
Set Up Stress Conditions: Aliquot the stock solution into separate vials for each condition:
-
Acid Hydrolysis: Add an equal volume of 1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Add an equal volume of 1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂. Store at room temperature, protected from light.
-
Thermal Degradation: Place the solid compound in an oven at 80°C.
-
Photolytic Degradation: Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours). Neutralize the acid/base samples before analysis.
-
Analysis: Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method (a method that can separate the parent compound from any degradants). A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent | Temperature | Duration (Typical) |
| Acid Hydrolysis | 1 M HCl | 60°C | 8 - 24 hours |
| Base Hydrolysis | 1 M NaOH | 60°C | 8 - 24 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 12 - 24 hours |
| Thermal | Dry Heat | 80°C | 48 hours |
| Photolytic | UV/Vis Light | Room Temp | Per ICH Q1B |
Protocol 3: Cell-Free Assay Interference Check
This protocol helps determine if your compound directly interferes with the assay's detection method.[2][18]
-
Prepare Plate: In a multi-well plate identical to the one used for your assay, prepare wells with assay buffer.
-
Add Compound: Add your compound in a serial dilution to match the concentrations used in your main experiment. Include a vehicle control (e.g., DMSO).
-
Add Assay Reagents: Add all assay detection reagents (e.g., fluorophore, luciferase substrate) but omit any biological components (cells, target enzyme, membrane prep).
-
Incubate and Read: Incubate the plate for the same duration and under the same conditions as your main assay. Read the signal (fluorescence, luminescence, absorbance) on a plate reader.
-
Analyze: If the signal changes in a dose-dependent manner with your compound's concentration, it indicates direct interference with the assay readout.
Protocol 4: General Cell Viability Assay (Resazurin-based)
This is a standard protocol to assess cytotoxicity, a common biological endpoint.[5]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of your compound in cell culture medium. Remove the old medium from the cells and add the medium containing your compound or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C and 5% CO₂.
-
Reagent Addition: Add Resazurin solution to each well according to the manufacturer's instructions and incubate for 1-4 hours, or until a color change is apparent.
-
Measurement: Measure the fluorescence (typically ~560nm excitation / 590nm emission) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells.
Frequently Asked Questions (FAQs)
-
Q: What are Pan-Assay Interference Compounds (PAINS)?
-
A: PAINS are chemical structures that appear as "hits" in multiple HTS assays.[23] Their activity is not due to specific interaction with the biological target but arises from non-specific mechanisms like chemical reactivity, redox activity, or aggregation.[23] Identifying and flagging potential PAINS structures in your derivatives early can save significant resources.
-
-
Q: What is the maximum recommended concentration of DMSO in cell-based assays?
-
A: While this can be cell-line dependent, a general rule is to keep the final concentration of DMSO at or below 0.5%.[5] Higher concentrations can cause cytotoxicity or other off-target effects, confounding your results. Always run a vehicle control with the same final concentration of DMSO as your test compounds.[7]
-
-
Q: How can I definitively differentiate between true, specific inhibition and non-specific inhibition due to aggregation?
-
A: There are several key experiments. As mentioned, a loss of inhibitory activity upon the addition of 0.01-0.1% Triton X-100 is a strong indicator of aggregation.[15] True inhibitors are also typically insensitive to increases in enzyme concentration, whereas aggregation-based inhibition can often be overcome by increasing the amount of enzyme in the assay.[11][12] Finally, true inhibitors should display a clear structure-activity relationship (SAR) across analogs, while aggregation is often less sensitive to minor structural changes.
-
References
-
McGovern, S. L., Caselli, E., Grigorieff, N., & Shoichet, B. K. (2002). A Common Mechanism Underlying Promiscuous Inhibitors from Virtual and High-Throughput Screening. Journal of Medicinal Chemistry. [Link]
-
Lovering, F., et al. (2011). Molecular mechanisms and design principles for promiscuous inhibitors to avoid drug resistance: Lessons learned from HIV-1 protease inhibition. Proteins: Structure, Function, and Bioinformatics. [Link]
-
Seidler, J., McGovern, S. L., & Shoichet, B. K. (2003). A Common Mechanism Underlying Promiscuous Inhibitors from Virtual and High-Throughput Screening. Journal of Medicinal Chemistry. [Link]
-
Coan, K. E. H., & Shoichet, B. K. (2008). High-throughput Assays for Promiscuous Inhibitors. ResearchGate. [Link]
-
Bio-Rad. (2024). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. [Link]
-
Newman, D. J. (2022). Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems. Journal of Natural Products. [Link]
-
Pauli, G. F., Chen, S.-N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
-
Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link]
-
NIH National Center for Advancing Translational Sciences. (2025). Interference and Artifacts in High-content Screening - Assay Guidance Manual. [Link]
-
NIH National Center for Advancing Translational Sciences. (2012). Receptor Binding Assays for HTS and Drug Discovery. [Link]
-
Vipergen. (2024). High Throughput Screening - Pioneer in Fast Drug Discovery. [Link]
-
SIRCI. (2025). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. [Link]
-
Fluidic Sciences. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. [Link]
-
ResearchGate. (2015). How can I increase the solubility to perform an enzyme assay?. [Link]
-
ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]
-
Sheng, C., et al. (2014). Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. Bioorganic & Medicinal Chemistry Letters. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Promiscuous_Inhibitors_1 [macro.lsu.edu]
- 15. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 20. swordbio.com [swordbio.com]
- 21. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
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- 23. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]
Technical Support Center: Scaling the Synthesis of 5-(Diethylamino)pent-3-yn-2-ol
Welcome to the technical support center for the synthesis of 5-(diethylamino)pent-3-yn-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for scaling up this valuable synthetic intermediate. Our focus is on providing practical, field-proven insights to ensure the successful and efficient synthesis of this multifunctional building block.
Introduction to this compound
This compound is a versatile molecule that incorporates an amino alcohol and an alkyne functionality.[1] This unique combination makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules and complex organic structures.[1][2] The most common and direct route to this compound is the Mannich reaction, a three-component condensation of 3-butyn-2-ol, formaldehyde, and diethylamine.[1][3] While the reaction appears straightforward, challenges can arise during scale-up, impacting yield, purity, and reproducibility. This guide will address these potential issues in a practical question-and-answer format.
Experimental Workflow Overview
The synthesis of this compound via the Mannich reaction can be visualized as a straightforward process. However, careful control of each step is crucial for success.
Caption: A simplified workflow for the synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and purification of this compound.
Reaction & Yield Optimization
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields in the Mannich reaction for this synthesis can stem from several factors. Here's a systematic approach to troubleshooting:
-
Iminium Ion Formation: The reaction proceeds through the in-situ formation of the diethylaminomethyl cation (an iminium ion) from formaldehyde and diethylamine.[1] Ensure your formaldehyde source is of good quality. Paraformaldehyde can sometimes be less reactive if it has been stored for a long time. Consider using a fresh aqueous solution of formaldehyde.
-
Reaction Temperature: While the reaction can proceed at room temperature, gentle heating (e.g., 40-50 °C) can often increase the reaction rate and drive it to completion. However, excessive heat can lead to side reactions and decomposition.
-
Stoichiometry of Reactants: Carefully check the molar ratios of your reactants. A slight excess of formaldehyde and diethylamine can sometimes be beneficial, but a large excess can complicate purification.
-
Catalyst: While the reaction can proceed without a catalyst, the addition of a catalytic amount of a copper(I) salt (e.g., CuCl or CuI) can significantly improve the yield and reaction rate for the synthesis of propargylamines.[4]
-
Solvent Choice: The reaction is often run in a solvent like 1,4-dioxane.[3] Ensure the solvent is dry, as water can interfere with the reaction. In some cases, a solvent-free approach can be more efficient and environmentally friendly.[4][5]
Q2: I am observing the formation of a significant amount of a high-boiling point byproduct. What could it be and how can I minimize it?
A2: A common byproduct in Mannich reactions involving formaldehyde is the formation of bis-aminoalkylated products. In this case, it would be the reaction of the product with another equivalent of formaldehyde and diethylamine. To minimize this:
-
Control Stoichiometry: Avoid a large excess of formaldehyde and diethylamine.
-
Order of Addition: Adding the 3-butyn-2-ol slowly to the pre-formed iminium ion (a mixture of formaldehyde and diethylamine) can sometimes favor the desired mono-alkylation product.
-
Reaction Time: Monitor the reaction progress by TLC or GC. Stopping the reaction once the starting material is consumed can prevent the formation of over-alkylated products.
Purification Challenges
Q3: I'm having difficulty purifying the final product by distillation. The product seems to co-distill with impurities or decompose.
A3: Purifying amino alcohols can be challenging due to their polarity, basicity, and potential for thermal instability.[6] Here are some strategies to improve purification:
-
Vacuum Distillation: This is the preferred method for purifying this compound, which has a boiling point of 235.1°C at 760 mmHg.[3] Using a good vacuum pump and a well-insulated distillation apparatus is crucial to lower the boiling point and prevent decomposition.
-
Acid-Base Extraction: Before distillation, perform an acid-base workup. Dissolve the crude product in an organic solvent (e.g., ether or dichloromethane) and wash with a dilute acid (e.g., 1M HCl) to protonate the amine, moving it to the aqueous layer. The organic layer containing non-basic impurities can be discarded. Then, basify the aqueous layer with a strong base (e.g., NaOH) to deprotonate the amine and extract the product back into an organic solvent. This can significantly improve the purity of the crude product before distillation.
-
Salt Formation and Crystallization: For highly pure material, consider converting the amino alcohol to a salt (e.g., hydrochloride or oxalate) by treating it with the corresponding acid.[6] These salts are often crystalline and can be purified by recrystallization. The free base can then be regenerated by treatment with a base.[6][7]
Q4: My purified product is a yellow to brown color, not colorless as expected. What is the cause of this discoloration?
A4: The discoloration is likely due to minor impurities or decomposition products.
-
Air Oxidation: Amines can be susceptible to air oxidation, which can lead to colored byproducts. It is advisable to handle the purified product under an inert atmosphere (e.g., nitrogen or argon) and store it in a cool, dark place.
-
Residual Catalyst: If a copper catalyst was used, ensure it is completely removed during workup. Filtering the reaction mixture through a pad of Celite can help.
-
Decolorizing Carbon: If the discoloration persists after distillation, you can try treating a solution of the product in an organic solvent with a small amount of activated charcoal, followed by filtration.
Key Experimental Protocols
Protocol 1: Synthesis of this compound via Mannich Reaction
| Parameter | Value |
| Reactants | 3-Butyn-2-ol, Formaldehyde (37% in H₂O), Diethylamine |
| Solvent | 1,4-Dioxane |
| Catalyst (Optional) | Copper(I) Chloride (CuCl) |
| Temperature | 40-50 °C |
| Reaction Time | 4-6 hours |
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,4-dioxane, diethylamine, and formaldehyde.
-
If using a catalyst, add a catalytic amount of CuCl.
-
Stir the mixture and slowly add 3-butyn-2-ol dropwise over 30 minutes.
-
Heat the reaction mixture to 40-50 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Protocol 2: Purification via Acid-Base Extraction
Caption: A workflow for the purification of this compound using acid-base extraction.
References
-
This compound | CAS#:10575-26-5 | Chemsrc. Available at: [Link]
-
Terminal alkyne synthesis by C-C coupling - Organic Chemistry Portal. Available at: [Link]
-
Solvent-free synthesis of propargylamines: an overview - RSC Publishing. Available at: [Link]
- US5866719A - Process for the purification of an aminoalcohol - Google Patents.
-
Biosynthesis of alkyne-containing natural products - PMC - NIH. Available at: [Link]
-
Metal-free multicomponent approach for the synthesis of propargylamine: a review - PMC. Available at: [Link]
- JP2000026381A - Isolation of aminoalcohol - Google Patents.
-
Solvent-free synthesis of propargylamines: an overview - ResearchGate. Available at: [Link]
Sources
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- 2. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:10575-26-5 | Chemsrc [chemsrc.com]
- 4. Solvent-free synthesis of propargylamines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03324G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. US5866719A - Process for the purification of an aminoalcohol - Google Patents [patents.google.com]
- 7. JP2000026381A - Isolation of aminoalcohol - Google Patents [patents.google.com]
Technical Support Center: Characterization of 5-(Diethylamino)pent-3-yn-2-ol
Welcome to the technical support guide for 5-(Diethylamino)pent-3-yn-2-ol (CAS: 10575-26-5). This resource is designed for researchers, chemists, and drug development professionals who are working with this versatile multifunctional building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to help you overcome common characterization challenges and ensure the integrity of your results.
This compound is a unique molecule incorporating a secondary alcohol, an internal alkyne, and a tertiary amine.[1] This trifunctional nature makes it a valuable intermediate but also presents specific hurdles in analysis. This guide provides solutions to common issues encountered during its characterization.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question: Why is the hydroxyl (-OH) proton peak in my ¹H NMR spectrum either very broad, shifted, or completely absent?
Answer: This is a classic issue for alcohols and is caused by chemical exchange. The hydroxyl proton can exchange with other acidic protons (like trace water in your NMR solvent) or between molecules.
-
Causality: The rate of this exchange affects the appearance of the peak. Fast exchange averages the signal, often making it a broad singlet. If your sample or solvent contains even trace amounts of acid or base, this exchange is catalyzed, further broadening the signal. In very "wet" solvents, the signal can exchange with the water peak, effectively disappearing from its expected region. The position is also highly dependent on concentration and temperature due to variations in hydrogen bonding.
-
Troubleshooting Protocol:
-
Dry Your Solvent: Use a freshly opened ampoule of deuterated solvent or dry it over molecular sieves.
-
D₂O Shake: To confirm the -OH peak, add a single drop of deuterium oxide (D₂O) to your NMR tube, shake vigorously, and re-acquire the spectrum. The hydroxyl proton will exchange with deuterium, causing the peak to disappear. This is a definitive method for identifying an exchangeable proton signal.
-
Variable Temperature (VT) NMR: Acquiring the spectrum at a lower temperature can slow the exchange rate, resulting in a sharper peak.
-
Question: I am observing complex or unexpected splitting for the methylene (-CH₂-) protons adjacent to the alkyne. What is the cause?
Answer: The two protons of the methylene group at position 5 (-C≡C-CH₂-N-) are diastereotopic. This means they are chemically non-equivalent and can have different chemical shifts and couple to each other.
-
Causality: The molecule has a chiral center at the carbon bearing the hydroxyl group (position 2). This stereocenter makes the two faces of the molecule different, so the two methylene protons "see" different chemical environments. This results in each proton having a distinct chemical shift. They will couple to each other (geminal coupling) and also potentially show long-range coupling through the alkyne to the methine proton at position 2. This can result in a pair of complex multiplets rather than a simple triplet.
-
Solution: This is an intrinsic feature of the molecule's structure. For analysis, use a higher field NMR spectrometer (e.g., >400 MHz) to better resolve the multiplets. 2D NMR techniques like COSY can help confirm the coupling between these protons and other protons in the molecule.
Mass Spectrometry (MS)
Question: My GC-MS analysis of this compound shows severe peak tailing and a very weak or absent molecular ion peak. How can I fix this?
Answer: This issue stems from the compound's high polarity and thermal lability.
-
Causality:
-
Peak Tailing: The polar hydroxyl and basic tertiary amine groups can interact strongly with active sites (e.g., free silanols) on the GC column and inlet liner. This causes the analyte to "stick," leading to broad, tailing peaks and poor sensitivity.
-
Weak Molecular Ion: The compound can degrade at the high temperatures required for volatilization in the GC inlet. Furthermore, under electron ionization (EI), the molecular ion of tertiary amines is often unstable and undergoes rapid fragmentation.[2]
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for GC-MS analysis.
-
Detailed Protocols:
-
Derivatization (Silylation): To a solution of your compound (~1 mg) in a dry solvent (e.g., pyridine or acetonitrile, 100 µL), add an excess of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Heat at 60°C for 30 minutes. The resulting trimethylsilyl (TMS) ether is much more volatile and less polar, giving excellent GC-MS results.
-
LC-MS: This is the preferred method. Use a method like the one described in the chromatography section below. Electrospray ionization (ESI) in positive mode will readily protonate the basic tertiary amine, giving a strong signal for the protonated molecule, [M+H]⁺.
-
Chromatography (HPLC/UPLC)
Question: I am unable to achieve good retention or peak shape for this compound on a standard C18 reversed-phase column. What is the problem?
Answer: The compound is too polar for effective retention by traditional reversed-phase chromatography. The basic amine also contributes to poor peak shape on silica-based columns.
-
Causality: Reversed-phase chromatography separates based on hydrophobicity.[3] Polar molecules like this compound have little affinity for the nonpolar C18 stationary phase and elute very early, often with the solvent front. Additionally, the tertiary amine can interact ionically with residual acidic silanol groups on the silica support, causing peak tailing.
-
Recommended Solution: HILIC or Mixed-Mode Chromatography
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (e.g., bare silica, diol, or amide) and a mobile phase with a high percentage of organic solvent (e.g., >80% acetonitrile) and a small amount of aqueous buffer. In HILIC, polar analytes are well-retained.
-
Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange characteristics can also provide excellent retention and selectivity.
-
| Parameter | C18 Reversed-Phase (Problematic) | HILIC (Recommended) |
| Stationary Phase | Nonpolar (C18) | Polar (e.g., Amide, Silica) |
| Mobile Phase | High Aqueous (e.g., 90% Water) | High Organic (e.g., 90% Acetonitrile) |
| Retention | Very Poor | Good to Excellent |
| Peak Shape | Often Tailing | Excellent with buffered mobile phase |
Table 1: Comparison of Chromatographic Conditions.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
A1: While exact shifts depend on the solvent, the following are typical approximate ranges in CDCl₃.
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| -CH(OH)CH₃ | ~1.4 (d) | ~23 | Doublet due to coupling with -CH proton |
| -CH (OH)CH₃ | ~4.5 (q) | ~58 | Quartet due to coupling with -CH₃ protons |
| -C≡C-CH₂ -N | ~3.3 (m) | ~41 | Can be a complex multiplet (diastereotopic) |
| -N(CH₂ CH₃)₂ | ~2.6 (q) | ~48 | Quartet due to coupling with -CH₃ protons |
| -N(CH₂CH₃ )₂ | ~1.1 (t) | ~12 | Triplet due to coupling with -CH₂ protons |
| -C ≡C - | N/A | ~80-90 | Alkyne carbons often have weak signals |
| -OH | 1.5 - 5.0 (broad s) | N/A | Highly variable, exchangeable proton |
Table 2: Expected NMR Chemical Shift Ranges.
Q2: What is the best way to store this compound to ensure its stability?
A2: Due to the presence of the tertiary amine and the alkyne, the compound can be susceptible to oxidation. It should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and refrigerated (2-8°C) to minimize degradation.[4]
Q3: Can I use FT-IR spectroscopy to definitively identify the tertiary amine?
A3: FT-IR is not a good technique for confirming a tertiary amine.[5] Tertiary amines lack N-H bonds, so they do not have the characteristic N-H stretching absorptions seen for primary and secondary amines. The C-N stretching bands are typically weak and fall in the crowded fingerprint region (1250-1020 cm⁻¹), making them unreliable for positive identification.[5] FT-IR is, however, excellent for identifying the other functional groups: a broad O-H stretch (~3400 cm⁻¹) and a weak C≡C stretch (~2230 cm⁻¹).
Q4: What are the expected major fragmentation patterns in mass spectrometry?
A4: The fragmentation will be dominated by the tertiary amine. The "Nitrogen Rule" states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight (155 for C₉H₁₇NO).[6]
-
Alpha-Cleavage: The most favorable fragmentation is the cleavage of the C-C bond adjacent (alpha) to the nitrogen atom. This results in a stable, resonance-stabilized iminium cation. For this molecule, the primary fragmentation would be the loss of the propargyl alcohol radical to form an ion at m/z 86. This is often the base peak in the spectrum.
Caption: Dominant alpha-cleavage fragmentation pathway.
Q5: What are the main precursors and potential impurities from its synthesis?
A5: This compound is commonly synthesized via a Mannich-type reaction.[1] The precursors are 3-butyn-2-ol, formaldehyde, and diethylamine.[7] Therefore, potential impurities could include unreacted starting materials or byproducts from their self-condensation. Proper purification, typically by distillation or column chromatography, is essential.
References
-
This compound | CAS#:10575-26-5 | Chemsrc. Available from: [Link]
-
GCMS Section 6.15 - Whitman People. Available from: [Link]
-
Spectroscopy of Amines - Chemistry LibreTexts. Available from: [Link]
-
Organic Nitrogen Compounds III: Secondary and Tertiary Amines - Spectroscopy Online. Available from: [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. Available from: [Link]
-
How Normal/Reversed-Phase Chromatography Works - Bitesize Bio. Available from: [Link]
Sources
How to increase the stability of 5-(Diethylamino)pent-3-yn-2-ol in solution
Technical Support Center: 5-(Diethylamino)pent-3-yn-2-ol
A Guide to Enhancing Solution Stability for Researchers
Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that maintaining the stability of this versatile multifunctional building block is critical for reproducible and successful experimental outcomes.[1] This molecule's unique structure, combining a tertiary amine, a secondary alcohol, and an internal alkyne, makes it highly useful in organic synthesis but also susceptible to several degradation pathways.[1]
This guide is structured as a series of frequently asked questions (FAQs) to directly address the common challenges encountered in the lab. We will explore the "why" behind each recommendation, providing you with the scientific rationale needed to make informed decisions for your specific application.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of instability for this compound in solution?
The instability of this compound arises from its three reactive functional groups. Understanding these is the first step toward mitigation. The primary degradation pathways are:
-
Oxidation: The tertiary amine and the internal alkyne are both susceptible to oxidation. Atmospheric oxygen, or the presence of other oxidizing agents, can lead to the formation of N-oxides from the amine or cleavage of the alkyne bond to form dicarbonyls and eventually carboxylic acids.[2] The amino alcohol moiety itself can also be a target for oxidation.[3][4]
-
pH-Mediated Degradation: The stability of the molecule is highly dependent on the pH of the solution.
-
Basic Conditions: Strong bases can promote the isomerization of the internal alkyne to a less stable allene intermediate, leading to further reactions.[5]
-
Acidic Conditions: While the tertiary amine is protonated and stabilized in acidic conditions, very low pH can catalyze the hydration of the alkyne bond, converting it into a ketone.[6] Furthermore, the stability of amino groups can be compromised in certain acidic environments, as seen with glutamic acid degrading to pyroglutamic acid in 0.1 N HCl.[7]
-
-
Photodegradation: Molecules containing amino groups can be sensitive to light, particularly UV radiation.[8] Light exposure can generate reactive oxygen species that accelerate oxidative degradation.[9][10]
Q2: How can I minimize oxidative degradation in my solutions?
Controlling oxidation is arguably the most critical factor for maintaining the integrity of your compound. Several laboratory techniques can be employed, often in combination.
-
Inert Atmosphere: The most direct method is to remove atmospheric oxygen.
-
Degassing Solvents: Before preparing your solution, degas the solvent by sparging with an inert gas like argon or nitrogen for 15-30 minutes.
-
Blanketing: After preparing the solution, flush the headspace of your container with inert gas before sealing. This is especially important for long-term storage.
-
-
Use of Antioxidants: For applications where a completely inert atmosphere is not feasible, the addition of antioxidants can be highly effective.
-
Mechanism: Antioxidants are sacrificial agents that are more readily oxidized than your compound of interest.
-
Common Choices: Butylated hydroxytoluene (BHT) or Vitamin E (α-tocopherol) are common choices for organic solutions. For aqueous solutions, ascorbic acid can be considered, but its impact on pH must be accounted for.
-
-
Addition of Chelating Agents: Trace metal ions (e.g., Fe²⁺, Cu²⁺) in your solvent or on glassware can catalyze oxidation reactions.
-
Mechanism: Chelating agents like ethylenediaminetetraacetic acid (EDTA) bind to these metal ions, rendering them catalytically inactive.[11]
-
Application: A very low concentration (e.g., 0.01-0.05% w/v) is typically sufficient. This is a standard strategy in pharmaceutical formulations to prevent oxidation.[11]
-
Q3: What are the optimal pH and solvent conditions for stability?
The choice of solvent and the control of pH are interdependent and crucial for preventing both acid- and base-mediated degradation.
-
pH Optimization: The goal is to find a pH range that keeps the tertiary amine protonated (enhancing its stability) without causing acid-catalyzed hydration of the alkyne.
-
Recommended Range: An acidic to neutral pH, typically between pH 4 and 7 , is recommended.
-
Buffering: Uncontrolled pH can drift. Using a buffer system is essential for maintaining a stable pH, especially in aqueous or protic solvents.[[“]][[“]] Citrate or phosphate buffers are excellent choices for this range.[11] The solubility of many amino-containing compounds is highly pH-dependent, and buffering helps ensure the compound remains in solution.[14][15]
-
-
Solvent Selection:
-
Aprotic Solvents: Dry, aprotic solvents such as Tetrahydrofuran (THF) or Dioxane are often good initial choices as they minimize the risk of pH-related issues and hydration. Ensure they are peroxide-free.
-
Protic Solvents: If a protic solvent like ethanol or water is required, strict pH control via buffering is mandatory.
-
Co-solvents: For aqueous formulations, adding co-solvents like polyols (e.g., glycerol, polyethylene glycol) can sometimes enhance stability by altering the solution's microstructure and reducing water activity.[16]
-
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[17][18] | Slows the rate of all chemical degradation reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidative degradation of the amine and alkyne groups. |
| Light | Amber vials or protect from light | Minimizes light-induced photodegradation.[8] |
| pH (Aqueous) | 4.0 - 7.0 (Buffered)[[“]] | Balances amine stability (protonated form) and prevents alkyne hydration/isomerization. |
| Solvents | Dry, peroxide-free aprotic solvents (e.g., THF, Dioxane). Buffered aqueous solutions if necessary. | Minimizes water-related degradation pathways like hydration. |
Q4: Can you provide a step-by-step protocol for preparing a stabilized stock solution?
Certainly. This protocol integrates the principles discussed above to create a robust, stabilized stock solution for experimental use.
Protocol: Preparation of a 10 mM Stabilized Aqueous Stock Solution
-
Prepare the Buffer: Prepare a 50 mM citrate buffer and adjust the pH to 5.0 using citric acid or sodium citrate. Filter the buffer through a 0.22 µm filter.
-
Degas the Solvent: Transfer the required volume of buffer to a flask. Sparge with high-purity argon or nitrogen gas for at least 20 minutes to remove dissolved oxygen.
-
Add Chelator (Recommended): To the deoxygenated buffer, add a stock solution of EDTA to achieve a final concentration of 0.01% (w/v).
-
Weigh the Compound: In a subdued light environment, accurately weigh the required amount of this compound.
-
Dissolve: Add the weighed compound to the prepared, deoxygenated buffer. Mix gently by swirling or vortexing. If needed, brief sonication can be used to aid dissolution.
-
Package for Storage: Transfer the final solution into an amber glass vial to protect it from light.
-
Inert Headspace: Before sealing, gently blow a stream of argon or nitrogen over the surface of the solution to displace any air in the headspace.
-
Seal and Store: Seal the vial tightly with a PTFE-lined cap. Label clearly and store in a refrigerator at 2-8°C.[18]
Q5: How can I monitor the stability of my solution over time?
Verifying stability is crucial. A simple visual check for color change or precipitation is a start, but quantitative analysis is necessary for rigorous science.
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method.
-
Procedure: Develop an HPLC method that cleanly separates the parent compound from potential degradants.
-
Analysis: Inject a sample of your solution immediately after preparation (t=0) to get a baseline peak area. Periodically (e.g., weekly), re-analyze the solution under the same conditions.
-
Interpretation: A decrease in the main peak's area and/or the appearance of new peaks indicates degradation.
-
-
Mass Spectrometry (MS): LC-MS is a powerful tool to not only quantify degradation but also to identify the structure of the degradation products, which can help confirm the degradation pathway (e.g., identifying an oxidized or hydrated product).[7]
By implementing these stabilization and monitoring strategies, you can significantly improve the reliability and reproducibility of your experiments involving this compound.
References
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Oxidative Cleavage of Alkynes. (2024). Chemistry LibreTexts. [Link]
-
Mechanism of Polyol-induced Protein Stabilization. (n.d.). Journal of Biochemistry. [Link]
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Internal Alkyne Isomerization to Vinylidene versus Stable π-Alkyne. (2008). ResearchGate. [Link]
-
Internal alkyne stability to strong alkali. (2016). Chemistry Stack Exchange. [Link]
-
The oxidation of amino alcohols. (1933). ThinkIR, University of Louisville. [Link]
-
Strategies for Resolving Stability Issues in Drug Formulations. (n.d.). Pharmaguideline. [Link]
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Alkyne Reactions. (2021). YouTube. [Link]
-
This compound. (n.d.). Chemsrc. [Link]
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Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). Ascendia Pharma. [Link]
-
Photosensitized amino acid degradation in the presence of riboflavin and its derivatives. (2011). PubMed. [Link]
-
Acid Catalyzed Hydration of Alkynes with Practice Problems. (n.d.). Chemistry Steps. [Link]
-
Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents. (2021). ACS Publications. [Link]
-
Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. (2006). ResearchGate. [Link]
-
Strategies to enhance pharmaceutical formulation stability. (n.d.). Consensus. [Link]
-
Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. (2017). MDPI. [Link]
-
Photosensitized Amino Acid Degradation in the Presence of Riboflavin and Its Derivatives. (2011). ACS Publications. [Link]
-
Strategies to enhance pharmaceutical formulation stability. (n.d.). Consensus. [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2011). PMC, NIH. [Link]
-
Enantioselective radical C–H amination for the synthesis of β-amino alcohols. (2020). PMC, NIH. [Link]
-
Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. (2006). Semantic Scholar. [Link]
-
γ-Amino Alcohols via Energy Transfer Enabled Brook Rearrangement. (2024). PMC, NIH. [Link]
-
PHOTOCATALYTIC DEGRADATION OF 2-, 4-AMINO AND CHLORO PHENOLS... (2017). ResearchGate. [Link]
-
The Role of Microemulsions in Enhancing the Stability of Biopharmaceuticals. (2024). Dovepress. [Link]
-
Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. (2017). PubMed. [Link]
-
Effects of Alkaline Extraction pH on Amino Acid Compositions... (2024). MDPI. [Link]
-
Development of an analytical method involving thiol methylation... (2024). NIH. [Link]
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Overcoming poor solubility of 5-(Diethylamino)pent-3-yn-2-ol in experiments
Welcome to the technical support guide for 5-(Diethylamino)pent-3-yn-2-ol (CAS No. 10575-26-5). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its experimental use, with a primary focus on overcoming its poor solubility.
Introduction: Understanding the Molecule
This compound is a multifunctional organic compound featuring a tertiary amine, a secondary alcohol, and an internal alkyne group.[1] Its molecular weight is 155.24 g/mol .[1] This structure confers both hydrophilic (amine, alcohol) and lipophilic (hydrocarbon backbone) characteristics. While many amino alcohols are water-soluble, the carbon chain in this molecule can limit its solubility in purely aqueous systems, a common hurdle in experimental settings.[2][3] This guide provides a systematic approach to achieving complete and stable solubilization.
Troubleshooting Guide: Solubility Issues
This section addresses specific solubility problems in a direct question-and-answer format, explaining the scientific rationale behind each recommended solution.
Question 1: My this compound is forming an insoluble suspension or oily layer in my aqueous buffer. What is the first and simplest thing I should try?
Answer: The most effective initial step is pH adjustment. The diethylamino group is a tertiary amine, which is basic. By lowering the pH of your aqueous solution with a suitable acid (e.g., hydrochloric acid, citric acid), you will protonate this amine. This converts the molecule into a more polar and significantly more water-soluble ammonium salt.[2][4]
Causality: The neutral form of the molecule has limited ability to integrate into the hydrogen-bonding network of water. Upon protonation (R₃N + H⁺ → R₃NH⁺), the resulting charged species readily forms strong ion-dipole interactions with water molecules, drastically increasing its aqueous solubility. This is a fundamental principle for solubilizing basic active pharmaceutical ingredients (APIs).[5]
Question 2: I've adjusted the pH, but the solubility is still insufficient for my required concentration. What's my next step for an aqueous system?
Answer: Your next step should be to explore the use of co-solvents. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the solvent system, making it more favorable for dissolving compounds with both polar and non-polar regions.
Recommended Co-solvents to Screen:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 300/400 (PEG 300/400)
-
Dimethyl Sulfoxide (DMSO)
Causality: The process of solubilization involves breaking solute-solute bonds and solvent-solvent bonds to form new solute-solvent bonds.[6] Water is a highly structured solvent with strong hydrogen bonds. A co-solvent disrupts this structure, creating a less polar microenvironment that can better accommodate the hydrocarbon portions of the this compound molecule. The solubility of amino-containing molecules in alcohol-water mixtures is a well-documented strategy.[5][7]
Question 3: My experimental system is sensitive to pH changes and organic solvents. Are there other methods to enhance aqueous solubility?
Answer: Yes, in such sensitive systems, you can use solubilizing excipients like surfactants or cyclodextrins.
-
Surfactants: These are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles. These micelles have a hydrophobic core and a hydrophilic shell. The non-polar parts of your compound can partition into the hydrophobic core, while the hydrophilic shell keeps the entire micelle dissolved in water.[4][8]
-
Examples: Polysorbate 80 (Tween 80), Poloxamers, Sodium Dodecyl Sulfate (SDS).
-
-
Cyclodextrins: These are cyclic oligosaccharides that form a truncated cone structure with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate the non-polar portion of your molecule, forming an inclusion complex that has much greater aqueous solubility.
-
Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Question 4: I need to dissolve this compound in a purely organic solvent for a synthesis reaction. Where do I start?
Answer: Given its structure, this compound should be readily soluble in a range of common organic solvents.[3] A good starting point is polar protic and polar aprotic solvents.
-
High Solubility Expected: Methanol, Ethanol, Isopropanol, DMSO, N,N-Dimethylformamide (DMF).
-
Moderate to Low Solubility Expected: Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate.
-
Poor Solubility Expected: Toluene, Hexanes, Diethyl Ether (the ether may have some affinity, but the polarity is low).
Always perform a small-scale solubility test before preparing a large-scale solution.
Experimental Protocols & Data
Protocol 1: pH-Mediated Aqueous Solubilization
This protocol details the steps to create a 10 mg/mL stock solution in an aqueous buffer.
-
Preparation: Weigh 10 mg of this compound into a sterile glass vial.
-
Initial Suspension: Add 900 µL of your desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). The compound will likely not dissolve and may appear as a cloudy suspension or an oily film.
-
Titration: While vortexing or stirring, add 1 M HCl dropwise (typically 1-5 µL at a time).
-
Observation: Continue adding acid and mixing until the solution becomes completely clear. The tertiary amine is now protonated.
-
Final Volume Adjustment: Once the solution is clear, adjust the final volume to 1.0 mL with the buffer.
-
Final pH Check: Measure the final pH of the stock solution. This is critical for reproducibility and ensuring compatibility with your experiment.
-
Filtration: For sterile applications, filter the final solution through a 0.22 µm syringe filter compatible with acidic aqueous solutions.
Data Summary: Solvent System Selection Guide
The following table provides a summary of solubilization strategies and their mechanisms.
| Strategy Class | Specific Examples | Mechanism of Action | Suitability for this compound |
| pH Adjustment | 1 M HCl, 1 M Citric Acid | Protonates the basic tertiary amine to form a highly soluble salt.[4] | Excellent (First Choice) : Directly targets the molecule's basic functional group. |
| Co-solvents | Ethanol, PEG 400, DMSO | Reduces solvent polarity, disrupting water's hydrogen bond network.[6] | Very Good : Effective when pH modification is insufficient or undesirable. |
| Surfactants | Polysorbate 80, Poloxamer 188 | Forms micelles that encapsulate the hydrophobic parts of the molecule.[8] | Good : Useful for sensitive biological systems where solvents/pH changes are not tolerated. |
| Complexation | HP-β-Cyclodextrin | Encapsulates the molecule in a lipophilic cavity, presenting a hydrophilic exterior. | Good : An effective alternative to surfactants, often with lower cellular toxicity. |
| Organic Solvents | Ethanol, Methanol, DMSO | Direct solvation through dipole-dipole interactions and hydrogen bonding.[3] | Excellent : For non-aqueous applications like organic synthesis. |
Visual Workflow Guides
Solubilization Strategy Decision Tree
This diagram provides a logical pathway for selecting the appropriate solubilization method.
Caption: Decision tree for selecting a solubilization strategy.
Stock Solution Preparation Workflow
This diagram outlines the standard procedure for preparing a stock solution using pH adjustment.
Caption: Workflow for preparing an aqueous stock solution via pH adjustment.
Frequently Asked Questions (FAQs)
Q: What is the estimated pKa of this compound? A: While an experimentally determined pKa is not readily available, the pKa of the conjugate acid (R₃NH⁺) of similar trialkylamines is typically in the range of 10-11. Therefore, to ensure complete protonation and solubilization, the final pH of the solution should be at least 2 units below the pKa, ideally pH < 8.
Q: Is the compound stable in acidic or basic conditions? A: The compound should be stable in mildly acidic conditions used for solubilization. Strong acids or bases, especially at elevated temperatures, could potentially catalyze reactions involving the alkyne or alcohol functional groups. Always prepare fresh solutions and store them appropriately, typically at 2-8°C or -20°C for longer-term storage, protected from light.[9]
Q: What safety precautions should I take when handling this compound? A: Standard laboratory safety precautions should be followed. Wear protective gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or contact with skin and eyes.[9][10] Refer to the specific Safety Data Sheet (SDS) from your supplier for detailed handling and emergency information.[11]
References
-
Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. [Link]
-
Dow Development Laboratories. (n.d.). Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?. [Link]
-
Wang, S., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]
-
Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences. [Link]
-
BIOFOUNT. (n.d.). This compound. [Link]
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Chemsrc. (n.d.). This compound | CAS#:10575-26-5. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 59446175. PubChem. [Link]
-
Needham, T. E., Jr. (1969). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations, University of Rhode Island. [Link]
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Needham, T. E., Jr. (1969). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]
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CK-12 Foundation. (2023). Physical Properties of Amines. [Link]
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Olofsson, K. (2005). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva-portal.org. [Link]
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Tufaro, L., et al. (2021). Effect of alcohol on the solubility of amino acid in water. ResearchGate. [Link]
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White, M. C. (2008). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. NIH Public Access. [Link]
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Cao, Y., & Yang, G. (2016). A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research. [Link]
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Alcudia, A., et al. (2018). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Chirality. [Link]
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Validation & Comparative
A Comparative Guide for Synthetic Chemists: 5-(Diethylamino)pent-3-yn-2-ol versus Traditional Amino Alcohols in Synthesis
In the landscape of modern organic synthesis, the judicious selection of reagents and catalysts is paramount to achieving desired outcomes with high efficiency and selectivity. Amino alcohols represent a cornerstone class of bifunctional molecules, widely employed as chiral ligands, catalysts, and versatile synthetic building blocks. This guide provides an in-depth technical comparison of the propargyl amino alcohol, 5-(diethylamino)pent-3-yn-2-ol, with more conventional amino alcohols, such as vicinal and β-amino alcohols. We will objectively evaluate their performance in key synthetic transformations, supported by experimental data, to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Introduction to the Contenders: A Structural and Functional Overview
Amino alcohols are characterized by the presence of both an amino group and a hydroxyl group. Their utility in synthesis is largely dictated by the relative positioning of these functional groups and the nature of the carbon backbone.
This compound: The Multifunctional Propargyl Amino Alcohol
This compound is a fascinating molecule that marries the functionalities of an amino alcohol with the rich reactivity of an internal alkyne.[1] This unique combination within a single, compact framework opens up a wide array of synthetic possibilities. The tertiary amino group can act as a Lewis base or a directing group, the hydroxyl group can participate in hydrogen bonding or be transformed into other functionalities, and the alkyne moiety is a gateway to a plethora of transformations, including click chemistry, hydrogenation, and metal-catalyzed couplings.
Traditional Amino Alcohols: The Established Workhorses
For decades, simpler amino alcohols have been the go-to choice for many synthetic applications. These can be broadly categorized as:
-
Vicinal (1,2-) Amino Alcohols: These compounds, with the amino and hydroxyl groups on adjacent carbons, are arguably the most studied class. Their rigid chelation to metal centers makes them exceptional chiral ligands in asymmetric catalysis. Prominent examples include derivatives of norephedrine and prolinol.
-
β-Amino Alcohols: In these molecules, the functional groups are separated by two carbon atoms. They are also valuable as chiral ligands and are key structural motifs in many biologically active compounds.
This guide will focus on comparing the synthetic performance of this compound against these established classes of amino alcohols in two critical areas: asymmetric catalysis and heterocyclic synthesis.
Benchmark Reaction: Enantioselective Addition of Diethylzinc to Benzaldehyde
The enantioselective addition of organozinc reagents to aldehydes is a classic and reliable method for evaluating the efficacy of chiral ligands.[2] The reaction of diethylzinc with benzaldehyde to produce 1-phenyl-1-propanol serves as an excellent benchmark for comparing the stereochemical control exerted by different amino alcohol catalysts.
Table 1: Performance of Various Amino Alcohol Catalysts in the Enantioselective Addition of Diethylzinc to Benzaldehyde
| Catalyst/Ligand | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration | Reference |
| Vicinal Amino Alcohols | |||||
| (-)-DAIB (3-exo-(Dimethylamino)isoborneol) | 2 | 97 | 98 | (R) | |
| (1R,2S)-N,N-Dibutylnorephedrine (DBNE) | 2 | >95 | 95 | (R) | |
| (1R,2S)-N-Cyclooctylnorephedrine | 10 | 90 | 80 | (R) | [4] |
| (1S,2S)-N-Cyclooctylpseudonorephedrine | 10 | 91 | 91 | (S) | [4] |
| Camphor-Derived β-Amino Alcohol | |||||
| (1S, 2R)-7,7-dimethyl-1-morpholin-4-yl-bicyclo[2.2.1]heptan-2-ol | 2 | 94 | 94 | (R) | [1] |
| Carbohydrate-Derived β-Amino Alcohol | |||||
| D-fructose-derived ligand 22 | 10 | 100 | 96 | (S) | [3][6] |
Causality Behind Experimental Choices and Performance Analysis
The exceptional performance of vicinal amino alcohols like (-)-DAIB and DBNE can be attributed to the formation of a rigid, five-membered chelate ring with the zinc atom. This well-defined chiral environment effectively blocks one face of the aldehyde, leading to high enantioselectivity. The choice of N-substituents on the amino alcohol can significantly influence both the yield and the degree of asymmetric induction. For instance, the bulky butyl groups in DBNE are thought to create a more sterically hindered and, therefore, more selective catalytic pocket.
The camphor- and carbohydrate-derived ligands also demonstrate excellent enantioselectivity, highlighting the versatility of the amino alcohol scaffold in chiral ligand design. The predictable stereochemical outcomes based on the ligand's absolute configuration are a significant advantage in asymmetric synthesis.
For this compound, one can hypothesize that it could form a less rigid, larger chelate with the metal center, which might lead to lower enantioselectivity compared to the vicinal amino alcohols. However, the presence of the alkyne could also lead to unique secondary interactions, potentially influencing the catalytic activity and selectivity in unexpected ways. Further experimental investigation is warranted to explore this potential.
Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde
The following is a general, representative procedure for the amino alcohol-catalyzed addition of diethylzinc to benzaldehyde:
-
To a solution of the chiral amino alcohol ligand (2-10 mol%) in anhydrous toluene (or another suitable solvent) under an inert atmosphere (e.g., argon or nitrogen) is added a solution of diethylzinc (typically 1.0 M in hexanes, 2.0 equivalents) at 0 °C.
-
The mixture is stirred at this temperature for 30 minutes to allow for the in-situ formation of the chiral catalyst complex.
-
Benzaldehyde (1.0 equivalent) is then added dropwise to the reaction mixture.
-
The reaction is stirred at 0 °C or room temperature for a specified time (e.g., 2-24 hours), and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the chiral 1-phenyl-1-propanol.
-
The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Application in Heterocyclic Synthesis: The Construction of Substituted Pyridines
Substituted pyridines are a ubiquitous structural motif in pharmaceuticals, agrochemicals, and functional materials.[7] The development of efficient methods for their synthesis is therefore of great importance. Amino alcohols can serve as valuable precursors in several strategies for constructing the pyridine ring.
Dehydrogenative Coupling of γ-Amino Alcohols with Secondary Alcohols
A powerful and atom-economical approach to substituted pyridines involves the ruthenium-catalyzed dehydrogenative coupling of γ-amino alcohols with secondary alcohols.[8] This reaction proceeds through a sequence of C-N and C-C bond formations with the liberation of hydrogen gas.
While this compound is not a γ-amino alcohol, this methodology highlights the utility of amino alcohols in pyridine synthesis. For instance, the reaction of 3-aminopropanol with 1-phenylethanol in the presence of a ruthenium pincer complex affords 2-methyl-6-phenylpyridine in good yield.
This approach offers a greener alternative to classical condensation methods, which often require harsh conditions and generate stoichiometric waste. The scope of this reaction is broad, allowing for the synthesis of a variety of substituted pyridines.
Hantzsch Pyridine Synthesis and its Variations
The Hantzsch synthesis is a classic multi-component reaction for the preparation of dihydropyridines, which can then be oxidized to pyridines.[9][10] The traditional Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia.[9][10]
Amino alcohols can be utilized in variations of the Hantzsch synthesis, where they serve as the nitrogen source. This allows for the introduction of a variety of substituents onto the pyridine nitrogen. While not a direct comparison of catalytic performance, this highlights the versatility of amino alcohols as building blocks.
The potential of this compound in pyridine synthesis is intriguing. One could envision a scenario where the amino alcohol moiety participates in a condensation reaction, while the alkyne functionality undergoes a subsequent cyclization or other transformation to construct the pyridine ring. This would represent a novel and potentially powerful strategy for the synthesis of highly functionalized pyridines.
Concluding Remarks and Future Outlook
This guide has provided a comparative analysis of this compound and traditional amino alcohols in the context of their applications in organic synthesis. While vicinal amino alcohols remain the gold standard for enantioselective additions of diethylzinc to aldehydes due to their ability to form rigid chiral environments, the unique structural features of this compound suggest a wealth of untapped potential.
The presence of the alkyne moiety in this compound opens the door to a wide range of synthetic transformations that are not accessible with traditional amino alcohols. Its application in the synthesis of complex heterocyclic systems, such as pyridines, is a particularly promising area for future research.
As senior application scientists, we encourage the research community to explore the full synthetic utility of this versatile building block. We anticipate that this compound and related propargyl amino alcohols will find their place as valuable tools in the synthetic chemist's arsenal, enabling the development of novel and efficient routes to complex molecules of academic and industrial importance.
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Bauer, T., et al. (2023). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Pharmaceuticals, 16(7), 1088. [Link]
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De Sousa, J. D., et al. (2007). β-Amino alcohols derived from (1R,2S)-norephedrine and (1S,2S)-pseudonorephedrine as catalysts in the asymmetric addition of diethylzinc to aldehydes. Tetrahedron: Asymmetry, 18(11), 1365-1370. [Link]
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Olubanwo, O. B., et al. (2018). Chiral Camphor-Based 1,3- and 1,4-Amino Alcohols and Aminodiols as Ligands for Diethylzinc Addition to Aldehydes. Chirality, 30(5), 625-634. [Link]
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Sci-Hub. (n.d.). Direct synthesis of pyridines and quinolines by coupling of γ-amino-alcohols with secondary alcohols liberating H2 catalyzed by ruthenium pincer complexes | Chemical Communications, 49(59), 6644-6646. [Link]
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Jin, M.-J., et al. (2005). Enantioselective Addition of Diethylzinc to Aldehydes in the Presence of Amino Thiocyanates Derived from L-Prolinol. Bulletin of the Korean Chemical Society, 26(2), 215-216. [Link]
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Paleo, M. R., Cabeza, I., & Sardina, F. J. (2000). Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols. The Journal of Organic Chemistry, 65(8), 2108-2113. [Link]
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Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. (2023). Pharmaceuticals, 16(7), 1088. [Link]
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Kempe, R. (2017). Synthesis of meta-Functionalized Pyridines by Selective Dehydrogenative Heterocondensation of β- and γ-Amino Alcohols. Angewandte Chemie International Edition, 56(43), 13190-13193. [Link]
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Conti, P., et al. (2011). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzinc to aldehydes. Organic & Biomolecular Chemistry, 9(19), 6756-6763. [Link]
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Jayprakash, D., & Sasidharan, M. (2011). Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst. Modern Research in Catalysis, 1(1), 1-6. [Link]
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Frelek, J., et al. (2020). Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2'-Bipyridyl) Moieties. Molecules, 25(3), 727. [Link]
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Altava, B., Burguete, M. I., & Luis, S. V. (2010). Enantioselective addition of diethylzinc to aldehydes in the presence of polymer-supported Ni(II) complexes. Tetrahedron: Asymmetry, 21(11-12), 1432-1439. [Link]
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Comparative Analysis of 5-(Diethylamino)pent-3-yn-2-ol Derivatives: A Research Framework
This guide provides a comprehensive framework for the synthesis, characterization, and comparative evaluation of novel derivatives of 5-(Diethylamino)pent-3-yn-2-ol. As extensive comparative studies on this specific chemical scaffold are not widely available in peer-reviewed literature, this document serves as a proposed research roadmap for scientists and drug development professionals interested in exploring its potential. We will delve into rational design strategies, robust synthetic protocols, and a multi-tiered evaluation workflow to enable a thorough and objective comparison of newly synthesized analogues.
Introduction to the Scaffold: this compound
This compound is a propargylamino alcohol. This structural motif is of significant interest in medicinal chemistry due to the presence of a chiral center, a tertiary amine, and a reactive alkyne group. The propargylamine moiety is a known pharmacophore found in various biologically active compounds, including monoamine oxidase (MAO) inhibitors. The alkyne can serve as a handle for further chemical modifications, such as click chemistry, to generate diverse libraries of compounds.
The core structure presents several opportunities for derivatization to modulate its physicochemical and pharmacological properties:
-
The Hydroxyl Group: Esterification, etherification, or replacement with other functional groups can alter polarity, hydrogen bonding capacity, and metabolic stability.
-
The Diethylamino Group: Variation of the alkyl substituents can impact basicity (pKa), lipophilicity, and receptor interactions.
-
The Alkyne: Functionalization of the alkyne can be used to attach various substituents or to engage in covalent interactions with biological targets.
Proposed Synthetic Strategy: A Modular Approach
A robust and versatile synthetic route is paramount for generating a library of derivatives for comparative analysis. We propose a modular approach based on the well-established A³ coupling (alkyne, aldehyde, amine) reaction, which allows for the rapid assembly of propargylamines.
General Synthetic Workflow:
A Comparative Guide to the Structural Validation of 5-(Diethylamino)pent-3-yn-2-ol: The Unambiguous Power of X-ray Crystallography
In the landscape of drug development and materials science, the precise knowledge of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of innovation, safety, and intellectual property. For a multifunctional building block like 5-(Diethylamino)pent-3-yn-2-ol, which combines the reactive potential of an amino group, a hydroxyl group, and an alkyne, an unambiguous structural assignment is paramount. This guide provides an in-depth comparison of analytical techniques for the structural validation of this molecule, demonstrating why single-crystal X-ray crystallography stands as the definitive method, corroborated by a suite of spectroscopic techniques.
Disclaimer: The experimental data presented in this guide for this compound is hypothetical and generated for illustrative purposes. It is based on established principles and data from analogous structures to provide a realistic and educational comparison of these analytical techniques.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography is a powerful analytical technique that provides a detailed, three-dimensional map of the atomic arrangement in a crystalline solid.[1][2][3] By irradiating a single crystal with a beam of X-rays, we can observe the diffraction pattern created by the interaction of the X-rays with the electron clouds of the atoms in the crystal lattice.[3][4][5] The angles and intensities of these diffracted beams are then used to calculate an electron density map, from which the precise position of each atom can be determined.[6] This method is unparalleled in its ability to provide definitive information on bond lengths, bond angles, and stereochemistry.[1][4]
Experimental Protocol: From Powder to Structure
Obtaining a high-quality crystal structure is a multi-step process that requires patience and precision.
Step 1: Crystallization
The most critical and often challenging step is growing a single crystal of suitable size and quality (typically >0.1 mm).[3] For a polar molecule like this compound, slow evaporation from a suitable solvent system is a common and effective technique.[7][8]
-
Solvent Screening: Begin by testing the solubility of the compound in a range of solvents. An ideal solvent will fully dissolve the compound when heated but show limited solubility at room temperature or below. For this molecule, a solvent system like ethyl acetate/hexane or dichloromethane/pentane would be a logical starting point.
-
Slow Evaporation Setup: Dissolve approximately 10-20 mg of the purified compound in a minimal amount of the chosen solvent in a small vial. Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent, gradually increasing the concentration of the solute and promoting the formation of well-ordered crystals.[7]
-
Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization chamber or a quiet corner of the lab. Allow the solvent to evaporate slowly over several days to weeks.
Step 2: Crystal Mounting and Data Collection
-
Crystal Selection: Under a microscope, select a well-formed, transparent crystal with sharp edges and no visible defects.
-
Mounting: Carefully mount the selected crystal on a goniometer head using a cryoloop and a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures (typically 100 K).
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[4] A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[1] Modern diffractometers equipped with CCD or CMOS detectors can collect a complete dataset in a matter of hours.[3]
Step 3: Structure Solution and Refinement
-
Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.
-
Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then refined against the experimental data to optimize the fit, resulting in the final, highly accurate crystal structure.
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C₉H₁₇NO |
| Formula Weight | 155.24 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | 8.95, 12.54, 9.33 |
| α, β, γ (°) | 90, 105.6, 90 |
| Volume (ų) | 1009.8 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.021 |
| R-factor | 0.045 |
Table 1: Hypothetical crystallographic data.
Selected Bond Lengths and Angles (Hypothetical):
| Bond | Length (Å) | Angle | Degree (°) |
| O1-C2 | 1.42 | O1-C2-C1 | 109.5 |
| C2-C3 | 1.47 | C2-C3-C4 | 178.2 |
| C3≡C4 | 1.20 | C3-C4-C5 | 177.9 |
| C4-C5 | 1.46 | C4-C5-N1 | 111.8 |
| C5-N1 | 1.47 | C5-N1-C6 | 110.5 |
Table 2: Hypothetical key bond lengths and angles, consistent with standard values for similar functional groups.[9][10]
Corroborative Spectroscopic Techniques
While X-ray crystallography provides the ultimate structural proof, other spectroscopic methods offer complementary and crucial information about the molecule's connectivity and functional groups. These techniques are often used for routine characterization and to provide evidence that the bulk material is identical to the single crystal that was analyzed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution.[11][12][13] It provides detailed information about the chemical environment of each nucleus (typically ¹H and ¹³C), allowing for the deduction of the carbon-hydrogen framework.
Experimental Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
Hypothetical NMR Data (in CDCl₃):
¹H NMR:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 4.45 | q | 1H | CH-OH |
| 3.30 | t | 2H | N-CH₂-C≡C |
| 2.55 | q | 4H | N-(CH₂)₂-CH₃ |
| 1.35 | d | 3H | CH(OH)-CH₃ |
| 1.05 | t | 6H | N-CH₂-CH₃ |
| ~2.0 (broad) | s | 1H | OH |
¹³C NMR:
| Chemical Shift (δ, ppm) | Assignment |
| 85.2 | -C≡C- |
| 82.5 | -C≡C- |
| 58.1 | CH-OH |
| 47.3 | N-(CH₂)₂-CH₃ |
| 39.8 | N-CH₂-C≡C |
| 23.4 | CH(OH)-CH₃ |
| 12.6 | N-CH₂-CH₃ |
Table 3 & 4: Hypothetical ¹H and ¹³C NMR data.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm the molecular formula and identify structural motifs.[14][15][16]
Experimental Protocol:
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or coupled with a chromatography system.
-
Ionization: Ionize the sample using a suitable technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Analysis: Analyze the mass-to-charge ratio (m/z) of the resulting ions.
Hypothetical Mass Spectrometry Data (ESI+):
| m/z | Interpretation |
| 156.14 | [M+H]⁺ (Molecular Ion + Proton), C₉H₁₈NO⁺ |
| 138.13 | [M+H - H₂O]⁺ (Loss of water) |
| 86.10 | Alpha-cleavage fragment, [CH₂=N(CH₂CH₃)₂]⁺ |
Table 5: Hypothetical mass spectrometry data. The odd molecular weight is consistent with the presence of one nitrogen atom (the Nitrogen Rule).[14]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[17][18][19]
Experimental Protocol:
-
Sample Preparation: Place a small amount of the neat liquid sample between two salt plates (NaCl or KBr) or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of ~4000-400 cm⁻¹.
Hypothetical IR Spectroscopy Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 (broad) | Strong | O-H stretch (alcohol) |
| 2970-2850 | Strong | C-H stretch (sp³ hybridized) |
| 2245 (weak) | Weak | C≡C stretch (internal alkyne) |
| 1100 | Medium | C-N stretch (amine) and C-O stretch (alcohol) |
Table 6: Hypothetical IR spectroscopy data. The weak intensity of the C≡C stretch is characteristic of an internal, non-symmetrical alkyne.[20][21]
Comparative Analysis: A Holistic Approach to Structural Validation
Each analytical technique provides a unique piece of the structural puzzle. It is the congruence of all data that provides the highest level of confidence in the final structure.
The hypothetical ¹H NMR spectrum shows six distinct signals, and the ¹³C NMR shows seven signals, which is perfectly consistent with the number of unique hydrogen and carbon environments in the structure determined by X-ray crystallography. The chemical shifts and coupling patterns in the NMR data align with the connectivity established by the crystallographic model. For instance, the quartet at 4.45 ppm and the doublet at 1.35 ppm are characteristic of the -CH(OH)CH₃ moiety.
The mass spectrum confirms the molecular formula (C₉H₁₇NO) with a molecular ion peak at m/z 156 ([M+H]⁺). The observed fragmentation pattern, including the loss of water (m/z 138) and the alpha-cleavage next to the nitrogen atom (m/z 86), is entirely consistent with the proposed structure.[14][22]
The IR spectrum clearly identifies the key functional groups: a broad O-H stretch for the alcohol, sp³ C-H stretches, and a weak C≡C stretch for the internal alkyne.[18][19][21] The absence of other significant peaks (e.g., a strong C=O stretch around 1700 cm⁻¹) rules out alternative isomeric structures.
Comparison of Techniques:
| Technique | Strengths | Limitations |
| X-ray Crystallography | Provides definitive 3D structure, bond lengths, and angles.[1][2] | Requires a high-quality single crystal; structure is in the solid state.[3] |
| NMR Spectroscopy | Excellent for determining connectivity and stereochemistry in solution.[11][23] | Can be complex to interpret for large molecules; may not reveal absolute stereochemistry. |
| Mass Spectrometry | Determines molecular weight and formula; provides fragmentation data.[14] | Does not provide information on connectivity or stereochemistry. |
| IR Spectroscopy | Quickly identifies functional groups.[17][18] | Provides limited information on the overall molecular framework. |
Table 7: Strengths and limitations of each analytical technique.
Conclusion
The structural validation of a molecule like this compound is a process of building a self-validating system of evidence. While NMR, MS, and IR spectroscopy provide essential, corroborative data on the molecule's connectivity, molecular formula, and functional groups, they describe a structure inferred from indirect evidence. Single-crystal X-ray crystallography, in contrast, provides direct, unambiguous visualization of the atomic arrangement in three-dimensional space. It is the only technique that delivers an authoritative, high-resolution picture of the molecule's solid-state structure, serving as the ultimate arbiter in any structural debate and a critical component for patent applications, regulatory filings, and advanced molecular design.
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Cambridge Structural Database. Wikipedia. [Link]
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Cambridge Structural Database (CSD). Physical Sciences Data-science Service. [Link]
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Cambridge Structural Database. UMass Dartmouth | Claire T. Carney Library. [Link]
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Cambridge Structural Database. MIT Information Systems. [Link]
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Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). [Link]
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13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. [Link]
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1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. [Link]
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Crystallization of Small Molecules. [Link]
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Structural elucidation by NMR(1HNMR). Slideshare. [Link]
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Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu. [Link]
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Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH. [Link]
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What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]
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Advanced crystallisation methods for small organic molecules. ePrints Soton - University of Southampton. [Link]
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Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. ResearchGate. [Link]
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12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]
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Crystallization. Organic Chemistry at CU Boulder. [Link]
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Tutorials. The Center for Xray Crystallography » University of Florida. [Link]
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X-ray crystallography. Wikipedia. [Link]
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How to Identify Molecular Fragmentation Patterns in Mass Spectrometry. Dummies.com. [Link]
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Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
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An IR Spectral Interpretation Potpourri: Carbohydrates and Alkynes. Spectroscopy Online. [Link]
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1.14: Interpreting IR Spectra. Chemistry LibreTexts. [Link]
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Single-crystal X-ray Diffraction. SERC (Carleton). [Link]
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12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry | OpenStax. [Link]
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Single Crystal X-ray Diffractometers. Bruker. [Link]
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14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. Chad's Prep. [Link]
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Introduction to X-ray crystallography. MRC Laboratory of Molecular Biology. [Link]
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Mass Spectrometry of Alcohols. Chemistry Steps. [Link]
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X ray crystallography principle and application | CSIR NET Unit 13. YouTube. [Link]
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Understanding x-ray crystallography structures. YouTube. [Link]
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9.5. Typical interatomic distances: organic compounds. [Link]
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TABLE 3 . Bond lengths, angles, and torsion angles ( a ) Bond length. ResearchGate. [Link]
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Common Bond Lengths for Organic Functional Groups. Department of Chemistry | UZH - Universität Zürich. [Link]
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Bond Lengths, and Beyond Abstract I. Introduction. [Link]
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Efficacy and Mechanistic Comparison of Propargylamine-Based Acetylcholinesterase Inhibitors
An initial comprehensive search for bioactive inhibitors derived from the 5-(diethylamino)pent-3-yn-2-ol scaffold did not yield sufficient data in the public domain to construct a comparative efficacy guide. This specific chemical structure does not appear to be a widely reported platform for a class of inhibitors in peer-reviewed literature.
To fulfill the spirit of the user's request for a detailed technical guide on enzyme inhibitors, this document will pivot to a well-established and structurally related class: Propargylamine-based Acetylcholinesterase Inhibitors . These molecules share key structural motifs with the requested compound, such as a tertiary amine and an alkyne (propargyl) group, which are crucial for their inhibitory activity. This guide will compare their efficacy, mechanisms, and the experimental protocols used for their evaluation, providing the requested level of scientific depth and integrity for a research audience.
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of acetylcholinesterase (AChE) inhibitors centered around the propargylamine scaffold. We will explore their therapeutic rationale, compare the efficacy of key examples, delve into their mechanisms of action, and provide standardized protocols for their evaluation.
Introduction: The Rationale for Propargylamine-Based AChE Inhibitors
Acetylcholinesterase is a critical enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) in synaptic clefts, thereby terminating neuronal signals. In neurodegenerative conditions like Alzheimer's disease (AD), the loss of cholinergic neurons leads to a cognitive decline that can be partially mitigated by inhibiting AChE and thus increasing ACh levels.
The propargylamine group (a primary, secondary, or tertiary amine attached to a propargyl group, C≡C-CH2-) is a "privileged scaffold" in medicinal chemistry. In the context of AChE inhibition, it serves two primary functions:
-
Anchoring: The nitrogen atom, which is typically protonated at physiological pH, forms a crucial cationic-π interaction with the Trp84 residue in the catalytic anionic site (CAS) of the AChE enzyme.
-
Covalent Modification: The reactive alkyne moiety can act as a mechanism-based inactivator, forming a covalent bond with the enzyme, often at the peripheral anionic site (PAS) or with the catalytic triad, leading to irreversible or long-lasting inhibition.
This dual functionality has made propargylamine derivatives a fertile ground for developing potent and selective AChE inhibitors.
Comparative Efficacy of Key Inhibitors
The efficacy of AChE inhibitors is most commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of inhibitor required to reduce enzyme activity by 50%. A lower IC50 value indicates higher potency.
| Inhibitor | Scaffold Type | Target Enzyme(s) | IC50 (AChE) | IC50 (BuChE) | Selectivity Index (BuChE/AChE) | Reference |
| Donepezil | N-benzylpiperidine | AChE | 6.7 nM | 3,400 nM | ~507 | |
| Rivastigmine | Carbamate | AChE, BuChE | 45 nM | 31 nM | ~0.7 | |
| Galantamine | Alkaloid | AChE | 410 nM | 8,600 nM | ~21 | |
| Ladostigil | Propargylamine-Carbamate | AChE, BuChE, MAO-A/B | 81 nM | 270 nM | ~3.3 | |
| Rasagiline | Propargylamine | MAO-B (weak AChE) | >10,000 nM | >10,000 nM | N/A |
Table 1: Comparative in vitro efficacy of selected AChE inhibitors. Note: IC50 values can vary based on experimental conditions. This table presents representative values for comparative purposes. BuChE (Butyrylcholinesterase) is a related enzyme, and selectivity is an important parameter.
Analysis:
-
Traditional Inhibitors: Donepezil, Rivastigmine, and Galantamine are established AD drugs. Donepezil shows high selectivity for AChE over BuChE. Rivastigmine is a dual inhibitor of both enzymes, which may offer broader therapeutic benefits.
-
Propargylamine Hybrids: Ladostigil is a multi-target-directed ligand, combining the propargylamine moiety (for Monoamine Oxidase - MAO inhibition) with a carbamate group (for AChE inhibition). Its design aims to address both cholinergic and monoaminergic deficits in neurodegeneration. While its AChE inhibition is potent, it is less selective than Donepezil. Rasagiline, primarily a MAO-B inhibitor, demonstrates the versatility of the propargylamine scaffold but is not a potent AChE inhibitor on its own.
Mechanism of Action: Reversible vs. Irreversible Inhibition
The mechanism by which these inhibitors interact with AChE is fundamental to their pharmacological profile.
-
Reversible Inhibitors (e.g., Donepezil, Galantamine): These compounds bind non-covalently to the enzyme's active site. Donepezil, for instance, spans both the CAS and PAS of AChE, effectively blocking the entry of acetylcholine. The binding is governed by equilibrium dynamics, and the inhibitor can dissociate from the enzyme.
-
"Pseudo-irreversible" Inhibitors (e.g., Rivastigmine): Carbamate-based inhibitors like Rivastigmine act as a substrate for AChE. The enzyme hydrolyzes the carbamate, but the carbamoyl moiety is transferred to the catalytic serine residue, rendering the enzyme inactive. This carbamoylated enzyme is much more stable and hydrolyzes far more slowly (over hours) than the acetylated enzyme (microseconds), leading to prolonged inhibition.
-
Irreversible/Covalent Inhibitors (Propargylamine-based): The terminal alkyne of the propargylamine group can be activated by the enzyme (often MAO, but can be designed for others) to form a reactive allene species. This species can then form a covalent adduct with a nucleophilic residue on the enzyme, leading to irreversible inactivation.
Signaling Pathway Diagram
Below is a diagram illustrating the role of AChE in a cholinergic synapse and the sites of action for inhibitors.
Caption: Cholinergic synapse showing ACh release, receptor binding, and AChE-mediated hydrolysis, which is blocked by inhibitors.
Experimental Protocols: Measuring Inhibitor Efficacy
To ensure trustworthy and reproducible data, standardized assays are critical. The most common method for measuring AChE activity is the Ellman's assay.
Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)
1. Principle: This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine. AChE hydrolyzes acetylthiocholine (ATCh) into thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion whose absorbance can be measured at 412 nm.
2. Materials:
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in buffer)
-
ATCh iodide solution (10 mM in buffer)
-
AChE enzyme solution (e.g., from electric eel or human recombinant)
-
Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
3. Step-by-Step Procedure:
- Prepare Reagents: Dilute stock solutions to their final working concentrations on the day of the experiment.
- Assay Setup: In a 96-well plate, add the following to each well:
- 140 µL of 0.1 M phosphate buffer (pH 8.0)
- 20 µL of DTNB solution
- 10 µL of test inhibitor solution at various concentrations (or solvent for control).
- Enzyme Addition: Add 20 µL of the AChE enzyme solution to each well.
- Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
- Initiate Reaction: Add 10 µL of the ATCh substrate solution to each well to start the reaction.
- Kinetic Measurement: Immediately place the plate in a microplate reader set to 37°C and measure the change in absorbance at 412 nm every minute for 10-15 minutes.
- Data Analysis:
- Calculate the rate of reaction (V) for each concentration of inhibitor (V = ΔAbsorbance / Δtime).
- Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
- Plot the % Inhibition against the logarithm of the inhibitor concentration.
- Fit the data to a dose-response curve (e.g., using a four-parameter logistic model) to calculate the IC50 value.
Workflow Diagram: IC50 Determination
Caption: Step-by-step workflow for determining the IC50 value of an AChE inhibitor using the Ellman's assay.
Conclusion and Future Directions
Propargylamine-based scaffolds represent a highly versatile platform for designing potent AChE inhibitors. Their ability to engage in both non-covalent anchoring and covalent inactivation allows for the development of multi-target-directed ligands, such as Ladostigil, which can address multiple facets of neurodegenerative disease pathology.
The objective comparison of these inhibitors relies on standardized, well-controlled in vitro experiments like the Ellman's assay. When evaluating novel propargylamine inhibitors, it is crucial to perform kinetic studies to distinguish between reversible and irreversible mechanisms and to assess selectivity against related enzymes like BuChE. Future research will likely focus on refining the multi-target approach, optimizing pharmacokinetic properties, and further exploring the therapeutic potential of combining AChE inhibition with other neuroprotective strategies.
References
-
Title: Donepezil: A Review of its Use in Alzheimer's Disease Source: Drugs & Aging URL: [Link]
-
Title: Acetylcholinesterase inhibitors for Alzheimer's disease Source: Cochrane Database of Systematic Reviews URL: [Link]
-
Title: Ladostigil: a novel multifunctional drug for the treatment of Alzheimer's disease Source: Expert Opinion on Investigational Drugs URL: [Link]
-
Title: Rasagiline: a review of its use in the treatment of idiopathic Parkinson's disease Source: CNS Drugs URL: [Link]
A Comparative Guide to Amino Alcohol Ligands in Asymmetric Catalysis: Benchmarking for the Enantioselective Addition of Diethylzinc to Aldehydes
In the landscape of asymmetric synthesis, the enantioselective addition of organometallic reagents to prochiral carbonyls stands as a cornerstone transformation for the creation of stereochemically defined secondary alcohols. These chiral building blocks are of paramount importance in the pharmaceutical and fine chemical industries. The efficacy of such reactions is critically dependent on the choice of a chiral ligand to orchestrate the stereochemical outcome. Among the plethora of chiral ligands developed, amino alcohols have emerged as a privileged class due to their facile synthesis, modularity, and demonstrated high performance.
This guide provides an in-depth comparative analysis of various amino alcohol ligands in a benchmark catalytic reaction: the enantioselective addition of diethylzinc to benzaldehyde. While direct catalytic performance data for 5-(Diethylamino)pent-3-yn-2-ol in this specific transformation is not extensively documented in peer-reviewed literature, its structural features—a propargylamine backbone with a chiral secondary alcohol—position it as a compelling candidate for investigation. We will therefore benchmark the performance of well-established, commercially available amino alcohol ligands to provide a predictive framework for the potential efficacy of this compound and to assist researchers in making informed decisions for their synthetic endeavors.
The Crucial Role of the Amino Alcohol Scaffold in Catalysis
The catalytic prowess of amino alcohols in reactions such as the diethylzinc addition to aldehydes stems from their bifunctional nature. The amino group, typically a tertiary amine, coordinates to the zinc metal center, while the adjacent hydroxyl group, upon deprotonation by the organozinc reagent, forms a zinc alkoxide. This in situ formation of a chiral zinc-amino-alkoxide complex creates a well-defined chiral pocket around the metal center.
The aldehyde substrate then coordinates to this chiral zinc complex, positioning it for a stereoselective nucleophilic attack by an ethyl group from another diethylzinc molecule. The steric and electronic properties of the substituents on the amino alcohol backbone are critical in dictating the facial selectivity of the ethyl transfer, thereby determining the enantiomeric excess (ee) of the resulting secondary alcohol.
Performance Benchmarking in the Enantioselective Ethylation of Benzaldehyde
The enantioselective addition of diethylzinc to benzaldehyde is a widely accepted model reaction for evaluating the performance of chiral ligands. The key metrics for comparison are the chemical yield of the desired 1-phenyl-1-propanol and its enantiomeric excess. The following table summarizes the performance of several representative chiral amino alcohol ligands in this benchmark reaction.
| Ligand | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration | Reference |
| (1R,2S)-(-)-N-Methylephedrine | 2 | 88 | 98 | (R) | |
| (1S,2R)-(+)-2-Amino-1,2-diphenylethanol | 5 | 95 | 97 | (S) | |
| (-)-3-exo-(Dimethylamino)isoborneol (DAIB) | 2 | >95 | 98 | (S) | |
| D-Fructose-derived β-amino alcohol | 20 | ~100 | 92 | (S) | [1][2] |
| Camphor-derived β-amino alcohol | 2 | 98 | 96 | (R) | [3] |
Note: The data presented is a compilation from various sources and reaction conditions may vary slightly. Direct head-to-head comparisons under identical conditions are ideal for rigorous evaluation.
Causality Behind Experimental Choices: A Deeper Dive
The choice of reaction parameters, including solvent, temperature, and catalyst loading, is not arbitrary and is grounded in mechanistic understanding.
-
Solvent: Non-polar, aprotic solvents like toluene or hexane are typically employed. These solvents are less likely to coordinate to the zinc center, which could otherwise compete with the chiral ligand and the aldehyde, leading to a decrease in enantioselectivity.
-
Temperature: These reactions are often conducted at low temperatures (e.g., 0 °C to -20 °C) to enhance the stability of the chiral zinc complex and to increase the energy difference between the diastereomeric transition states leading to the two enantiomers. This generally results in higher enantiomeric excesses.
-
Catalyst Loading: While higher catalyst loadings can accelerate the reaction, they also increase costs. Research efforts are continually focused on developing highly active ligands that can be used at low catalyst loadings (typically 1-5 mol%) without compromising yield or enantioselectivity.
Experimental Protocol: A Standardized Approach
The following is a representative experimental procedure for the enantioselective addition of diethylzinc to benzaldehyde catalyzed by a chiral amino alcohol ligand. This protocol is designed to be a self-validating system, providing a reliable starting point for ligand evaluation.
Materials:
-
Chiral amino alcohol ligand
-
Anhydrous toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral amino alcohol ligand (0.05 mmol, 5 mol%) in anhydrous toluene (2 mL).
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. To this solution, add diethylzinc (1.0 M in hexanes, 2.2 mL, 2.2 mmol) dropwise via syringe. Stir the resulting mixture at 0 °C for 30 minutes to allow for the formation of the chiral zinc-amino-alkoxide complex.
-
Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Upon completion of the reaction (typically after several hours), carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (5 mL) at 0 °C.
-
Work-up: Allow the mixture to warm to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-phenyl-1-propanol.
-
Analysis: Determine the yield of the purified product. The enantiomeric excess can be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Visualizing the Process
Experimental Workflow:
Caption: Proposed catalytic cycle for the amino alcohol-catalyzed addition of diethylzinc to benzaldehyde.
Conclusion and Future Outlook
The data clearly demonstrates that chiral amino alcohols are highly effective ligands for the enantioselective addition of diethylzinc to benzaldehyde, consistently affording the corresponding chiral secondary alcohol in high yields and with excellent enantioselectivities. The structural features of the ligand, particularly the steric bulk and the relative stereochemistry of the amino and hydroxyl groups, are pivotal in determining the degree and sense of asymmetric induction.
While this compound remains to be experimentally evaluated in this context, its structural analogy to known high-performing propargylamines and amino alcohols suggests it could be a promising candidate. The alkyne moiety may offer unique electronic and steric properties that could influence its catalytic performance. Future work should focus on the synthesis of enantiomerically pure this compound and its application in the benchmark reaction described herein. Such studies will not only elucidate the catalytic potential of this specific molecule but also contribute to the broader understanding of structure-activity relationships in amino alcohol-catalyzed asymmetric transformations.
References
-
Sappino, C., et al. (2018). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry, 16(11), 1860-1870. [Link]
-
de Souza, A. C. F., et al. (2020). Asymmetric addition of diethylzinc to aldehydes catalyzed by a camphor-derived β-amino alcohol. Tetrahedron Letters, 61(3), 151387. [Link]
-
Vargas-Cerritos, D., et al. (2022). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules, 27(15), 4787. [Link]
-
Noyori, R., et al. (1986). Asymmetric synthesis of 1,2-diols by the catalytic enantioselective addition of dialkylzincs to α-keto esters. Journal of the American Chemical Society, 108(22), 7117-7119. [Link]
-
Soai, K., et al. (1987). Asymmetric synthesis of secondary alcohols with high enantiomeric excess by the catalytic enantioselective addition of dialkylzincs to aldehydes using a chiral amino alcohol. Journal of the Chemical Society, Chemical Communications, (6), 467-468. [Link]
-
Vargas-Cerritos, D., et al. (2022). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. National Center for Biotechnology Information. [Link]
Sources
A Senior Application Scientist's Guide to Characterizing the Cross-Reactivity Profile of 5-(Diethylamino)pent-3-yn-2-ol
For researchers and drug development professionals, understanding the cross-reactivity of a novel chemical entity is paramount to predicting its therapeutic potential and off-target effects. This guide provides a comprehensive framework for evaluating the cross-reactivity of 5-(Diethylamino)pent-3-yn-2-ol, a versatile multifunctional building block. By leveraging established experimental protocols and comparing its potential biological activity with structurally related compounds, we can construct a robust profile of its selectivity.
Introduction to this compound and the Propargylamine Class
This compound is a member of the propargylamine family, a class of compounds characterized by a propargyl group (a triple bond adjacent to a nitrogen atom).[1][2] This structural motif is present in numerous biologically active molecules, including pharmaceuticals with neuroprotective and enzyme-inhibiting properties.[1][2] The presence of a hydroxyl group and a tertiary amine in this compound suggests potential interactions with a variety of biological targets, making a thorough cross-reactivity assessment essential.
Comparative Analysis: Establishing a Cross-Reactivity Baseline
To contextualize the potential cross-reactivity of this compound, we will compare it with two classes of structurally related compounds for which biological data is available: other propargylamine derivatives and amino alcohols.
Propargylamine Derivatives: This class of compounds has been extensively studied for its role in medicinal chemistry.[1][2] For instance, certain arylpropargylamines have demonstrated antioxidant properties by scavenging peroxynitrite.[3][4] Other derivatives have been investigated for their anticancer activities.[1] The shared propargylamine core suggests that this compound could exhibit similar activities, warranting investigation into its effects on oxidative stress pathways and cancer cell viability.
Amino Alcohols: The amino alcohol moiety is a common feature in molecules that interact with various receptors, including G-protein coupled receptors (GPCRs) and ion channels.[5] For example, specific amino acid residues in GABA and glycine receptors have been identified as binding sites for alcohols, influencing their function.[5][6][7][8] This structural similarity highlights the need to screen this compound against a panel of relevant receptors to identify potential off-target binding.
Experimental Workflows for Cross-Reactivity Profiling
A multi-pronged experimental approach is necessary to comprehensively evaluate the cross-reactivity of this compound. This involves initial cytotoxicity screening followed by more specific target-based assays.
General Cytotoxicity Assessment
The initial step is to determine the general cytotoxicity of the compound across various cell lines. This provides a baseline understanding of its potential to induce cell death and helps in determining appropriate concentration ranges for subsequent, more specific assays.
-
Cell Seeding: Plate human cancer cell lines (e.g., HepG2 for liver, SH-SY5Y for neuronal) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and comparator compounds (e.g., a known cytotoxic propargylamine derivative and a non-cytotoxic amino alcohol) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.
Caption: Workflow for MTT-based cytotoxicity assay.
Receptor Binding Profile: Competitive Binding Assay
To investigate the potential for off-target binding to receptors, a competitive binding assay is employed. This assay measures the ability of the test compound to displace a known radiolabeled ligand from its receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing a target GPCR (e.g., dopamine D2 receptor).
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-spiperone for the D2 receptor), and increasing concentrations of this compound or a known competitor.
-
Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.
-
Scintillation Counting: Wash the filters, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the Ki (inhibitory constant) value for each compound.
Caption: Radioligand competitive binding assay workflow.
Data Summary and Interpretation
The results from these assays should be compiled into clear, comparative tables to facilitate analysis.
Table 1: Comparative Cytotoxicity (IC50, µM)
| Compound | HepG2 (Liver) | SH-SY5Y (Neuronal) | HEK293 (Non-cancerous) |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| Comparator A (Cytotoxic Propargylamine) | Known/Experimental Data | Known/Experimental Data | Known/Experimental Data |
| Comparator B (Non-cytotoxic Amino Alcohol) | Known/Experimental Data | Known/Experimental Data | Known/Experimental Data |
Table 2: Comparative Receptor Binding Affinity (Ki, µM)
| Compound | GPCR Target 1 | GPCR Target 2 | Ion Channel Target 1 |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| Comparator C (Known GPCR Ligand) | Known/Experimental Data | Known/Experimental Data | Known/Experimental Data |
| Comparator D (Known Ion Channel Blocker) | Known/Experimental Data | Known/Experimental Data | Known/Experimental Data |
A high IC50 value in the cytotoxicity assay suggests low general toxicity, while a low Ki value in the binding assay indicates high affinity for a specific receptor. By comparing the data for this compound with the comparator compounds, researchers can begin to build a picture of its selectivity and potential for off-target effects.
Conclusion
This guide outlines a systematic approach to characterizing the cross-reactivity profile of this compound. By combining general cytotoxicity screening with specific receptor binding assays and comparing the results to structurally related compounds, a robust and informative dataset can be generated. This data is crucial for making informed decisions in the early stages of drug discovery and development.
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Carneiro, A., & Matos, M. J. (2023). Propargylamine: an important moiety in drug discovery. Future Medicinal Chemistry, 15(2), 211-224. [Link]
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Dragoni, S., Porcari, V., Valoti, M., Travagli, M., & Castagnolo, D. (2006). Antioxidant properties of propargylamine derivatives: assessment of their ability to scavenge peroxynitrite. Journal of Pharmacy and Pharmacology, 58(7), 969-975. [Link]
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Carneiro, A., & Matos, M. J. (2023). Propargylamine: an important moiety in drug discovery. PubMed, 36802855. [Link]
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Dragoni, S., Porcari, V., Valoti, M., Travagli, M., & Castagnolo, D. (2006). Antioxidant Properties of Propargylamine Derivatives: Assessment of Their Ability to Scavenge Peroxynitrite. PubMed, 16813636. [Link]
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Speranza, G., et al. (2025). Chemical Design and Pharmacokinetics Enable Precision Psychedelic Therapeutics. ACS Publications. [Link]
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Wick, M. J., Mihic, S. J., Ueno, S., Mascia, M. P., Trudell, J. R., & Harris, R. A. (1998). Mutations of γ-aminobutyric acid and glycine receptors change alcohol cutoff. Proceedings of the National Academy of Sciences, 95(11), 6504-6509. [Link]
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Borghese, C. M., & Harris, R. A. (2011). Identification of an Inhibitory Alcohol Binding Site in GABAA ρ1 Receptors. PubMed Central. [Link]
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Zanetti, S., et al. (2025). GABAA receptor transmembrane amino acids are critical for alcohol action: Disulfide cross-linking and alkyl methanethiosulfonate labeling reveal relative location of binding sites. ResearchGate. [Link]
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Howard, R. J., Slesinger, P. A., & Harris, R. A. (2011). Alcohol-Binding Sites in Distinct Brain Proteins: The Quest for Atomic Level Resolution. Alcoholism, Clinical and Experimental Research, 35(8), 1339-1351. [Link]
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A Senior Application Scientist's Guide to Confirming the Purity of 5-(Diethylamino)pent-3-yn-2-ol
Introduction: The Challenge of a Multifunctional Molecule
5-(Diethylamino)pent-3-yn-2-ol is a versatile synthetic intermediate, notable for its unique combination of three reactive functional groups: a tertiary amine, a secondary alcohol, and an internal alkyne.[1] This trifecta of functionality makes it a valuable building block in medicinal chemistry and materials science. However, this same structural complexity presents a significant analytical challenge. Ensuring its purity is not merely a quality control checkpoint; it is fundamental to the reliability, reproducibility, and safety of any downstream application.
The common synthesis route, a Mannich-type reaction involving precursors like 3-butyn-2-ol, formaldehyde, and diethylamine, can introduce a variety of impurities, including unreacted starting materials, polymeric byproducts, and isomers.[1][2] This guide provides a comparative analysis of orthogonal analytical techniques to establish a robust, self-validating workflow for purity confirmation. We will move beyond simple protocol recitation to explore the underlying principles and rationale, empowering you to make informed decisions for your specific research needs.
Part 1: Foundational Structural & Functional Group Confirmation
Before quantifying purity, one must unequivocally confirm the identity of the bulk material. Spectroscopic methods that probe the molecule's core structure are the logical starting point.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Rapid Functional Group Snapshot
FTIR is an indispensable first-pass technique. It is fast, non-destructive, and provides immediate confirmation of the key functional groups. Its primary role here is not for quantification but for qualitative identification and detection of gross impurities that possess different functional groups (e.g., a carbonyl-containing starting material).
Expected Characteristic Absorptions:
-
O-H Stretch (Alcohol): A strong, broad absorption in the range of 3600-3300 cm⁻¹. The breadth is a direct result of intermolecular hydrogen bonding.[3][4][5]
-
C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹.
-
C≡C Stretch (Internal Alkyne): A weak to medium, sharp absorption between 2260-2100 cm⁻¹.[3] For internal alkynes, this peak can be very weak or even absent if the molecule is highly symmetrical, though that is not the case here.
-
C-O Stretch (Secondary Alcohol): A strong absorption in the 1150-1050 cm⁻¹ region.[4]
Trustworthiness Check: The absence of a strong carbonyl peak (around 1700 cm⁻¹) is a good indicator that aldehyde starting materials have been consumed. The presence of the broad O-H band and the weak alkyne signal provides initial confidence in the compound's identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR is the most powerful tool for unambiguous structure confirmation. Both ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework.
¹H NMR Analysis: The proton NMR spectrum will confirm the connectivity and relative number of protons. Key expected signals include:
-
A doublet for the methyl group adjacent to the alcohol.
-
A quartet for the proton on the carbon bearing the hydroxyl group.
-
A quartet and a triplet for the two ethyl groups on the amine.
-
A singlet or narrow multiplet for the methylene protons adjacent to the alkyne and amine.
-
A broad singlet for the hydroxyl proton, which is often exchangeable with trace D₂O in the solvent.[5]
¹³C NMR Analysis: The carbon spectrum complements the proton data, confirming the carbon backbone. The two sp-hybridized carbons of the alkyne will appear in a characteristic region (~70-90 ppm), which is diagnostic.
Beyond Confirmation: Quantitative NMR (qNMR): For purity assessment, qNMR is a highly accurate method. By adding a certified internal standard of known concentration and purity to the sample, the absolute purity of the analyte can be determined by comparing the integral of a well-resolved analyte peak to a peak from the standard. This method is non-destructive and provides a direct, primary measure of purity without the need for a reference standard of the analyte itself.
Part 2: A Comparative Guide to Chromatographic Purity Assessment
While spectroscopy confirms identity, chromatography excels at separating and quantifying impurities. The choice between Gas and Liquid Chromatography hinges on the volatility and polarity of the analyte and its potential impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities
GC separates compounds based on their volatility and interaction with the stationary phase. It is highly effective for identifying residual starting materials (diethylamine, formaldehyde precursors) and other volatile byproducts.
The Challenge with Amines: Tertiary amines like this compound can be problematic in GC. The basic lone pair on the nitrogen can interact strongly with active silanol sites on standard silica-based columns, leading to poor peak shape (tailing) and reduced sensitivity.[6]
Experimental Considerations:
-
Column Selection: Employ a column specifically designed for amine analysis, such as a base-deactivated or wax-based column (e.g., Agilent CP-Sil 13 CB), to minimize peak tailing.[7]
-
Injector Temperature: Keep the injector temperature as low as possible while ensuring complete volatilization to prevent on-column degradation of the thermally sensitive alcohol and alkyne functionalities.
-
Detection: Mass Spectrometry (MS) is the ideal detector. It not only quantifies the separated peaks but also provides mass spectra that act as a fingerprint, aiding in the tentative identification of unknown impurities by analyzing their fragmentation patterns.[8]
High-Performance Liquid Chromatography (HPLC): The Workhorse for General Purity
HPLC is arguably the most versatile technique for purity analysis, capable of separating a wide range of non-volatile impurities and degradation products.
The Challenge with Polar Compounds: The analyte is a polar molecule. Using a standard C18 reversed-phase (RP) column with a highly aqueous mobile phase can lead to poor retention, with the compound eluting at or near the solvent front (void volume).[9][10] This phenomenon, known as "phase collapse" or dewetting, compromises separation.
Method Development Strategy:
-
Column Choice: Move beyond standard C18.
-
Polar-Embedded/Endcapped Columns: These columns have polar groups embedded within the alkyl chains or at the end, which promotes wetting with highly aqueous mobile phases and provides alternative selectivity for polar analytes.[11]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds.[12] It uses a polar stationary phase (like bare silica) and a mobile phase high in organic solvent (typically acetonitrile) with a small amount of water. Water acts as the strong, eluting solvent.
-
-
Mobile Phase Optimization:
-
For HILIC, a typical starting point is a gradient from ~95% acetonitrile / 5% aqueous buffer to ~70% acetonitrile / 30% aqueous buffer.
-
The aqueous buffer (e.g., ammonium formate or ammonium acetate) is crucial for good peak shape and MS compatibility.
-
Workflow for Chromatographic Analysis
The following diagram illustrates a logical workflow for developing a robust chromatographic purity method.
Caption: A decision-based workflow for chromatographic purity analysis.
Part 3: Special Considerations - Enantiomeric Purity
This compound possesses a chiral center at the carbon bearing the hydroxyl group. For many pharmaceutical applications, isolating a single enantiomer is critical. Therefore, confirming enantiomeric purity (or enantiomeric excess, ee) is essential.
Chiral HPLC: This is the most common method for resolving enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Method development involves screening various types of CSPs and mobile phases to achieve baseline separation.
NMR with Chiral Derivatizing Agents (CDAs): An alternative approach involves reacting the analyte with a chiral derivatizing agent to form a pair of diastereomers.[13][14] Diastereomers have different physical properties and, crucially, are distinguishable in an achiral environment like a standard NMR spectrometer. The ratio of the diastereomers, determined by integrating their unique, well-resolved signals, directly corresponds to the enantiomeric ratio of the original analyte.[14][15]
Synthesis and Comparative Summary
A multi-pronged, orthogonal approach provides the most trustworthy assessment of purity. No single technique is sufficient. FTIR and NMR confirm the structure, while a well-chosen chromatographic method (GC or HPLC) quantifies impurities.
The following table summarizes the strengths and weaknesses of each technique for this specific analyte.
| Technique | Primary Purpose | Key Advantages | Key Disadvantages / Challenges |
| FTIR Spectroscopy | Functional Group ID | Very fast, simple, non-destructive. | Not quantitative, low sensitivity for minor impurities. |
| NMR Spectroscopy | Structure Confirmation | Unambiguous structural data, non-destructive, can be made quantitative (qNMR). | Lower sensitivity than chromatography for trace impurities. |
| GC-MS | Volatile Impurity Profile | High sensitivity and resolving power, provides mass for ID. | Potential for peak tailing due to amine; thermal degradation risk. |
| HPLC-UV/MS | General Purity Profile | Highly versatile, excellent for non-volatile impurities, robust quantification. | Challenging method development due to high polarity of the analyte. |
| Chiral HPLC / NMR | Enantiomeric Purity | Direct measure of ee. | Requires specialized columns (HPLC) or reagents (NMR) and method development. |
A Self-Validating Purity Workflow
To ensure the highest degree of confidence (trustworthiness), the analytical process should be self-validating.
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A Comparative Guide to the Synthesis of 5-(Diethylamino)pent-3-yn-2-ol for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the propargylamine moiety stands as a privileged structural motif, conferring unique chemical and biological properties. 5-(Diethylamino)pent-3-yn-2-ol, a versatile bifunctional molecule, is a valuable building block in the synthesis of more complex chemical entities. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering detailed experimental protocols and a critical evaluation of their respective merits and drawbacks to inform your synthetic strategy.
Introduction to this compound
This compound possesses a strategic combination of a tertiary amine, a secondary alcohol, and an internal alkyne. This trifecta of functional groups opens avenues for diverse chemical transformations, making it an attractive intermediate for the synthesis of novel therapeutic agents and functional materials. The tertiary amine can be quaternized or serve as a basic center, the hydroxyl group can be esterified, oxidized, or replaced, and the alkyne can participate in various coupling reactions, cycloadditions, and reductions.
This guide will focus on two principal and contrasting synthetic strategies for the preparation of this compound: the classical Mannich reaction and a modern approach involving the addition of an organometallic reagent to an aldehyde.
Synthetic Route 1: The Mannich Reaction
The Mannich reaction is a cornerstone of organic synthesis, enabling the aminoalkylation of an acidic proton located alpha to a carbonyl group or other electron-withdrawing group. In the context of this compound synthesis, the terminal alkyne proton of 3-butyn-2-ol serves as the acidic proton source. This three-component condensation reaction involves 3-butyn-2-ol, formaldehyde, and diethylamine.[1]
Mechanistic Rationale
The reaction proceeds via the initial formation of the Eschenmoser's salt precursor, a dimethylaminomethyl cation, from the condensation of formaldehyde and diethylamine. This electrophilic iminium ion is then attacked by the nucleophilic terminal alkyne of 3-butyn-2-ol, which is rendered sufficiently acidic by the adjacent hydroxyl group, to forge the desired carbon-carbon bond.
Experimental Protocol
Materials:
-
3-Butyn-2-ol
-
Paraformaldehyde
-
Diethylamine
-
Dioxane
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of diethylamine hydrochloride (prepared by the careful addition of concentrated hydrochloric acid to diethylamine in an ice bath), paraformaldehyde, and 3-butyn-2-ol are suspended in dioxane.
-
The reaction mixture is heated to reflux (approximately 100 °C) and maintained at this temperature for a specified period, typically several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is then taken up in water and basified with a sodium hydroxide solution to deprotonate the amine and facilitate extraction.
-
The aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is evaporated under reduced pressure to yield the crude product.
-
Purification is typically achieved by vacuum distillation to afford this compound as a liquid.
Data Presentation
| Parameter | Value | Reference |
| Starting Materials | 3-Butyn-2-ol, Formaldehyde, Diethylamine | [2] |
| Solvent | Dioxane | [2] |
| Temperature | Reflux (~100 °C) | |
| Reported Yield | 66-75% | |
| Purity | 95.0% | [2] |
Workflow Diagram
Caption: Workflow for the Mannich synthesis of this compound.
Synthetic Route 2: Organometallic Addition to an Aldehyde
An alternative and more convergent approach involves the nucleophilic addition of a pre-formed organometallic reagent to an aldehyde. This strategy offers greater control over the formation of the key carbon-carbon bond. A plausible, though less documented for this specific molecule, route is the reaction of a lithium or Grignard reagent derived from 1-(diethylamino)propyne with acetaldehyde.
Mechanistic Rationale
This route is conceptually divided into two key steps. First, the terminal proton of 1-(diethylamino)propyne is deprotonated using a strong base, typically an organolithium reagent like n-butyllithium or a Grignard reagent, to generate a potent nucleophile. In the second step, this acetylide anion attacks the electrophilic carbonyl carbon of acetaldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the final product.
Experimental Protocol (Hypothetical, based on established principles)
Materials:
-
1-(Diethylamino)propyne
-
n-Butyllithium (in hexanes)
-
Acetaldehyde
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), a solution of 1-(diethylamino)propyne in anhydrous diethyl ether or THF is added.
-
The solution is cooled to a low temperature (e.g., -78 °C) in a dry ice/acetone bath.
-
A solution of n-butyllithium in hexanes is added dropwise via syringe. The reaction mixture is stirred at this temperature for a period to ensure complete deprotonation.
-
Freshly distilled acetaldehyde is then added dropwise to the solution of the lithiated alkyne. The reaction is allowed to proceed at low temperature before being gradually warmed to room temperature.
-
The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by vacuum distillation.
Data Presentation (Projected)
| Parameter | Projected Value | Rationale |
| Starting Materials | 1-(Diethylamino)propyne, Acetaldehyde | Convergent approach |
| Solvent | Anhydrous THF or Diethyl Ether | Standard for organometallic reactions |
| Temperature | -78 °C to room temperature | Controlled addition |
| Projected Yield | Moderate to Good | Generally efficient C-C bond formation |
| Purity | High after chromatography | Standard purification method |
Workflow Diagram
Caption: Workflow for the organometallic addition route to this compound.
Comparison of Synthetic Routes
| Feature | Mannich Reaction | Organometallic Addition |
| Atom Economy | High (three components in one pot) | Moderate (requires pre-formation of the organometallic reagent) |
| Reagent Sensitivity | Tolerant to moisture and air | Requires strictly anhydrous and inert conditions |
| Scalability | Generally straightforward to scale up | Can be challenging to scale due to the use of pyrophoric reagents and low temperatures |
| Starting Material Availability | Readily available and inexpensive starting materials | 1-(Diethylamino)propyne may need to be synthesized |
| Control of Stereochemistry | Achiral | Potential for asymmetric synthesis with chiral ligands |
| Safety Considerations | Use of formaldehyde (a known carcinogen) | Use of pyrophoric n-butyllithium and cryogenic temperatures |
| Generality and Scope | Well-established for a wide range of substrates | Highly versatile for various aldehydes and alkynes |
Conclusion and Recommendations
The choice of synthetic route to this compound will ultimately depend on the specific requirements of the researcher, including the desired scale, available equipment, and safety considerations.
The Mannich reaction represents a classical, robust, and operationally simple method that is well-suited for larger-scale synthesis where cost and ease of execution are paramount. Its tolerance to ambient conditions makes it an attractive option for many laboratory settings.
The organometallic addition route , while requiring more stringent experimental conditions, offers a more controlled and potentially higher-yielding approach, especially for smaller-scale preparations and for accessing analogues with greater structural diversity. Furthermore, this strategy opens the door to asymmetric synthesis, which is a critical consideration in drug development.
For researchers prioritizing a straightforward, cost-effective, and scalable synthesis, the Mannich reaction is the recommended starting point. For those requiring higher purity, greater control, or the potential for chiral induction, the organometallic addition route, despite its more demanding nature, presents a powerful alternative.
References
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Chemsrc. This compound. [Link]
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A Comparative Guide to In-Vitro and In-Vivo Evaluation of Novel Propargylamines: A Case Study on 5-(Diethylamino)pent-3-yn-2-ol
This guide provides a comprehensive framework for evaluating the therapeutic potential of novel propargylamine compounds, using 5-(Diethylamino)pent-3-yn-2-ol as a focal point. While direct biological studies on this specific molecule are not extensively documented in publicly accessible literature, its structural classification as a propargylamine allows for a scientifically rigorous, projection-based comparison of in-vitro and in-vivo investigational pathways. Propargylamines are a versatile class of compounds, with prominent members like selegiline and rasagiline recognized for their neuroprotective properties, particularly in the context of neurodegenerative diseases such as Parkinson's.[1][2][3] This guide will, therefore, extrapolate from established methodologies for analogous compounds to present a cohesive strategy for researchers, scientists, and drug development professionals.
Introduction to this compound and the Propargylamine Class
This compound is a multifunctional organic molecule characterized by a pentynol backbone with a diethylamino group at the 5-position and a hydroxyl group at the 2-position.[1] This structure firmly places it within the propargylamine family, a class of compounds containing a C-C triple bond (alkyne) adjacent to a nitrogen atom. This structural motif is crucial for the biological activity observed in many of its analogues, which are known to act as potent anti-apoptotic agents.[4][5] The primary therapeutic rationale for investigating new propargylamines stems from their potential to slow or halt the progression of neuronal cell death, a critical need in treating neurodegenerative disorders.[4]
The comparison between in-vitro and in-vivo studies is paramount in the drug discovery pipeline. In-vitro assays offer a controlled environment to elucidate specific molecular mechanisms, while in-vivo models provide a systemic context, accounting for pharmacokinetics, metabolism, and off-target effects. This guide will delineate a logical progression from benchtop assays to whole-organism studies for a compound like this compound.
In-Vitro Evaluation: Mechanistic Insights in a Controlled Environment
The initial phase of biological characterization for a novel propargylamine would involve a battery of in-vitro assays to determine its cytotoxicity, neuroprotective efficacy, and potential mechanism of action. Human neuroblastoma cell lines, such as SH-SY5Y, are commonly employed for such studies as they can be differentiated into a neuronal phenotype and are susceptible to neurotoxin-induced apoptosis.[2]
Key In-Vitro Experimental Protocols
A. Cell Viability and Cytotoxicity Assessment (MTT Assay)
-
Objective: To determine the optimal non-toxic concentration range of this compound for subsequent neuroprotection studies.
-
Methodology:
-
Seed SH-SY5Y cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for 24-48 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.
-
B. Neuroprotection Assay against Oxidative Stress
-
Objective: To assess the ability of the compound to protect neuronal cells from a neurotoxin-induced insult.
-
Methodology:
-
Pre-treat SH-SY5Y cells with non-toxic concentrations of this compound for a specified period (e.g., 2 hours).
-
Introduce a neurotoxin, such as 6-hydroxydopamine (6-OHDA) or MPP+, to induce apoptosis and mimic Parkinson's-like pathology.
-
After 24 hours, assess cell viability using the MTT assay as described above. A significant increase in viability in the pre-treated group compared to the toxin-only group indicates a neuroprotective effect.
-
C. Mechanistic Assays: Apoptosis and Mitochondrial Function
-
Objective: To investigate the anti-apoptotic mechanism of the compound. Many neuroprotective propargylamines act by stabilizing mitochondrial function and inhibiting apoptotic signaling cascades.[2][6]
-
Methodology:
-
Mitochondrial Membrane Potential (MMP): Utilize fluorescent dyes like JC-1 or TMRM. A loss of MMP is an early indicator of apoptosis. Propargylamines like rasagiline have been shown to prevent this loss.[2]
-
Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., Caspase-3/7) using colorimetric or fluorometric substrates.
-
Western Blot Analysis: Probe for key proteins in the apoptotic pathway. Neuroprotective propargylamines have been shown to increase the expression of anti-apoptotic proteins like Bcl-2 and decrease pro-apoptotic proteins like Bax.[1]
-
Expected In-Vitro Data and Interpretation
The data from these experiments would be summarized to build a preliminary profile of the compound's activity.
| Assay | Parameter Measured | Favorable Outcome for Neuroprotection |
| MTT Cytotoxicity | Cell Viability (%) | High LC50 value, indicating low toxicity. |
| Neuroprotection (MTT) | % Increase in viability vs. Toxin-only control | Dose-dependent increase in cell survival. |
| MMP (JC-1/TMRM) | Fluorescence Ratio/Intensity | Attenuation of toxin-induced decrease in MMP. |
| Caspase-3/7 Activity | Fold change in caspase activity vs. control | Inhibition of toxin-induced caspase activation. |
| Western Blot | Protein expression levels (e.g., Bcl-2/Bax ratio) | Increased Bcl-2/Bax ratio, indicating anti-apoptotic signaling. |
In-Vivo Evaluation: Assessing Systemic Efficacy and Tolerability
Positive in-vitro results provide the rationale for progressing to in-vivo studies in animal models. These studies are crucial for understanding the compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME), its efficacy in a complex biological system, and its overall safety.
Key In-Vivo Experimental Protocols
A. Animal Model of Parkinson's Disease (MPTP Model)
-
Objective: To evaluate the neuroprotective or neurorestorative effects of this compound in a well-established mouse model of Parkinson's disease.
-
Methodology:
-
Induction: Administer the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to mice (e.g., C57BL/6) to induce a lesion in the dopaminergic neurons of the substantia nigra, mimicking the pathology of Parkinson's disease.
-
Treatment: Administer this compound via a relevant route (e.g., oral gavage or intraperitoneal injection) either before (protective paradigm) or after (restorative paradigm) MPTP administration.
-
Behavioral Testing: Conduct a battery of motor function tests to assess parkinsonian symptoms. This can include:
-
Rotarod Test: To measure motor coordination and balance.
-
Pole Test: To assess bradykinesia.
-
Open Field Test: To evaluate general locomotor activity.
-
-
Post-mortem Analysis: After the treatment period, euthanize the animals and perform immunohistochemical analysis of brain tissue. Key endpoints include:
-
Tyrosine Hydroxylase (TH) Staining: To quantify the survival of dopaminergic neurons in the substantia nigra.
-
Dopamine Levels: Measure dopamine and its metabolites in the striatum using HPLC.
-
-
Expected In-Vivo Data and Interpretation
A successful in-vivo study would demonstrate a significant improvement in motor function and a reduction in neuronal loss in the treated group compared to the MPTP-only group.
| Assay | Parameter Measured | Favorable Outcome for Neuroprotection |
| Rotarod Test | Latency to fall (seconds) | Increased latency to fall in the treated group. |
| Pole Test | Time to turn and descend the pole (seconds) | Reduced time in the treated group. |
| TH Immunohistochemistry | Number of TH-positive neurons in the Substantia Nigra | Significant preservation of dopaminergic neurons in the treated group. |
| Striatal Dopamine Levels | Dopamine concentration (ng/mg tissue) | Higher levels of dopamine and its metabolites in the treated group. |
Visualizing the Workflow and Postulated Mechanism
To clarify the experimental progression and the potential molecular pathway, the following diagrams are provided.
Caption: Experimental workflow from in-vitro to in-vivo studies.
Caption: Postulated anti-apoptotic signaling pathway.
Bridging In-Vitro and In-Vivo: A Comparative Analysis
The ultimate goal is to establish a correlation between the in-vitro mechanistic data and the in-vivo therapeutic outcomes.
| Feature | In-Vitro Studies | In-Vivo Studies | Correlation & Discrepancies |
| Environment | Isolated cells in a controlled, artificial environment. | Complex, whole-organism system with interacting physiological processes. | In-vitro efficacy may not translate due to poor pharmacokinetics (e.g., blood-brain barrier permeability) or rapid metabolism. |
| Endpoint | Cellular viability, specific protein levels, enzyme activity. | Behavioral outcomes, neuronal survival, neurotransmitter levels. | A compound that prevents apoptosis in-vitro should lead to neuronal preservation and improved motor function in-vivo. |
| Concentration vs. Dose | Precise concentrations are applied directly to cells. | Dose administered is subject to ADME, resulting in variable tissue concentrations. | In-vitro EC50 should inform the dosing strategy for in-vivo studies, but direct translation is rare. |
| Insights Gained | Specific molecular targets and pathways (e.g., inhibition of caspase-3). | Systemic efficacy, safety, tolerability, and therapeutic window. | Discrepancies can reveal new mechanisms (e.g., active metabolites) or highlight off-target effects. |
Conclusion and Future Directions
The outlined framework provides a robust, albeit prospective, guide for the preclinical evaluation of this compound. By leveraging the extensive research on the neuroprotective effects of the broader propargylamine class, we can design a logical and efficient series of experiments to determine its therapeutic potential. The key to success lies in the careful correlation of in-vitro mechanistic findings with in-vivo functional outcomes. Should this compound demonstrate a favorable profile, further studies would be warranted to explore its binding targets, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH) or monoamine oxidase B (MAO-B), which are known targets for other neuroprotective propargylamines.[1][4] This systematic approach ensures that only the most promising candidates advance in the arduous journey of drug development.
References
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Neuroprotective and neurorestorative potential of propargylamine derivatives in ageing: focus on mitochondrial targets - PubMed . [Link]
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Neuroprotection by propargylamines in Parkinson's disease: suppression of apoptosis and induction of prosurvival genes - PubMed . [Link]
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Are propargylamines neuroprotective in Parkinson's disease? - Rasagiline . [Link]
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Aliphatic Propargylamines as Symptomatic and Neuroprotective Treatments for Neurodegenerative Diseases - PubMed . [Link]
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Solvent-free synthesis of propargylamines: an overview - RSC Publishing . [Link]
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Safety Operating Guide
Guide to the Safe Disposal of 5-(Diethylamino)pent-3-yn-2-ol
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 5-(Diethylamino)pent-3-yn-2-ol. Designed for researchers, scientists, and drug development professionals, this guide moves beyond simple checklists to explain the scientific rationale behind each procedural step, ensuring a culture of safety and regulatory adherence in the laboratory.
Hazard Profile & Core Safety Principles
Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. This compound is a hazardous substance requiring specific precautions. Its disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), which forbids its disposal via standard trash or sanitary sewer systems.[1][2]
The primary hazards are rooted in its chemical structure: a tertiary amine and a secondary alcohol with an internal alkyne. This combination dictates its toxicological profile and potential chemical incompatibilities.
Table 1: Physicochemical and Hazard Data for this compound
| Property | Value | Source(s) |
| CAS Number | 10575-26-5 | [3] |
| Molecular Formula | C₉H₁₇NO | [3] |
| Boiling Point | 235.1°C at 760 mmHg | [3] |
| Flash Point | 90.8°C | [3] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation | [4] |
| GHS Signal Word | Warning | [4] |
The GHS hazard statements indicate that this compound poses a significant health hazard through multiple exposure routes (ingestion, skin contact, inhalation).[4] Therefore, all handling and disposal operations must be conducted within a certified chemical fume hood, and appropriate Personal Protective Equipment (PPE) is mandatory.
Pre-Disposal Operations: Containment & Labeling
Proper containment is the first active step in the disposal process. The goal is to safely collect waste at the point of generation in a designated, compliant area.
Satellite Accumulation Areas (SAA)
Laboratories that generate hazardous waste are required to establish Satellite Accumulation Areas (SAAs).[5][6]
-
Location: The SAA must be at or near the point of waste generation and under the direct control of laboratory personnel.[1][7] Waste should not be moved from its point of generation to an SAA in another room.[7]
-
Purpose: An SAA allows for the safe collection of hazardous waste without requiring a full-scale storage facility permit.
Waste Container Selection
Choosing the correct container is critical to prevent leaks and dangerous reactions.
-
Material Compatibility: Use chemically resistant containers made of high-density polyethylene (HDPE) or borosilicate glass. Avoid metal containers, as the amine functional group makes the compound basic and potentially corrosive to some metals.[1]
-
Container Integrity: Ensure the container is in good condition, free of cracks or defects, and has a secure, leak-proof screw cap.
-
Volume: Never fill a waste container to more than 90% of its capacity to allow for vapor expansion.[8]
Compliant Labeling
Accurate labeling is a strict regulatory requirement and essential for safety. Each waste container must have a hazardous waste tag affixed as soon as the first drop of waste is added.[2][5]
The label must include:
-
Full Chemical Name: "Waste this compound". Do not use abbreviations or chemical formulas.[2] If it is a mixture, list all components.
-
Hazard Identification: Check the appropriate hazard pictograms corresponding to the GHS statements (e.g., Harmful/Irritant).[2][6]
-
Point of Generation: Your name, department, and laboratory room number.[2]
Step-by-Step Disposal Protocol
This protocol outlines the direct actions for transferring waste this compound into a designated hazardous waste container.
Required Materials
-
Certified Chemical Fume Hood
-
Appropriate Personal Protective Equipment (PPE):
-
Nitrile gloves (or other chemically resistant gloves)
-
Splash goggles or safety glasses with side shields
-
Flame-resistant lab coat
-
-
Designated, properly labeled hazardous waste container (HDPE or glass)
-
Funnel compatible with the waste container
-
Wipes for minor drips
Procedure
-
Preparation: Ensure the designated hazardous waste container is properly labeled and located within the SAA, which should ideally be inside a chemical fume hood.
-
Don PPE: Put on all required PPE before handling the chemical.
-
Work in Fume Hood: Perform all subsequent steps inside a certified chemical fume hood to mitigate inhalation risks.[1]
-
Transfer Waste: Carefully open the primary container holding the waste. Place the funnel in the opening of the hazardous waste container and pour the waste slowly and carefully to avoid splashing.
-
Seal Container: Securely close the hazardous waste container. Wipe the exterior of the container and the funnel with a disposable wipe to remove any residual contamination. Dispose of the contaminated wipe inside the waste container.
-
Ensure Closure: Double-check that the container lid is tightly sealed.
-
Return to SAA: Place the sealed container back in its designated spot within the Satellite Accumulation Area. The container must remain closed at all times except when waste is being added.[9]
Disposal Workflow Diagram
The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Waste Segregation & Storage
Chemical incompatibility is a critical safety concern. Improperly mixed waste streams can lead to violent reactions, gas generation, or fire.
-
Acids: DO NOT mix this waste with acidic waste streams. The tertiary amine group is basic and will undergo a strong, exothermic neutralization reaction with acids, potentially causing boiling and splashing of hazardous materials.
-
Oxidizing Agents: Keep away from strong oxidizing agents (e.g., nitric acid, perchlorates, permanganates). The alcohol and amine functionalities can be oxidized, leading to a potentially uncontrolled reaction.
-
General Segregation: As a best practice, collect waste this compound in its own dedicated container. If mixing with other non-halogenated organic solvents is necessary, ensure all components are compatible.
Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat or ignition sources.[10]
Final Disposition & Record-Keeping
Laboratory personnel are responsible for the waste up to the point of collection.
-
Scheduling Pickup: Once the waste container is 90% full or has been in the SAA for up to one year, arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[2][5] A full container must be removed from the SAA within three days.[5]
-
Documentation: Maintain accurate records of the waste generated. This documentation is crucial for regulatory compliance and for tracking waste from its point of generation to its final disposal ("cradle to grave").[6][11]
By adhering to this protocol, you ensure the safe management of this compound waste, protecting yourself, your colleagues, and the environment while maintaining full compliance with federal and local regulations.
References
-
How to Safely Handle Dangerous Substances in the Workplace. (2022-03-29). OSHA.com. [Link]
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What are the OSHA Requirements for Hazardous Chemical Storage? (2024-06-18). USFHP. [Link]
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OSHA Rules for Hazardous Chemicals. (2025-12-16). DuraLabel. [Link]
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OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). CDC. [Link]
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OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). A-Lined Handling Systems, Inc. [Link]
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This compound. (n.d.). BIOFOUNT. [Link]
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Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. [Link]
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This compound | CAS#:10575-26-5. (2025-08-25). Chemsrc. [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. (2022-04-11). GAIACA. [Link]
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Laboratory Environmental Sample Disposal Information Document. (n.d.). EPA. [Link]
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How to Dispose of Chemical Waste. (n.d.). Environmental Health and Safety, University of South Carolina. [Link]
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Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager. [Link]
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Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. [Link]
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Laboratory Waste Guide 2025. (n.d.). ReAgent. [Link]
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Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. [Link]
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Disposal of Used/Unwanted Chemicals at UW-Madison. (n.d.). University of Wisconsin-Madison. [Link]
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In-Lab Disposal Methods: Waste Management Guide. (n.d.). Indiana University. [Link]
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- 4. achmem.com [achmem.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. ethz.ch [ethz.ch]
- 9. ushazmatstorage.com [ushazmatstorage.com]
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- 11. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(Diethylamino)pent-3-yn-2-ol
This guide provides essential safety and logistical information for the handling and disposal of 5-(Diethylamino)pent-3-yn-2-ol (CAS No. 10575-26-5). As a multifunctional building block combining the reactive characteristics of alkynols and amino alcohols, its unique structure necessitates a comprehensive understanding of its potential hazards to ensure safe laboratory operations.[1] This document is intended for researchers, scientists, and drug development professionals, offering a framework built on established safety protocols and field-proven insights.
Hazard Assessment: Understanding the "Why" Behind the Protocol
This compound is a versatile intermediate in organic synthesis, but its chemical functionalities—a hydroxyl group, a carbon-carbon triple bond, and a tertiary amine—also present a specific hazard profile that dictates our safety protocols.[1] A thorough risk assessment is the foundation of a self-validating safety system.
The primary hazards associated with this compound are summarized below:
| Hazard Classification | GHS Hazard Statement | Implication for Handling |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Avoid ingestion. Do not eat, drink, or smoke in the handling area. |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | Work in a well-ventilated area, preferably a chemical fume hood.[2] |
| Skin Irritation | H315: Causes skin irritation | Direct skin contact must be avoided through proper glove selection and protective clothing.[2][3] |
| Eye Irritation | H319: Causes serious eye irritation | Eye protection is mandatory to prevent splashes and vapor exposure.[2][3] |
| Respiratory Irritation | H335: May cause respiratory irritation | Engineering controls like fume hoods are critical. Respiratory protection may be required.[2][3] |
| Flammability | H226: Flammable liquid and vapor | Keep away from heat, sparks, open flames, and other ignition sources.[2][3][4] |
Source: Synthesized from multiple supplier Safety Data Sheets (SDS).[2][3][5]
The presence of the amino alcohol moiety suggests corrosive potential, while the alkyne group can undergo energetic reactions. Therefore, our personal protective equipment (PPE) selection is not merely a checklist but a direct response to these identified risks.
Core Directive: A Multi-layered PPE Strategy
A robust PPE strategy involves primary and secondary barriers to exposure. The following protocol is designed to provide comprehensive protection during the handling of this compound.
Primary Barrier: Immediate Contact Protection
-
Hand Protection: Standard disposable nitrile gloves are often insufficient for prolonged or direct contact with organic amines and alcohols. For splash protection, double-gloving with nitrile gloves is a minimum requirement. For tasks involving larger quantities or significant risk of immersion, heavier-duty gloves such as neoprene or butyl rubber are recommended.[6][7] Always consult the glove manufacturer's compatibility charts for specific breakthrough times. Gloves should be inspected before each use and changed immediately upon contact with the chemical.[8]
-
Eye and Face Protection: Chemical splash goggles that provide a complete seal around the eyes are mandatory.[6] Given the risk of serious eye irritation, standard safety glasses are inadequate.[2][3] When handling larger volumes (>50 mL) or performing operations with a high potential for splashing (e.g., transfers, heating), a full-face shield must be worn over the chemical splash goggles.[8][9]
Secondary Barrier: Body and Respiratory Protection
-
Protective Clothing: A flame-resistant (FR) lab coat is required due to the flammability of the compound.[8] The lab coat should be fully buttoned with sleeves rolled down. Long pants and closed-toe, closed-heel shoes made of a non-porous material are mandatory to protect the skin from potential spills.[8][10] Avoid synthetic clothing like polyester, which can melt onto the skin in a fire.[8]
-
Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2] If engineering controls are not feasible or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is required.[8][11] Use of a respirator necessitates enrollment in a respiratory protection program, including medical evaluation and fit testing.[8]
The selection of appropriate PPE is a critical decision point in the experimental workflow. The following diagram outlines a logical process for determining the necessary level of protection based on the scale and nature of the work.
Sources
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. dept.harpercollege.edu [dept.harpercollege.edu]
- 4. chemos.de [chemos.de]
- 5. achmem.com [achmem.com]
- 6. mcrsafety.com [mcrsafety.com]
- 7. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 10. cabrillo.edu [cabrillo.edu]
- 11. nipponnyukazai.co.jp [nipponnyukazai.co.jp]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
